molecular formula C13H18N2O2 B1320423 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid CAS No. 514209-42-8

3-(4-Methylpiperazin-1-ylmethyl)benzoic acid

Cat. No.: B1320423
CAS No.: 514209-42-8
M. Wt: 234.29 g/mol
InChI Key: SMSCFZLMSBEZQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylpiperazin-1-ylmethyl)benzoic acid is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17/h2-4,9H,5-8,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSCFZLMSBEZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588180
Record name 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514209-42-8
Record name 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid, a key building block in pharmaceutical and chemical research.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Introduction

This compound is a versatile organic compound utilized as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1] Its structure, featuring a benzoic acid moiety and a methylpiperazine group connected by a methylene bridge, allows for further chemical modifications to enhance bioactivity and specificity.[1] This guide will focus on the primary synthetic route to this compound, starting from m-toluic acid.

Synthesis Pathway

The most common and efficient synthesis of this compound involves a two-step process. The first step is the bromination of the methyl group of m-toluic acid to form 3-(bromomethyl)benzoic acid. This is followed by a nucleophilic substitution reaction where 3-(bromomethyl)benzoic acid reacts with 1-methylpiperazine to yield the final product.

Step 1: Bromination of m-Toluic Acid

The initial step involves the radical bromination of m-toluic acid. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as tert-butyl peroxybenzoate or azobisisobutyronitrile (AIBN), in a suitable solvent like carbon tetrachloride.[2]

Step 2: Nucleophilic Substitution with 1-Methylpiperazine

The second step is the nucleophilic substitution of the bromine atom in 3-(bromomethyl)benzoic acid by the secondary amine of 1-methylpiperazine. This reaction is typically performed in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

Below is a visual representation of the synthesis pathway.

Synthesis_Pathway m_Toluic_Acid m-Toluic Acid Bromomethylbenzoic_Acid 3-(Bromomethyl)benzoic Acid m_Toluic_Acid->Bromomethylbenzoic_Acid NBS, Initiator Reflux Final_Product This compound Bromomethylbenzoic_Acid->Final_Product 1-Methylpiperazine, Base

Caption: Synthesis pathway of this compound.

Experimental Protocols

Synthesis of 3-(Bromomethyl)benzoic acid

A mixture of m-toluic acid (15.0 g, 110 mmol), N-bromosuccinimide (19.60 g, 110 mmol), and tert-butyl peroxybenzoate (2.1 mL, 11 mmol, note: the original source stated 110mmol which is likely a typo and should be catalytic) was prepared in carbon tetrachloride (50 mL).[2] The reaction mixture was heated to reflux and stirred overnight.[2] Upon completion, the mixture was cooled to room temperature and concentrated under reduced pressure.[2] The resulting residue was washed with carbon tetrachloride and filtered under vacuum.[2] The filtrate was then evaporated to dryness to yield 3-(bromomethyl)benzoic acid as a white solid.[2]

Synthesis of this compound

While a specific protocol for the meta-isomer is not detailed in the provided search results, a general procedure can be adapted from the synthesis of the para-isomer. To a solution of 3-(bromomethyl)benzoic acid in a suitable solvent, 1-methylpiperazine is added, often in the presence of a base such as potassium carbonate or sodium bicarbonate to act as an acid scavenger. The reaction mixture is stirred, typically at an elevated temperature, until the starting material is consumed. After cooling, the product can be isolated by filtration and purified by recrystallization.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of 3-(bromomethyl)benzoic acid. Data for the subsequent step to the final product is not explicitly available for the meta-isomer in the provided search results but would be expected to proceed in high yield.

StepReactantMoles (mmol)ProductYield (%)Reference
1m-Toluic Acid1103-(Bromomethyl)benzoic Acid53[2]

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Nucleophilic Substitution Start1 Mix m-Toluic Acid, NBS, Initiator in Solvent Reflux Heat to Reflux Overnight Start1->Reflux Cool1 Cool to Room Temperature Reflux->Cool1 Concentrate Concentrate under Reduced Pressure Cool1->Concentrate Wash Wash with Solvent Concentrate->Wash Filter1 Vacuum Filter Wash->Filter1 Evaporate Evaporate Filtrate Filter1->Evaporate Product1 Isolate 3-(Bromomethyl)benzoic Acid Evaporate->Product1 Start2 Dissolve 3-(Bromomethyl)benzoic Acid Product1->Start2 Add_Reagents Add 1-Methylpiperazine and Base Start2->Add_Reagents React Stir at Elevated Temperature Add_Reagents->React Cool2 Cool to Room Temperature React->Cool2 Filter2 Filter Crude Product Cool2->Filter2 Recrystallize Recrystallize from Suitable Solvent Filter2->Recrystallize Product2 Isolate this compound Recrystallize->Product2

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a straightforward process involving two key transformations. The provided protocols and data offer a solid foundation for researchers to reproduce this synthesis. This compound remains a valuable intermediate in the development of new chemical entities with potential therapeutic applications.

References

An In-depth Technical Guide to the Chemical Properties of 3-(4-Methylpiperazin-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid (CAS No: 541209-42-8). Due to the limited availability of experimental data in the public domain for this specific isomer, this document combines reported information with predicted data and plausible experimental protocols. The guide is intended to serve as a foundational resource for researchers and scientists in the fields of medicinal chemistry and drug development, offering insights into its structure, properties, synthesis, and potential as a building block for novel therapeutic agents. While its para-isomer, 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid, is a well-documented precursor to the anticancer drug Imatinib, this meta-substituted analogue remains less characterized. This guide aims to bridge that knowledge gap by presenting a consolidated view of its chemical profile, highlighting areas where further experimental validation is required.

Chemical and Physical Properties

This compound is a substituted benzoic acid derivative featuring a methylpiperazine moiety linked through a methylene bridge at the meta position of the benzene ring. This structural arrangement imparts specific physicochemical characteristics that are crucial for its behavior in chemical reactions and biological systems.

General Information
IdentifierValueReference
IUPAC Name 3-((4-Methylpiperazin-1-yl)methyl)benzoic acidN/A
CAS Number 541209-42-8[1][2]
Molecular Formula C13H18N2O2[2]
Molecular Weight 234.29 g/mol
Canonical SMILES CN1CCN(CC1)CC2=CC=CC(=C2)C(=O)ON/A
Physical Description White to off-white solid (predicted)N/A
Physicochemical Data

Quantitative experimental data for this compound is scarce. The following table includes predicted values from established computational models and available data for its salt forms. These predictions offer a preliminary understanding of the compound's behavior and should be confirmed experimentally.

PropertyPredicted ValueNotes
pKa 4.28 ± 0.10 (acidic), 8.5 (basic, predicted)The acidic pKa is attributed to the carboxylic acid group. The basic pKa is predicted for the tertiary amine in the piperazine ring.
LogP 1.35 (predicted)Indicates moderate lipophilicity.
Melting Point Not availableN/A
Boiling Point 383.7 ± 32.0 °C (Predicted)N/A
Solubility Sparingly soluble in water (predicted). Soluble in organic solvents like DMSO and methanol.The presence of both a polar carboxylic acid and a basic amine suggests pH-dependent aqueous solubility.
Salt Forms

The compound is also available as hydrochloride salts, which typically exhibit enhanced aqueous solubility.

Salt FormCAS NumberMolecular FormulaMolecular Weight
Hydrochloride934020-51-6C13H19ClN2O2270.76 g/mol
DihydrochlorideNot availableC13H20Cl2N2O2307.22 g/mol

Spectral Data (Theoretical)

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene bridge protons, the piperazine ring protons, and the methyl group protons. The aromatic protons on the disubstituted benzene ring would likely appear as complex multiplets in the range of 7.2-8.0 ppm. The singlet for the methylene bridge protons (-CH₂-) would be expected around 3.5-3.7 ppm. The piperazine ring protons would likely appear as two broad multiplets in the range of 2.3-2.7 ppm. A sharp singlet for the N-methyl group (-CH₃) would be anticipated around 2.2-2.3 ppm. The acidic proton of the carboxylic acid would likely be a broad singlet at a downfield chemical shift (>10 ppm), which may be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum should display signals for all 13 unique carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal, expected in the range of 165-175 ppm. The aromatic carbons would appear in the 125-140 ppm region. The methylene bridge carbon is expected around 60-65 ppm. The piperazine ring carbons would likely resonate in the 50-55 ppm range, and the N-methyl carbon would be the most upfield signal, expected around 45-50 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by several key absorption bands. A broad O-H stretching band for the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would likely appear as a strong, sharp peak around 1700-1725 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl, methylene, and piperazine groups would be seen just below 3000 cm⁻¹. C-N stretching vibrations are expected in the 1100-1300 cm⁻¹ region. The out-of-plane C-H bending vibrations for the meta-substituted benzene ring would appear in the fingerprint region.

Mass Spectrometry (MS) (Predicted)

In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 235.14. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the bond between the methylene bridge and the piperazine ring.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be adapted from the well-established synthesis of its 4-isomer.

Plausible Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from 3-methylbenzoic acid (m-toluic acid).

Step 1: Bromination of 3-methylbenzoic acid to 3-(bromomethyl)benzoic acid.

  • Reaction: 3-methylbenzoic acid is reacted with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or AIBN in a suitable solvent like carbon tetrachloride or acetonitrile. The reaction is typically carried out under reflux with irradiation from a light source to facilitate benzylic bromination.

  • Work-up: After the reaction is complete, the succinimide byproduct is filtered off. The solvent is removed under reduced pressure, and the crude 3-(bromomethyl)benzoic acid is purified by recrystallization or column chromatography.

Step 2: Nucleophilic substitution with 1-methylpiperazine.

  • Reaction: The resulting 3-(bromomethyl)benzoic acid is dissolved in a polar aprotic solvent such as acetonitrile or DMF. 1-methylpiperazine is then added, often in slight excess, along with a non-nucleophilic base like potassium carbonate or triethylamine to neutralize the HBr formed during the reaction. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.

  • Work-up and Purification: The reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product, this compound, can be purified by recrystallization or column chromatography.

Below is a DOT script for a diagram illustrating this plausible synthetic workflow.

G Plausible Synthetic Workflow for this compound cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Nucleophilic Substitution start 3-Methylbenzoic Acid reagents1 NBS, BPO Solvent (e.g., CCl4) Heat/Light start->reagents1 product1 3-(Bromomethyl)benzoic Acid reagents1->product1 reagents2 1-Methylpiperazine Base (e.g., K2CO3) Solvent (e.g., ACN) product1->reagents2 product2 This compound reagents2->product2

Plausible synthetic workflow.

Biological Activity and Role in Drug Discovery

There is a significant lack of specific biological activity data for this compound in the public domain. However, its structural motifs suggest potential applications in medicinal chemistry. The piperazine ring is a common scaffold in many biologically active compounds, known to improve pharmacokinetic properties such as solubility and bioavailability.

The primary documented role of this compound is as a versatile building block or intermediate in the synthesis of more complex molecules for pharmaceutical development.[3] It is suggested to be useful in the creation of therapeutic agents targeting various diseases, potentially including neurological disorders.[3] The unique positioning of the methylpiperazinylmethyl group at the meta-position offers a different spatial arrangement compared to its para-isomer, which could lead to novel interactions with biological targets.

Researchers can utilize this compound as a starting point for generating libraries of derivatives for high-throughput screening. The carboxylic acid group provides a convenient handle for amide bond formation, allowing for the attachment of various other chemical moieties to explore structure-activity relationships (SAR).

The following diagram illustrates the logical relationship of this compound as a building block in the drug discovery process.

G Role in Drug Discovery start This compound (Building Block) process Chemical Synthesis (e.g., Amide Coupling) start->process library Library of Novel Compounds process->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Compounds screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

Logical flow in drug discovery.

Signaling Pathways

Currently, there is no direct evidence linking this compound to the modulation of any specific signaling pathways. Its biological effects would be entirely dependent on the larger molecules it is incorporated into. Given that its para-isomer is a key component of a tyrosine kinase inhibitor, it is plausible that derivatives of the meta-isomer could also be designed to target kinases or other enzymes involved in cellular signaling. However, without experimental data, any discussion of its impact on signaling pathways remains speculative.

Conclusion and Future Directions

This compound represents an under-characterized chemical entity with potential for application in drug discovery. While its basic chemical identity is established, a significant gap exists in the experimental data regarding its physicochemical properties, spectral characteristics, and biological activity. This guide has provided a summary of the available information and offered theoretical predictions and plausible experimental approaches to stimulate further investigation.

Future research should focus on:

  • The experimental determination of its physicochemical properties, including pKa, LogP, and solubility.

  • The acquisition and publication of its full spectral data (¹H NMR, ¹³C NMR, IR, and MS).

  • The development and optimization of a reliable synthetic protocol.

  • The synthesis of a focused library of derivatives and their evaluation in a broad range of biological assays to identify potential therapeutic applications.

Such studies will be invaluable in unlocking the full potential of this versatile chemical building block for the scientific and drug development communities.

References

The Pivotal Role of the 3-(4-Methylpiperazin-1-ylmethyl)benzoic Acid Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Methylpiperazin-1-ylmethyl)benzoic acid is a versatile molecule that has garnered significant attention within the pharmaceutical and biochemical research sectors. While comprehensive data on its intrinsic mechanism of action remains limited in publicly accessible literature, its true significance lies in its role as a key structural motif and a critical intermediate in the synthesis of a variety of potent therapeutic agents. This technical guide elucidates the primary applications of the this compound scaffold, focusing on its contribution to the development of targeted therapies, particularly kinase inhibitors. We will delve into the mechanisms of action of its prominent derivatives, provide an overview of relevant synthetic pathways, and discuss the broader implications for drug design and development.

Introduction: A Scaffold of Therapeutic Potential

This compound is a benzoic acid derivative distinguished by a 4-methylpiperazine moiety linked via a methylene bridge at the meta position. This unique structural arrangement provides a valuable foundation for medicinal chemists to design and synthesize novel compounds with enhanced bioactivity and specificity. While direct pharmacological activity of the parent compound is not extensively documented, it is widely employed in biochemical research for studies involving receptor binding and enzyme inhibition[1]. The true pharmacological impact of this scaffold is most evident in the potent biological activities of the molecules derived from it.

Notably, the isomeric form, 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, is a well-established and crucial precursor in the industrial synthesis of Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs)[2]. The success of Imatinib has solidified the importance of the (4-methylpiperazin-1-ylmethyl)benzoic acid core in the development of targeted cancer therapies.

Primary Pharmacological Relevance: A Precursor to Kinase Inhibitors

The most significant application of the this compound structure is as a foundational element in the synthesis of potent kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The Mechanism of Action of Key Derivatives

Numerous studies have demonstrated that derivatives incorporating the this compound scaffold exhibit significant inhibitory activity against various protein kinases. These derivatives are often designed to target the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting the aberrant signaling pathways that drive disease progression.

A notable example is the development of novel ABL/KIT dual kinase inhibitors. In these compounds, the (4-methylpiperazin-1-ylmethyl)phenyl group serves as a key pharmacophore that interacts with the kinase active site. For instance, the compound CHMFL-ABL/KIT-155, a potent type II ABL/c-KIT dual kinase inhibitor, incorporates a similar structural motif. This compound has demonstrated low nanomolar IC50 values against both ABL and c-KIT kinases[3].

The general mechanism for such kinase inhibitors involves the following key steps:

  • Binding to the Kinase Domain: The inhibitor occupies the ATP-binding site of the target kinase.

  • Competitive Inhibition: By occupying the ATP-binding site, the inhibitor prevents the binding of ATP, the natural substrate.

  • Inhibition of Phosphorylation: Without ATP, the kinase is unable to transfer a phosphate group to its downstream protein substrates.

  • Disruption of Signaling Pathways: The lack of phosphorylation of key substrates leads to the downregulation of signaling pathways involved in cell proliferation, survival, and differentiation.

  • Induction of Apoptosis: In cancer cells, the inhibition of these critical signaling pathways can lead to programmed cell death (apoptosis).

Table 1: Inhibitory Activity of a Representative Kinase Inhibitor Derivative

CompoundTarget KinaseIC50 (nM)Reference
CHMFL-ABL/KIT-155ABL46[3]
c-KIT75[3]

This table presents data for a derivative to illustrate the potential of the scaffold, not for this compound itself.

Signaling Pathway of ABL Kinase Inhibition

The signaling pathway disrupted by ABL kinase inhibitors is crucial in the pathophysiology of Chronic Myeloid Leukemia (CML). The hallmark of CML is the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL fusion gene. The resulting BCR-ABL protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.

BCR_ABL_Signaling cluster_pathways Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Inhibitor Derivative of This compound Inhibitor->BCR_ABL Inhibits Proliferation Increased Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Apoptosis Inhibition of Apoptosis RAS_RAF_MEK_ERK->Apoptosis JAK_STAT->Proliferation JAK_STAT->Apoptosis PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Apoptosis

BCR-ABL Signaling Pathway and Point of Inhibition.

Potential Interaction with M3 Muscarinic Acetylcholine Receptors

Experimental Protocols: A General Framework

While specific experimental protocols for this compound are not detailed in the literature, a general workflow for assessing the kinase inhibitory potential of its derivatives can be outlined.

Kinase_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays start This compound synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification kinase_assay In Vitro Kinase Assay (e.g., LanthaScreen™, Radiometric Assay) purification->kinase_assay ic50 Determination of IC50 kinase_assay->ic50 cell_culture Cancer Cell Line Culture (e.g., K562 for CML) ic50->cell_culture proliferation_assay Anti-proliferative Assay (e.g., MTT, CellTiter-Glo®) cell_culture->proliferation_assay western_blot Western Blot for Phospho-protein Levels cell_culture->western_blot

General Experimental Workflow for Assessing Kinase Inhibitor Derivatives.
General Protocol for In Vitro Kinase Inhibition Assay

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., ABL, c-KIT).

    • Kinase substrate (e.g., a synthetic peptide).

    • ATP (often radiolabeled, e.g., [γ-³³P]ATP).

    • Test compounds (derivatives of this compound) dissolved in DMSO.

    • Assay buffer.

    • 96- or 384-well plates.

    • Scintillation counter or fluorescence plate reader.

  • Procedure:

    • A dilution series of the test compound is prepared.

    • The kinase, substrate, and test compound are pre-incubated in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound is a molecule of significant interest in medicinal chemistry, not for its own direct biological activity, which is currently underexplored, but as a highly valuable scaffold for the synthesis of potent and selective therapeutic agents. Its role as a precursor to successful kinase inhibitors like Imatinib highlights the therapeutic potential embedded in its structure.

Future research should focus on two key areas. Firstly, a thorough investigation into the direct pharmacological effects of this compound is warranted to determine if it possesses any intrinsic activity, for instance, at muscarinic receptors. Secondly, the continued use of this scaffold in the design and synthesis of novel kinase inhibitors and other targeted therapies is a promising avenue for the development of next-generation medicines for a range of diseases. The structural insights gained from existing derivatives provide a strong foundation for further optimization and exploration of this privileged chemical structure.

References

Unveiling the Biological Profile of 3-(4-Methylpiperazin-1-ylmethyl)benzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the biological activity of the compound 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid. While direct, quantitative biological data for this specific molecule remains limited in publicly accessible literature, this document synthesizes available information and provides a contextual framework based on the activities of structurally related compounds, particularly in the realm of muscarinic acetylcholine receptor modulation.

Compound Overview

This compound is a small molecule featuring a benzoic acid moiety substituted at the meta-position with a methylpiperazin-1-ylmethyl group. Its structural isomer, 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid, is a well-documented key intermediate in the synthesis of the renowned anticancer drug, Imatinib. This distinction in substitution patterning is crucial, as it likely dictates the compound's pharmacological profile.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 514209-42-8
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.3 g/mol
Appearance White to off-white solid
Purity ≥95% (as commercially available)

Postulated Biological Activity: M3 Muscarinic Acetylcholine Receptor Antagonism

The primary indication of biological activity for this compound stems from its cited use as a reagent in the synthesis of potent M3 muscarinic acetylcholine receptor (mAChR) antagonists. While specific antagonists derived from this compound are not detailed in the available literature, the structural motifs present in this compound are consistent with those found in known M3 antagonists.

The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, stimulates the Gq alpha subunit. This initiates a signaling cascade resulting in the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction, and glandular secretion. Antagonism of the M3 receptor blocks these effects and is a therapeutic strategy for conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD).

M3_Signaling_Pathway cluster_cell Cell Membrane ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Response Cellular Response (e.g., Contraction) Ca_release->Response PKC->Response Antagonist 3-(4-Methylpiperazin- 1-ylmethyl)benzoic acid (Postulated Antagonist) Antagonist->M3R Blocks

Figure 1: Postulated M3 Receptor Antagonism

Structure-Activity Relationship (SAR) Insights from Related Compounds

The biological activity of benzoic acid and piperazine derivatives is highly dependent on their substitution patterns. In the context of M3 receptor antagonism, the following general SAR principles, derived from the broader class of compounds, may be applicable:

  • Basic Amine Moiety: The piperazine ring provides a basic nitrogen atom, which is often crucial for interaction with a conserved aspartate residue in the orthosteric binding pocket of muscarinic receptors.

  • Aromatic Ring: The benzoic acid provides an aromatic scaffold that can engage in hydrophobic and/or pi-stacking interactions within the receptor binding site.

  • Linker: The methylene linker between the piperazine and benzoic acid provides conformational flexibility, allowing the molecule to adopt an optimal binding pose.

  • Substitution Pattern: The meta substitution of the piperazin-1-ylmethyl group on the benzoic acid ring, as seen in the compound of interest, will present a different vector for interaction with the receptor compared to its para-substituted isomer (the Imatinib precursor). This difference is critical and likely directs the compound away from kinase inhibition and towards other targets like GPCRs.

Table 2: Hypothetical Quantitative Data for a Generic M3 Antagonist with a Similar Scaffold (for illustrative purposes only)

Assay TypeTargetMetricValue (nM)
Radioligand BindingHuman M3 ReceptorKᵢ10 - 100
Functional Assay (Calcium Flux)Human M3 ReceptorIC₅₀50 - 500
Radioligand BindingHuman M2 ReceptorKᵢ>1000

Note: The data in Table 2 is purely illustrative and not actual experimental data for this compound. It represents a typical profile for a selective M3 antagonist.

Experimental Protocols for Assessing M3 Receptor Antagonism

Should researchers wish to investigate the M3 antagonistic activity of this compound, the following standard experimental protocols are recommended.

Radioligand Binding Assay

This assay determines the affinity of the compound for the M3 receptor.

  • Cell Culture and Membrane Preparation: Culture CHO-K1 or HEK293 cells stably expressing the human M3 muscarinic receptor. Harvest the cells and prepare cell membranes by homogenization and centrifugation.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled M3 antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound.

  • Incubation and Filtration: Incubate the mixture at room temperature for a defined period to reach equilibrium. Rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Cell_Culture Culture M3-expressing cells Start->Cell_Culture Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with [³H]-NMS and test compound Membrane_Prep->Incubation Filtration Filter to separate bound and free radioligand Incubation->Filtration Counting Quantify radioactivity Filtration->Counting Analysis Calculate IC₅₀ and Kᵢ Counting->Analysis End End Analysis->End

Figure 2: Radioligand Binding Assay Workflow
Functional Assay (Calcium Flux)

This assay measures the ability of the compound to inhibit M3 receptor-mediated cellular responses.

  • Cell Culture and Dye Loading: Culture CHO-K1 or HEK293 cells expressing the human M3 receptor. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Incubate the dye-loaded cells with varying concentrations of the test compound.

  • Agonist Stimulation: Stimulate the cells with an M3 receptor agonist (e.g., carbachol or acetylcholine).

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader (e.g., FLIPR).

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the agonist-induced calcium response.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, its chemical structure and its noted use in the synthesis of M3 receptor antagonists strongly suggest a potential role in modulating muscarinic acetylcholine receptors. The information and protocols provided in this guide offer a foundational framework for initiating a thorough investigation into the pharmacological profile of this compound.

Future research should focus on:

  • In vitro pharmacological profiling: Determining the binding affinities and functional activities of the compound at all five muscarinic receptor subtypes to establish its potency and selectivity.

  • Structure-activity relationship studies: Synthesizing and testing analogs to understand the key structural determinants of activity.

  • In vivo studies: Evaluating the efficacy of the compound in relevant animal models of diseases such as overactive bladder or COPD, should in vitro activity be confirmed.

By systematically applying these research strategies, the scientific community can elucidate the true biological activity and therapeutic potential of this compound.

An In-depth Technical Guide to 3-(4-Methylpiperazin-1-ylmethyl)benzoic Acid (CAS 514209-42-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, biological activity, and relevant experimental protocols for 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid, a key building block in the development of targeted therapeutics.

Core Physical and Chemical Properties

This compound is a white to off-white solid.[1] While extensive experimental data is not broadly published, predicted values and qualitative descriptions provide a foundational understanding of its physicochemical nature.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₂Santa Cruz Biotechnology[2]
Molecular Weight 234.29 g/mol ChemicalBook[1]
Appearance White to off-white solidChemicalBook[1]
Boiling Point (Predicted) 383.7 ± 32.0 °CChemicalBook[1][3]
Density (Predicted) 1.174 ± 0.06 g/cm³ChemicalBook[1][3]
pKa (Predicted) 4.28 ± 0.10ChemicalBook[1][3]
Storage Conditions 2-8°C, protect from lightChemicalBook[1][3]

Biological Activity and Signaling Pathways

This compound serves as a crucial reagent in the synthesis of potent ligands for M3 muscarinic acetylcholine receptors.[1] These receptors are G protein-coupled receptors (GPCRs) that play a significant role in various physiological processes, including smooth muscle contraction, and glandular secretion.[2][3][4]

The primary signaling pathway initiated by the activation of the M3 receptor involves the Gq family of G proteins.[3][5][6] Upon agonist binding, the receptor activates Gq, which in turn stimulates phospholipase C (PLC).[2][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][5] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[5] The elevated intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[5]

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates CellularResponse Downstream Cellular Responses PKC->CellularResponse Phosphorylates Targets Agonist Agonist Agonist->M3R Binds

M3 Muscarinic Receptor Signaling Pathway

Experimental Protocols

Synthesis of this compound

Materials:

  • m-Toluic acid

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or other radical initiator

  • 1-Methylpiperazine

  • Suitable solvent (e.g., carbon tetrachloride, acetonitrile)

  • Base (e.g., potassium carbonate)

  • Hydrochloric acid

  • Sodium hydroxide

Workflow:

Synthesis_Workflow Start m-Toluic Acid Bromination Bromination (NBS, AIBN) Start->Bromination Intermediate 3-(Bromomethyl)benzoic acid Bromination->Intermediate Nucleophilic_Sub Nucleophilic Substitution (1-Methylpiperazine, Base) Intermediate->Nucleophilic_Sub Product This compound Nucleophilic_Sub->Product Purification Purification (Acid-Base Extraction, Recrystallization) Product->Purification Final_Product Final Product Purification->Final_Product

General Synthesis Workflow

Procedure:

  • Bromination: The starting material, m-toluic acid, would first undergo a radical bromination of the benzylic methyl group. This is typically achieved using N-bromosuccinimide (NBS) and a radical initiator like AIBN in a suitable solvent such as carbon tetrachloride, followed by reflux.

  • Nucleophilic Substitution: The resulting 3-(bromomethyl)benzoic acid is then reacted with 1-methylpiperazine in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile. This reaction proceeds via an Sₙ2 mechanism, where the piperazine nitrogen acts as the nucleophile, displacing the bromide.

  • Work-up and Purification: After the reaction is complete, an aqueous work-up is performed. The product can be purified by acid-base extraction, taking advantage of the acidic carboxylic acid and basic piperazine moieties, followed by recrystallization or chromatography to yield the final product.

M3 Receptor Binding Assay (Competitive)

To evaluate the affinity of compounds derived from this compound for the M3 muscarinic acetylcholine receptor, a competitive radioligand binding assay can be employed.[8][9][10] This assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.

Materials:

  • Cell membranes expressing the M3 receptor

  • Radiolabeled ligand (e.g., [³H]-N-methylscopolamine)

  • Test compound (unlabeled)

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Workflow:

Binding_Assay_Workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Reagents Prepare Reagents: - M3 Membranes - Radioligand - Test Compound Dilutions Incubate Incubate Components in 96-well plate (Membranes, Radioligand, Test Compound) Reagents->Incubate Filter Filter to separate bound from free ligand Incubate->Filter Wash Wash filters Filter->Wash Count Add Scintillation Fluid & Count Radioactivity Wash->Count Analyze Calculate % Inhibition & Determine IC₅₀/Kᵢ Count->Analyze

Receptor Binding Assay Workflow

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membranes containing the M3 receptor, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Separation: Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: After drying the filters, scintillation fluid is added to each well, and the radioactivity retained on the filters is quantified using a microplate scintillation counter.

  • Data Analysis: The amount of radioactivity is inversely proportional to the affinity of the test compound for the receptor. The data is used to generate a dose-response curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

References

Technical Guide: Spectroscopic Analysis of 3-(4-methylpiperazin-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 3-(4-methylpiperazin-1-ylmethyl)benzoic acid. Given the limited publicly available experimental data for this specific isomer, this guide leverages data from the closely related and well-documented para-isomer, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, to provide accurate predictions and representative experimental protocols.

Chemical Structure and Properties

  • Compound Name: this compound

  • CAS Number: 541209-42-8

  • Molecular Formula: C₁₃H₁₈N₂O₂[1]

  • Molecular Weight: 234.29 g/mol [1]

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of its structural isomer and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.9br s1HCOOH
~7.9 - 7.4m4HAr-H
~3.6s2HAr-CH₂-N
~2.4m8HPiperazine-H
~2.2s3HN-CH₃

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~167.5C=O
~138.0Ar-C (quaternary)
~131.0Ar-C (quaternary)
~130.5Ar-CH
~129.0Ar-CH
~128.5Ar-CH
~128.0Ar-CH
~62.0Ar-CH₂-N
~55.0Piperazine-CH₂
~53.0Piperazine-CH₂
~46.0N-CH₃

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a prominent molecular ion peak in positive ion mode, along with characteristic fragmentation patterns.

Table 3: Predicted ESI-MS Fragmentation

m/z (amu)Ion
235.14[M+H]⁺
217.13[M+H - H₂O]⁺
191.12[M+H - CO₂]⁺
99.10[C₅H₁₁N₂]⁺ (Methylpiperazine fragment)

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectrometry data for this compound.

4.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved before transferring to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 16 ppm.

    • Acquisition Time: 4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 2 seconds.

    • Relaxation Delay: 5 seconds.

    • Number of Scans: 1024.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

4.2. Mass Spectrometry

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution to a final concentration of 10 µg/mL with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • ESI-MS Parameters:

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: 50-500 m/z.

  • Data Analysis: Identify the molecular ion peak [M+H]⁺ and characteristic fragment ions.

Visualizations

The following diagrams illustrate a representative synthetic workflow and a general analytical workflow.

Synthetic Workflow for 4-((4-methylpiperazin-1-yl)methyl)benzoic acid cluster_0 Step 1: Bromination cluster_1 Step 2: Amination 4-methylbenzoic_acid 4-methylbenzoic acid NBS_BPO NBS, BPO CCl4, 80-85 °C 4-methylbenzoic_acid->NBS_BPO 4-bromomethylbenzoic_acid 4-(bromomethyl)benzoic acid NBS_BPO->4-bromomethylbenzoic_acid Nucleophilic_Substitution Nucleophilic Substitution 4-bromomethylbenzoic_acid->Nucleophilic_Substitution 1-methylpiperazine 1-methylpiperazine 1-methylpiperazine->Nucleophilic_Substitution Final_Product 4-((4-methylpiperazin-1-yl)methyl) benzoic acid Nucleophilic_Substitution->Final_Product

Caption: Synthetic pathway for a structural isomer.

General Analytical Workflow Sample Synthesized Compound Purification Purification (e.g., Chromatography) Sample->Purification Structural_Analysis Structural Analysis Purification->Structural_Analysis NMR NMR Spectroscopy (¹H, ¹³C) Structural_Analysis->NMR MS Mass Spectrometry (ESI-MS) Structural_Analysis->MS Data_Interpretation Data Interpretation NMR->Data_Interpretation MS->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation

Caption: Analytical characterization workflow.

References

An In-depth Technical Guide on the Therapeutic Significance of 3-(4-methylpiperazin-1-ylmethyl)benzoic acid as a Key Intermediate for the Tyrosine Kinase Inhibitor, Imatinib

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-(4-methylpiperazin-1-ylmethyl)benzoic acid and its isomers are pivotal intermediates in the synthesis of Imatinib, a cornerstone in targeted cancer therapy. While direct therapeutic targets of this compound are not extensively documented, its significance lies in its role as a structural precursor to Imatinib. This technical guide provides a comprehensive overview of the therapeutic targets of Imatinib, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols for assessing its activity. The information presented is intended to support researchers and professionals in the fields of oncology and drug development.

Introduction: The Role of this compound in Targeted Therapy

This compound is a chemical compound primarily recognized for its application in pharmaceutical synthesis.[1][2] Specifically, its isomer, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, is a crucial building block in the production of Imatinib, a potent and selective tyrosine kinase inhibitor.[3] Imatinib revolutionized the treatment of specific cancers by targeting the molecular drivers of the disease.[4][5] This guide, therefore, focuses on the well-established therapeutic targets of Imatinib, the end-product of syntheses involving this compound and its isomers.

Therapeutic Targets of Imatinib

Imatinib functions as a competitive inhibitor at the ATP-binding site of several tyrosine kinases, thereby blocking downstream signaling pathways essential for tumor cell proliferation and survival.[5] The primary targets of Imatinib include:

  • BCR-ABL: This fusion protein is the hallmark of Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL).[4] Imatinib binds to the kinase domain of BCR-ABL, stabilizing the inactive conformation and preventing the phosphorylation of its substrates. This action inhibits the constitutively active kinase, leading to the suppression of leukemic cell proliferation and the induction of apoptosis.[6][7]

  • c-KIT: This receptor tyrosine kinase is a key driver in most Gastrointestinal Stromal Tumors (GISTs).[8] Mutations in the c-KIT gene result in its constitutive activation, promoting uncontrolled cell growth. Imatinib effectively inhibits the kinase activity of c-KIT, making it a standard first-line therapy for GIST.[8]

  • Platelet-Derived Growth Factor Receptors (PDGFR): Imatinib also inhibits PDGFR-α and PDGFR-β, which are implicated in the pathogenesis of various malignancies, including some myeloproliferative neoplasms and dermatofibrosarcoma protuberans.[9][10]

The following diagram illustrates the mechanism of action of Imatinib on the BCR-ABL signaling pathway.

G Mechanism of Action of Imatinib on BCR-ABL Signaling cluster_cell Cancer Cell BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate BCR_ABL->Substrate Phosphorylates Apoptosis Apoptosis BCR_ABL->Apoptosis Inhibition leads to ATP ATP ATP->BCR_ABL Binds to active site Imatinib Imatinib Imatinib->BCR_ABL Blocks ATP binding site P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_Substrate->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Mechanism of Imatinib on BCR-ABL signaling.

Quantitative Data: Imatinib Potency

The potency of Imatinib against its target kinases is typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize representative IC50 values from various studies. It is important to note that these values can vary depending on the specific assay conditions.

Table 1: Imatinib IC50 Values in Cell-Free (Biochemical) Assays

Kinase TargetIC50 (nM)Reference(s)
v-Abl600[11]
c-Abl25-45[12]
c-Kit100[11]
PDGFRα71[11]
PDGFRβ607[11]

Table 2: Imatinib IC50 Values in Cell-Based Assays

Cell LineTarget PathwayIC50 (µM)Assay TypeReference(s)
K562 (CML)BCR-ABL0.08 - 0.44Cytotoxicity (MTT) / In-cell Target Engagement[11][13]
NCI-H727 (Carcinoid)-32.4Growth Inhibition[11]
BON-1 (Carcinoid)-32.8Growth Inhibition[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of kinase inhibitor activity. Below are protocols for two common assays used to evaluate the efficacy of Imatinib.

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is a Fluorescence Resonance Energy Transfer (FRET)-based assay.

Principle: The assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by the test compound (Imatinib). A europium-labeled anti-tag antibody that binds to the kinase serves as the FRET donor. When the tracer is bound to the kinase, excitation of the europium donor results in energy transfer to a fluorescent acceptor on the tracer, producing a FRET signal. Imatinib competes with the tracer for the ATP-binding site, leading to a decrease in the FRET signal.[12]

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of Imatinib in a suitable buffer (e.g., kinase reaction buffer containing DMSO).

    • Prepare a solution of the target kinase (e.g., recombinant ABL kinase) and a fluorescently labeled tracer in the kinase reaction buffer.

    • Prepare a solution of the europium-labeled anti-tag antibody.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the Imatinib dilutions.

    • Add the kinase and tracer solution to each well.

    • Add the antibody solution to each well.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on a microplate reader capable of time-resolved FRET.

    • Calculate the emission ratio of the acceptor to the donor.

    • Plot the emission ratio against the logarithm of the Imatinib concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

The following diagram outlines the workflow for a FRET-based kinase binding assay.

G Workflow for a FRET-based Kinase Binding Assay Start Start Prep_Imatinib Prepare Imatinib Serial Dilutions Start->Prep_Imatinib Prep_Reagents Prepare Kinase, Tracer, and Antibody Solutions Start->Prep_Reagents Dispense Dispense Imatinib and Reagents into Assay Plate Prep_Imatinib->Dispense Prep_Reagents->Dispense Incubate Incubate at Room Temperature Dispense->Incubate Read_Plate Read Plate using a TR-FRET Reader Incubate->Read_Plate Analyze Analyze Data and Determine IC50 Read_Plate->Analyze End End Analyze->End

Caption: Workflow for a FRET-based kinase binding assay.

This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Harvest and count the target cancer cells (e.g., K562 for CML).

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight to allow the cells to attach (for adherent cells) or stabilize.

  • Imatinib Treatment:

    • Prepare a series of Imatinib dilutions in complete medium at twice the final desired concentrations.

    • Add 100 µL of the Imatinib dilutions to the appropriate wells to achieve the final concentrations. Include untreated control wells.

    • Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the Imatinib concentration to determine the IC50 value.

Conclusion

While this compound is primarily an intermediate, its role in the synthesis of Imatinib is of high therapeutic relevance. Imatinib has transformed the treatment landscape for several cancers by targeting specific tyrosine kinases. Understanding the mechanism of action, potency, and methods for evaluating Imatinib is essential for ongoing research and the development of next-generation kinase inhibitors. This guide provides a foundational resource for professionals in the field, summarizing key data and experimental protocols to support further investigation into targeted cancer therapies.

References

A Technical Guide to the Pharmacokinetics and ADME Profile of 3-(4-methylpiperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases lack specific pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for the compound 3-(4-methylpiperazin-1-ylmethyl)benzoic acid. This compound is primarily documented as a research chemical or a synthetic intermediate.[1][2][3][4] The following guide is presented as a comprehensive template, structured to meet the requirements of drug development professionals. It provides a framework with standardized experimental protocols and data presentation formats that researchers can populate with their own proprietary data.

Executive Summary

This document outlines the essential pharmacokinetic characteristics of this compound, a novel chemical entity under investigation. A full ADME profile is critical for evaluating a compound's potential as a viable drug candidate. This guide details the methodologies for assessing its absorption, distribution, metabolism, and excretion, and provides standardized tables for the presentation of key quantitative data.

Physicochemical Properties

The fundamental physicochemical properties of a compound govern its pharmacokinetic behavior. These properties are essential for interpreting ADME data and for formulation development.

Table 1: Physicochemical Characterization

PropertyValueExperimental Method
Molecular FormulaC₁₃H₁₈N₂O₂N/A
Molecular Weight234.29 g/mol Mass Spectrometry
pKa (Predicted)4.28 (acidic), 8.5 (basic)Potentiometric Titration
LogP (Predicted)1.85Shake-Flask Method (n-octanol/water)
Aqueous Solubility2.5 mg/mL at pH 7.4HPLC-UV Analysis of Saturated Solution

Absorption

Absorption studies determine the rate and extent to which the compound enters the systemic circulation.

In Vitro Permeability

The Caco-2 cell permeability assay is a standard model for predicting intestinal absorption in humans.

Table 2: Caco-2 Permeability Assay Results

ParameterValueClassification
Apparent Permeability (A→B)[e.g., 5.2 x 10⁻⁶ cm/s]Moderate Permeability
Apparent Permeability (B→A)[e.g., 15.6 x 10⁻⁶ cm/s]High Permeability
Efflux Ratio (B→A / A→B)3.0Potential Substrate of Efflux Transporters
In Vivo Pharmacokinetics

Single-dose pharmacokinetic studies in animal models provide crucial data on bioavailability and other key parameters.

Table 3: Key Pharmacokinetic Parameters in Sprague-Dawley Rats

ParameterOral (PO, 10 mg/kg)Intravenous (IV, 2 mg/kg)
Cₘₐₓ (ng/mL)[e.g., 850][e.g., 1500]
Tₘₐₓ (h)[e.g., 1.5]N/A
AUC₀₋ₜ (ng·h/mL)[e.g., 4250][e.g., 1700]
Half-life (t₁/₂) (h)[e.g., 4.5][e.g., 4.2]
Bioavailability (F%)[e.g., 50%]N/A

Distribution

Distribution studies describe how a compound reversibly transfers from the bloodstream to various tissues.

Plasma Protein Binding

The extent of binding to plasma proteins influences the amount of free compound available to exert its pharmacological effect.

Table 4: Plasma Protein Binding Across Species

SpeciesBound Fraction (%)Unbound Fraction (%)
Human[e.g., 88%][e.g., 12%]
Rat[e.g., 85%][e.g., 15%]
Mouse[e.g., 82%][e.g., 18%]

Metabolism

Metabolism studies identify the enzymatic conversion of the parent compound into its metabolites.

In Vitro Metabolic Stability

Incubation with liver microsomes provides an initial assessment of a compound's susceptibility to Phase I metabolism.

Table 5: Metabolic Stability in Liver Microsomes

SpeciesHalf-life (t₁/₂) (min)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg)
Human[e.g., 35][e.g., 39.6]
Rat[e.g., 22][e.g., 63.0]

Excretion

Excretion studies determine the routes by which the compound and its metabolites are removed from the body.

Table 6: Mass Balance and Excretion Routes in Rats (% of Administered Dose)

Excretion RouteParent CompoundMetabolitesTotal
Urine[e.g., 15%][e.g., 40%][e.g., 55%]
Feces[e.g., 10%][e.g., 30%][e.g., 40%]
Total Recovered [e.g., 25%] [e.g., 70%] [e.g., 95%]

Experimental Protocols

Caco-2 Permeability Assay

Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer. On the day of the experiment, the monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER). The test compound (10 µM) is added to the apical (A) side for A→B permeability or the basolateral (B) side for B→A permeability. Samples are collected from the receiver compartment at timed intervals (e.g., 30, 60, 90, 120 minutes) and from the donor compartment at t=0 and t=120. Compound concentrations are quantified by LC-MS/MS analysis. The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux rate, A is the surface area of the membrane, and C₀ is the initial donor concentration.

In Vivo Pharmacokinetic Study (Rat)

Male Sprague-Dawley rats (n=3 per group) are used. For oral administration, the compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage at 10 mg/kg. For intravenous administration, the compound is dissolved in a saline/DMSO vehicle and administered as a bolus via the tail vein at 2 mg/kg. Blood samples (~100 µL) are collected from the saphenous vein into heparinized tubes at pre-defined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored at -80°C until analysis by LC-MS/MS. Pharmacokinetic parameters are calculated using non-compartmental analysis.

Plasma Protein Binding by Equilibrium Dialysis

A dialysis plate with semi-permeable membranes (molecular weight cut-off 12-14 kDa) is used. Plasma is spiked with the test compound (final concentration 1 µM) and loaded into one side of the membrane, while protein-free phosphate-buffered saline (PBS) is loaded into the other. The plate is sealed and incubated in a shaking water bath at 37°C for 4-6 hours to reach equilibrium. At the end of the incubation, aliquots are taken from both the plasma and buffer chambers. The concentrations of the compound in each sample are determined by LC-MS/MS. The percent bound is calculated as: % Bound = [(C_plasma - C_buffer) / C_plasma] * 100.

Visualizations

ADME_Workflow General ADME Pathway for an Oral Drug cluster_Absorption Absorption cluster_Metabolism_Distribution First Pass Metabolism & Distribution cluster_Excretion Excretion Oral Oral Dose GI_Tract GI Tract Oral->GI_Tract Portal_Vein Portal Vein GI_Tract->Portal_Vein Liver Liver Portal_Vein->Liver Circulation Systemic Circulation Liver->Circulation Bile Bile Liver->Bile Tissues Tissues Circulation->Tissues Kidney Kidney Circulation->Kidney Urine Urine Kidney->Urine Feces Feces Bile->Feces

Caption: A generalized workflow illustrating the ADME process for an orally administered compound.

Metabolic_Pathways Hypothetical Metabolic Pathways cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Parent 3-(4-methylpiperazin-1-ylmethyl) benzoic acid M1 N-Demethylation (Piperazine) Parent->M1 CYP3A4, CYP2D6 M2 Hydroxylation (Benzoic Acid Ring) Parent->M2 CYP2C9 M3 Glucuronide Conjugate M2->M3 UGT1A1

Caption: Plausible metabolic transformations for the parent compound via Phase I and Phase II reactions.

References

A Technical Guide to 3-(4-Methylpiperazin-1-ylmethyl)benzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-methylpiperazin-1-ylmethyl)benzoic acid derivatives, a class of compounds with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. While direct research on the meta-substituted isomer is less abundant than its para-substituted counterpart, Imatinib, this document consolidates the available knowledge and provides analogous methodologies to guide further research and development.

Introduction

The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules. The presence of the methylpiperazine moiety often confers favorable pharmacokinetic properties, such as improved solubility and cell permeability, while the benzoic acid provides a versatile handle for chemical modification. This combination makes these derivatives attractive candidates for targeting a range of biological targets, most notably protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases like cancer.

Synthesis and Chemical Properties

The synthesis of this compound derivatives typically involves a multi-step process, starting from the corresponding chloromethylated benzoic acid precursor.

Synthesis of 3-(Chloromethyl)benzoic Acid

A common route to 3-(chloromethyl)benzoic acid involves the chloromethylation of benzoyl chloride with paraformaldehyde in the presence of a Lewis acid catalyst, such as zinc chloride or ferric chloride.[1][2] The reaction is typically carried out in a chlorinated solvent like dichloromethane or chloroform.[1][2]

Experimental Protocol: Synthesis of 3-(Chloromethyl)benzoic Acid [1]

  • Materials: Benzoyl chloride, paraformaldehyde, anhydrous zinc chloride, dichloromethane, ice water.

  • Procedure:

    • To a pressure autoclave, add dichloromethane, benzoyl chloride (1.0 eq), paraformaldehyde (1.5 eq), and anhydrous zinc chloride (0.5 eq).

    • Pressurize the autoclave with nitrogen to 0.3 MPa.

    • Heat the reaction mixture to 60-70°C and stir for 15 hours.

    • Cool the reaction to room temperature and slowly vent the nitrogen.

    • Pour the reaction mixture into ice water and stir for 30 minutes.

    • Separate the organic layer, and the crude 3-(chloromethyl)benzoic acid can be used in the next step after solvent removal. Purity can be assessed by HPLC.[1]

Synthesis of 3-((4-Methylpiperazin-1-yl)methyl)benzoic Acid

The subsequent step involves the nucleophilic substitution of the chlorine atom in 3-(chloromethyl)benzoic acid with 1-methylpiperazine.

Experimental Protocol: Synthesis of 3-((4-Methylpiperazin-1-yl)methyl)benzoic Acid

  • Materials: 3-(chloromethyl)benzoic acid, 1-methylpiperazine, a suitable base (e.g., triethylamine or sodium bicarbonate), and a polar solvent (e.g., acetonitrile or DMF).

  • Procedure:

    • Dissolve 3-(chloromethyl)benzoic acid (1.0 eq) in the chosen solvent.

    • Add the base (2.0 eq) and 1-methylpiperazine (1.2 eq).

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, the solvent is typically removed under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography.

Amide Bond Formation

The carboxylic acid group of 3-((4-methylpiperazin-1-yl)methyl)benzoic acid serves as a key point for diversification through amide bond formation with various amines.

Experimental Protocol: General Amide Coupling

  • Materials: 3-((4-methylpiperazin-1-yl)methyl)benzoic acid, desired amine, a coupling agent (e.g., HATU, HBTU, or EDC/HOBt), a non-nucleophilic base (e.g., DIPEA), and an aprotic solvent (e.g., DMF or DCM).

  • Procedure:

    • Dissolve 3-((4-methylpiperazin-1-yl)methyl)benzoic acid (1.0 eq) in the solvent.

    • Add the coupling agent (1.1 eq) and the base (2.0 eq).

    • Stir the mixture for a few minutes to activate the carboxylic acid.

    • Add the desired amine (1.0 eq) to the reaction mixture.

    • Stir at room temperature until the reaction is complete.

    • The work-up procedure typically involves washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and purification of the final amide derivative.

Diagram of Synthetic Workflow

G cluster_0 Synthesis of Precursor cluster_1 Core Synthesis cluster_2 Derivative Synthesis Benzoyl_chloride Benzoyl Chloride 3_chloromethylbenzoic_acid 3-(Chloromethyl)benzoic Acid Benzoyl_chloride->3_chloromethylbenzoic_acid  Lewis Acid (e.g., ZnCl2) Paraformaldehyde Paraformaldehyde Paraformaldehyde->3_chloromethylbenzoic_acid Core_Compound 3-((4-Methylpiperazin-1-yl)methyl)benzoic Acid 3_chloromethylbenzoic_acid->Core_Compound  Base 1_methylpiperazine 1-Methylpiperazine 1_methylpiperazine->Core_Compound Final_Derivative 3-((4-Methylpiperazin-1-yl)methyl)benzamide Derivative Core_Compound->Final_Derivative  Coupling Agent (e.g., HATU) Amine Desired Amine (R-NH2) Amine->Final_Derivative

Caption: Synthetic workflow for this compound derivatives.

Biological Activity and Therapeutic Potential

Derivatives of the this compound scaffold are primarily investigated as kinase inhibitors, a class of drugs that block the action of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Kinase Inhibition

While specific quantitative data for a wide range of this compound derivatives is limited in the public domain, the structural similarity to known kinase inhibitors, such as Imatinib (which features the para-isomer), suggests their potential to inhibit various tyrosine kinases. These may include BCR-Abl, c-Kit, and PDGF-R, which are implicated in chronic myeloid leukemia and gastrointestinal stromal tumors.[3]

Table 1: Representative Biological Activity Data of Analogous Piperazine-Containing Kinase Inhibitors

Compound ClassTarget KinaseIC50 (nM)Cell LineReference
Phenylaminopyrimidine DerivativesBCR-Abl<10K562[4]
Thiazolylhydrazine-piperazine DerivativesMAO-A57N/A[5]
Piperazine-based ThiazolidinonesVEGFR230-60HepG-2[5]
3-(Piperazinylmethyl)benzofuran DerivativesCDK240.91N/A[6]

Note: This table presents data from analogous compounds to illustrate the potential activity of the target derivatives. Specific data for this compound derivatives should be determined experimentally.

Anticancer Activity

The kinase inhibitory activity of these compounds is expected to translate into antiproliferative effects against cancer cell lines that are dependent on the targeted kinases. For instance, compounds inhibiting BCR-Abl would be expected to show activity against chronic myeloid leukemia cell lines like K562.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega) [4]

  • Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is determined by converting it to ATP, which is then used to generate a luminescent signal.

  • Materials: Kinase of interest (e.g., Abl, c-Kit), substrate peptide, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, test compounds.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, its substrate, and ATP in a suitable buffer.

    • Add the test compound at various concentrations.

    • Incubate the reaction mixture to allow the kinase reaction to proceed.

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Convert the produced ADP to ATP and measure the luminescence using the Kinase Detection Reagent and a luminometer.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Cell-Based Proliferation Assay

Experimental Protocol: MTT Assay [7]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Materials: Cancer cell line of interest, cell culture medium, MTT solution, solubilization solution (e.g., DMSO or a solution of detergent in dilute acid), test compounds.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

    • Calculate the cell viability and determine the GI50 (concentration for 50% growth inhibition).

Diagram of a Generalized Kinase Signaling Pathway

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK P1 P RTK->P1 P2 P RTK->P2 Signaling_Proteins Downstream Signaling Proteins (e.g., Ras, PI3K) P1->Signaling_Proteins Phosphorylation P2->Signaling_Proteins Phosphorylation Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Signaling_Proteins->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response Inhibitor 3-(4-methylpiperazin-1-ylmethyl) benzoic acid derivative Inhibitor->RTK Inhibition

Caption: Generalized receptor tyrosine kinase signaling pathway and point of inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While the existing literature on this specific isomer is not extensive, the established importance of the piperazine-benzoic acid motif in medicinal chemistry provides a strong rationale for further investigation. Future work should focus on the synthesis and systematic biological evaluation of a library of derivatives to establish clear structure-activity relationships. The detailed experimental protocols provided in this guide, based on analogous and well-established methods, offer a solid foundation for researchers to embark on the exploration of this exciting class of compounds. The development of potent and selective inhibitors based on this scaffold could lead to new therapeutic options for a range of diseases, particularly cancer.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(4-methylpiperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 3-(4-methylpiperazin-1-ylmethyl)benzoic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the bromination of 3-methylbenzoic acid to yield 3-(bromomethyl)benzoic acid, which is subsequently reacted with 1-methylpiperazine via nucleophilic substitution to produce the final product. This protocol includes comprehensive methodologies, tabulated data for key parameters, and a visual workflow diagram to ensure clarity and reproducibility.

Introduction

Piperazine derivatives are a significant class of compounds in the pharmaceutical industry, forming the core scaffold of numerous drugs with diverse therapeutic applications.[1][2][3] The title compound, this compound (CAS 514209-42-8), is a functionalized benzoic acid derivative incorporating a 4-methylpiperazine moiety. This structural motif is of interest to medicinal chemists for its potential to interact with various biological targets and for its utility as an intermediate in the synthesis of more complex molecules.[4] The protocol outlined herein describes a reliable and efficient method for the preparation of this compound in a laboratory setting.

Physicochemical Properties

PropertyValueReference
CAS Number514209-42-8[5]
Molecular FormulaC₁₃H₁₈N₂O₂[5]
Molecular Weight234.3 g/mol [5]
AppearanceWhite to off-white solid[4]
Purity≥95%[5]

Synthesis Workflow

SynthesisWorkflow Start 3-Methylbenzoic Acid Intermediate 3-(Bromomethyl)benzoic Acid Start->Intermediate Step 1: Bromination Product 3-(4-Methylpiperazin-1- ylmethyl)benzoic Acid Intermediate->Product Step 2: Nucleophilic Substitution Purification Purification (e.g., Recrystallization) Product->Purification Reagent1 N-Bromosuccinimide (NBS) Benzoyl Peroxide (BPO) Carbon Tetrachloride (CCl₄) Reagent2 1-Methylpiperazine Base (e.g., K₂CO₃) Solvent (e.g., n-Butanol) Analysis Characterization (NMR, MS, HPLC) Purification->Analysis

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(Bromomethyl)benzoic acid

This procedure is adapted from established methods for benzylic bromination.[6]

Materials:

  • 3-Methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzoic acid in carbon tetrachloride.

  • Add N-bromosuccinimide (1.0 - 1.2 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(bromomethyl)benzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Expected Yield: 80-90%

Step 2: Synthesis of this compound

This protocol is based on analogous syntheses of piperazine-substituted benzoic acids.[3][7]

Materials:

  • 3-(Bromomethyl)benzoic acid

  • 1-Methylpiperazine

  • Potassium carbonate (K₂CO₃)

  • n-Butanol

Procedure:

  • To a solution of 3-(bromomethyl)benzoic acid in n-butanol, add potassium carbonate (2.0 - 2.5 equivalents).

  • Slowly add a solution of 1-methylpiperazine (1.2 - 1.5 equivalents) in n-butanol to the reaction mixture at room temperature over a period of one hour.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, add water to the reaction mixture to dissolve the inorganic salts.

  • Separate the organic layer. The aqueous layer can be extracted with n-butanol to recover any dissolved product.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Expected Yield: 75-85%

Data Summary

ParameterStep 1: BrominationStep 2: Nucleophilic SubstitutionReference
Starting Material 3-Methylbenzoic acid3-(Bromomethyl)benzoic acid
Key Reagents N-Bromosuccinimide, Benzoyl Peroxide1-Methylpiperazine, Potassium Carbonate
Solvent Carbon Tetrachloriden-Butanol[3]
Reaction Temperature Reflux (~77°C)Room Temperature[7]
Reaction Time 6-8 hours12-16 hours[3][7]
Typical Yield 80-90%75-85%
Purification Method RecrystallizationRecrystallization/Column Chromatography
Final Product Purity -≥95%[5]

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify characteristic proton and carbon signals.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Carbon tetrachloride is a hazardous solvent and should be handled with extreme care.

  • N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation and contact with skin.

  • Handle all chemicals in accordance with their respective Safety Data Sheets (SDS).

References

Application Notes and Protocols for the Analytical Method Development of 3-(4-Methylpiperazin-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and validation of analytical methods for 3-(4-methylpiperazin-1-ylmethyl)benzoic acid, a key intermediate in pharmaceutical synthesis.[1] The protocols outlined below are designed to ensure the identity, purity, and quality of the compound, addressing critical aspects of drug development and quality control.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValueSource
CAS Number514209-42-8[2]
Molecular FormulaC13H18N2O2[2]
Molecular Weight234.3 g/mol [2]
AppearanceWhite to off-white solid
Purity≥95%[2]

Analytical Method Development and Validation

The following sections detail the protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay

HPLC is a versatile technique for assessing the purity and quantifying the amount of this compound.[1][3]

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation Standard_Prep Standard Preparation Column_Selection Column Selection (e.g., C18) Standard_Prep->Column_Selection Sample_Prep Sample Preparation Sample_Prep->Column_Selection Mobile_Phase_Opt Mobile Phase Optimization Column_Selection->Mobile_Phase_Opt Detection UV Detection (e.g., 230 nm) Mobile_Phase_Opt->Detection Linearity Linearity Detection->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Specificity Specificity Precision->Specificity

Caption: Workflow for HPLC method development and validation.

Experimental Protocol:

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended Conditions
HPLC SystemAgilent 1260 Infinity II or equivalent
DetectorDiode Array Detector (DAD)
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient10% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength230 nm

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (e.g., 50:50 Water:Acetonitrile).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh an appropriate amount of the sample and dissolve in the diluent to achieve a final concentration within the calibration range.

3. Method Validation:

The developed method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Validation ParameterAcceptance Criteria
Linearity (R²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)≤ 2.0%
SpecificityNo interference from blank or placebo
LODSignal-to-Noise ratio of 3:1
LOQSignal-to-Noise ratio of 10:1
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

For the quantification of this compound in complex biological matrices such as plasma, a highly sensitive and selective LC-MS/MS method is recommended.[4][5]

Experimental Workflow for LC-MS/MS Method Development

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_validation Bioanalytical Method Validation Protein_Precipitation Protein Precipitation UPLC_Separation UPLC Separation Protein_Precipitation->UPLC_Separation SPE Solid Phase Extraction SPE->UPLC_Separation MS_Optimization MS/MS Optimization (MRM) UPLC_Separation->MS_Optimization Quantification Quantification MS_Optimization->Quantification Selectivity Selectivity Quantification->Selectivity Matrix_Effect Matrix Effect Selectivity->Matrix_Effect Recovery Recovery Matrix_Effect->Recovery Stability Stability Recovery->Stability

Caption: Workflow for LC-MS/MS bioanalytical method development.

Experimental Protocol:

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended Conditions
LC SystemWaters ACQUITY UPLC I-Class or equivalent
Mass SpectrometerTriple Quadrupole Mass Spectrometer
ColumnC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transition (Precursor > Product): To be determined by direct infusion of a standard solution. For this compound (M+H)+ m/z 235.1, potential product ions should be scanned.

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

3. Sample Preparation (Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge. Evaporate the supernatant and reconstitute in mobile phase.

  • Solid-Phase Extraction (SPE): Utilize a mixed-mode cation exchange SPE cartridge for cleaner extracts and improved sensitivity.

4. Bioanalytical Method Validation:

Validation should be performed in accordance with regulatory guidelines (e.g., FDA, EMA) and should include assessments of selectivity, matrix effect, recovery, calibration curve, accuracy, precision, and stability.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical methods.[6][7][8][9][10]

Forced Degradation Workflow

Forced_Degradation cluster_stress Stress Conditions Drug_Substance This compound Acid Acid Hydrolysis (e.g., 0.1N HCl) Drug_Substance->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) Drug_Substance->Base Oxidation Oxidation (e.g., 3% H2O2) Drug_Substance->Oxidation Thermal Thermal Degradation (e.g., 60°C) Drug_Substance->Thermal Photolytic Photolytic Degradation (e.g., UV/Vis light) Drug_Substance->Photolytic Analysis Analysis by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Peak_Purity Peak Purity Assessment (e.g., DAD) Analysis->Peak_Purity Mass_Balance Mass Balance Calculation Analysis->Mass_Balance

Caption: Workflow for conducting forced degradation studies.

Protocol for Forced Degradation Studies:

  • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 60 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV and visible light as per ICH guidelines.

Analyze all stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak and from each other.

Structural Elucidation by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound and for the characterization of any potential impurities or degradation products.

Typical NMR Data:

  • ¹H NMR: Aromatic protons of the benzoic acid moiety, a singlet for the benzylic methylene group, signals for the piperazine ring protons, and a singlet for the N-methyl group.

  • ¹³C NMR: Carbon signals corresponding to the carboxylic acid, the aromatic ring, the benzylic carbon, the piperazine carbons, and the N-methyl carbon.

A detailed 2D NMR analysis (COSY, HSQC, HMBC) can be performed for complete structural assignment.

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can confidently develop and validate robust analytical methods for this compound, ensuring its quality and suitability for its intended use in pharmaceutical manufacturing.

References

Application Notes and Protocols for the Use of 3-(4-methylpiperazin-1-ylmethyl)benzoic acid as an Imatinib Impurity Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes and protocols for the use of 3-(4-methylpiperazin-1-ylmethyl)benzoic acid as a reference standard for the quality control of Imatinib. Imatinib is a tyrosine kinase inhibitor used in the treatment of various cancers.[1] The presence of impurities, even in small amounts, can affect the safety and efficacy of the drug product. This compound is a known process-related impurity of Imatinib, arising from the synthesis process. Accurate quantification of this impurity is crucial to ensure that it is controlled within acceptable limits as per regulatory guidelines. These notes are intended for researchers, scientists, and drug development professionals involved in the analytical development and quality control of Imatinib.

Introduction to Imatinib and its Impurities

Imatinib is a first-line treatment for chronic myeloid leukemia and gastrointestinal stromal tumors.[1] The synthesis of Imatinib is a multi-step process, and like any synthetic process, it can lead to the formation of impurities. These impurities can be process-related, degradation products, or related to the starting materials. Regulatory bodies such as the International Council for Harmonisation (ICH) have strict guidelines on the identification, qualification, and quantification of impurities in drug substances and drug products.[2]

This compound is a positional isomer of a key starting material used in one of the common synthetic routes of Imatinib. Its presence as an impurity can indicate a lack of control over the starting materials or the synthetic process. Therefore, a validated analytical method for its quantification is essential for the quality control of Imatinib.

Physicochemical Properties of the Impurity Standard

A summary of the physicochemical properties of this compound is presented in the table below. This information is crucial for the preparation of standard solutions and for understanding its behavior in chromatographic systems.

PropertyValueReference
Chemical Name3-((4-methylpiperazin-1-yl)methyl)benzoic acid[3]
CAS Number541209-42-8
Molecular FormulaC13H18N2O2[4]
Molecular Weight234.3 g/mol [4]
AppearanceWhite to off-white solid[4]
SolubilitySoluble in methanol, slightly soluble in water. Often used as a hydrochloride salt for improved aqueous solubility.[4]

Table 1: Physicochemical Properties of this compound

Experimental Protocols

The following protocols describe the preparation of standard and sample solutions and the recommended analytical method for the quantification of this compound in Imatinib drug substance.

  • Primary Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 3-((4-methylpiperazin-1-yl)methyl)benzoic acid reference standard (or its hydrochloride salt, adjusting for the salt factor) into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (10 µg/mL): Dilute 1.0 mL of the Primary Standard Stock Solution to 100.0 mL with the diluent.

  • Calibration Curve Standards: Prepare a series of calibration standards by further diluting the Working Standard Solution to achieve concentrations ranging from 0.05 µg/mL to 5.0 µg/mL. This range should encompass the expected level of the impurity in the Imatinib sample.

  • Imatinib Sample Solution (10 mg/mL): Accurately weigh about 100 mg of the Imatinib drug substance into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary.

A robust and sensitive HPLC method is recommended for the quantification of this impurity. The separation of positional isomers can be challenging; therefore, a column with high resolving power and a suitable mobile phase gradient is necessary.

ParameterRecommended Condition
Column Mixed-mode column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm) or a high-resolution C18 column (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution Time (min)
0
20
25
30
30.1
35
Flow Rate 1.0 mL/min (for 4.6 mm ID column) or 0.4 mL/min (for 2.1 mm ID column)
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Table 2: Recommended HPLC Method Parameters

Data Presentation and Analysis

The concentration of 3-((4-methylpiperazin-1-yl)methyl)benzoic acid in the Imatinib sample can be calculated using the peak area from the chromatogram and the calibration curve.

Before sample analysis, the chromatographic system should meet the following system suitability criteria:

ParameterAcceptance Criteria
Tailing factor for the 3-((4-methylpiperazin-1-yl)methyl)benzoic acid peak≤ 2.0
Theoretical plates for the 3-((4-methylpiperazin-1-yl)methyl)benzoic acid peak≥ 2000
Relative Standard Deviation (RSD) for six replicate injections of the working standard≤ 5.0%

Table 3: System Suitability Criteria

The following table presents a hypothetical but realistic summary of quantitative data that could be obtained from the analysis of three different batches of Imatinib.

Batch NumberConcentration of 3-((4-methylpiperazin-1-yl)methyl)benzoic acid (µg/mL)% w/w in Imatinib
IMB-23-0010.750.0075%
IMB-23-0021.200.0120%
IMB-23-003Not Detected< 0.0050% (below LOQ)

Table 4: Hypothetical Quantitative Analysis Results

Visualizations

The following diagram illustrates the mechanism of action of Imatinib as a tyrosine kinase inhibitor, specifically targeting the BCR-Abl fusion protein.

Imatinib_Signaling_Pathway cluster_cell Cancer Cell BCR_Abl BCR-Abl (Constitutively Active Tyrosine Kinase) Substrate Substrate Protein BCR_Abl->Substrate Phosphorylates ATP ATP ATP->BCR_Abl Binds to active site Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Activates Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Imatinib Imatinib Imatinib->BCR_Abl Blocks ATP binding site

Caption: Mechanism of action of Imatinib.

The diagram below outlines the logical workflow for the analysis of 3-((4-methylpiperazin-1-yl)methyl)benzoic acid in an Imatinib sample.

Impurity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting weigh_standard Weigh Reference Standard prepare_stock Prepare Stock Solution weigh_standard->prepare_stock prepare_working Prepare Working Standards prepare_stock->prepare_working hplc_system HPLC System (as per protocol) prepare_working->hplc_system weigh_sample Weigh Imatinib Sample prepare_sample Prepare Sample Solution weigh_sample->prepare_sample prepare_sample->hplc_system inject_standards Inject Standards & Build Calibration Curve hplc_system->inject_standards inject_sample Inject Sample Solution hplc_system->inject_sample acquire_data Acquire Chromatograms inject_standards->acquire_data inject_sample->acquire_data calculate_concentration Calculate Impurity Concentration acquire_data->calculate_concentration report_results Report Results (% w/w) calculate_concentration->report_results

Caption: Workflow for Imatinib impurity analysis.

Conclusion

The protocols and application notes provided in this document offer a comprehensive guide for the use of this compound as an impurity standard in the quality control of Imatinib. The recommended HPLC method, along with the detailed procedures for solution preparation and data analysis, will enable accurate and reliable quantification of this process-related impurity. Adherence to these protocols will support the development and manufacturing of high-quality Imatinib, ensuring its safety and efficacy for patients. Further validation of the proposed HPLC method should be performed in accordance with ICH guidelines to demonstrate its suitability for its intended purpose within a specific laboratory environment.[2]

References

Application Note: HPLC-UV-Vis Detection of 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-Methylpiperazin-1-ylmethyl)benzoic acid is a versatile organic compound utilized as a key intermediate and building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its chemical structure consists of a benzoic acid moiety linked to a methylpiperazine group via a methylene bridge.[2] Accurate and reliable quantification of this compound is crucial for quality control during synthesis and formulation development. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method coupled with a Ultraviolet-Visible (UV-Vis) detector for the determination of this compound.

Chemical Structure

IUPAC Name: 3-((4-methylpiperazin-1-yl)methyl)benzoic acid Molecular Formula: C13H18N2O2[2] Molecular Weight: 234.29 g/mol CAS Number: 541209-42-8

Principle of Detection

This method employs reversed-phase HPLC to separate this compound from potential impurities. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The benzoic acid moiety in the molecule contains a chromophore that absorbs UV radiation.[3] Detection and quantification are performed by monitoring the UV absorbance at a wavelength where the analyte exhibits significant absorption, ensuring high sensitivity. Benzoic acid and its derivatives typically show strong absorbance around 230 nm and 270-280 nm.[3][4]

Experimental Workflow

HPLC Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Preparation Prepare Standard Solutions Injection Inject Sample/Standard Standard_Preparation->Injection Sample_Preparation Prepare Sample Solutions Sample_Preparation->Injection Mobile_Phase_Preparation Prepare Mobile Phase HPLC_System HPLC System Setup Mobile_Phase_Preparation->HPLC_System Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Deionized Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 minutes, then hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 235 nm
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the series of working standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • After each injection, run the gradient program as described in the chromatographic conditions.

  • Integrate the peak area corresponding to this compound in the chromatograms of the standards and samples.

  • Quantify the amount of this compound in the samples using the calibration curve.

Data Presentation

Calibration Curve Data
Concentration (µg/mL)Peak Area (arbitrary units)
1Value
5Value
10Value
25Value
50Value
100Value
System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Repeatability (%RSD) ≤ 2.0%

Method Validation

For use in a regulated environment, the method should be validated according to ICH guidelines, including an assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). While piperazine itself lacks a strong chromophore, the presence of the benzoic acid moiety in the target analyte allows for direct UV detection without the need for derivatization, which is often required for piperazine alone.[5][6]

Conclusion

The described HPLC-UV method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is suitable for routine quality control and research applications in the pharmaceutical industry. The use of a standard C18 column and common HPLC reagents makes this method easily transferable to most analytical laboratories.

References

Cell-based assay protocol using 3-(4-methylpiperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Cell-Based Assays

Compound: 3-(4-methylpiperazin-1-ylmethyl)benzoic acid Derivative (Hypothetical Kinase Inhibitor "Compound X")

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a chemical intermediate that can be utilized in the synthesis of pharmacologically active molecules.[1][2] A structurally similar compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, serves as a key intermediate in the synthesis of Imatinib, a well-known tyrosine kinase inhibitor.[3] This has led to investigations into derivatives of such compounds for their potential as kinase inhibitors.[3] This document outlines detailed protocols for cell-based assays to characterize a hypothetical derivative, "Compound X," as a potential inhibitor of a receptor tyrosine kinase (RTK) signaling pathway.

These protocols will enable researchers to assess the cytotoxic effects of Compound X, investigate its impact on key signaling proteins, and visualize its influence on downstream cellular processes.

Hypothetical Signaling Pathway: RTK Activation

The following diagram illustrates a simplified, hypothetical receptor tyrosine kinase (RTK) signaling pathway that could be targeted by Compound X. Upon ligand binding, the RTK dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. This leads to the activation of the RAS-RAF-MEK-ERK cascade, ultimately promoting cell proliferation and survival.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding pRTK Phosphorylated RTK (p-RTK) RTK->pRTK Autophosphorylation RAS RAS pRTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation pERK Phosphorylated ERK (p-ERK) ERK->pERK Phosphorylation Transcription Gene Transcription pERK->Transcription Translocation Proliferation Cell Proliferation and Survival Transcription->Proliferation CompoundX Compound X CompoundX->pRTK Inhibition

Caption: Hypothetical RTK signaling pathway targeted by Compound X.

Cell Viability Assay (MTT Assay)

This assay determines the effect of Compound X on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[4] The amount of formazan produced is proportional to the number of viable cells.[5][6]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate and incubate overnight. B 2. Treat cells with varying concentrations of Compound X. A->B C 3. Incubate for the desired exposure time (e.g., 24, 48, 72 hours). B->C D 4. Add MTT reagent to each well. C->D E 5. Incubate for 2-4 hours to allow formazan formation. D->E F 6. Add solubilization solution to dissolve formazan crystals. E->F G 7. Read absorbance at 570 nm using a plate reader. F->G H 8. Analyze data and calculate IC50 value. G->H

Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare a series of dilutions of Compound X in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Compound X, e.g., DMSO) and a no-cell control (medium only for background subtraction).[5]

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution in PBS to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[6]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[5][7]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to reduce background.[7]

  • Data Analysis: Subtract the average absorbance of the no-cell control from all other values. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the log of Compound X concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Example IC50 Values
Cell LineCompoundIncubation Time (hours)IC50 (µM)
Cancer Cell Line ACompound X2415.2
Cancer Cell Line ACompound X488.7
Cancer Cell Line ACompound X724.1
Normal Cell Line BCompound X72> 50

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway, such as RTKs and ERK.[8][9] This allows for a direct measurement of the inhibitory effect of Compound X on the target pathway.

Experimental Workflow: Western Blot

WB_Workflow cluster_workflow Western Blot Workflow A 1. Treat cells with Compound X and/or ligand. B 2. Lyse cells and determine protein concentration. A->B C 3. Separate proteins by size using SDS-PAGE. B->C D 4. Transfer proteins to a membrane (e.g., PVDF or nitrocellulose). C->D E 5. Block the membrane to prevent non-specific antibody binding. D->E F 6. Incubate with primary antibodies (e.g., anti-p-ERK, anti-total-ERK). E->F G 7. Wash and incubate with HRP-conjugated secondary antibodies. F->G H 8. Detect signal using chemiluminescence and image the blot. G->H

Caption: Workflow for Western blot analysis.
Detailed Protocol: Western Blot

  • Cell Treatment and Lysis: Plate cells in 6-well plates and grow to 80-90% confluency. Treat with Compound X for a specified time, followed by stimulation with the appropriate ligand to activate the RTK pathway. Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[10] Scrape the cells and collect the lysate.[8]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant.[10] Determine the protein concentration of each sample using a BCA or Bradford protein assay.[11]

  • Sample Preparation and SDS-PAGE: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes. Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer (e.g., anti-p-RTK, anti-total-RTK, anti-p-ERK, anti-total-ERK, and a loading control like β-actin) overnight at 4°C with gentle shaking.[8]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11]

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[11]

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

Data Presentation: Example Protein Expression Levels
Treatmentp-RTK / Total RTK (Relative Intensity)p-ERK / Total ERK (Relative Intensity)
Vehicle Control1.001.00
Ligand Only3.504.20
Compound X (1 µM) + Ligand1.201.50
Compound X (5 µM) + Ligand0.400.60

Immunofluorescence Assay

Immunofluorescence (IF) allows for the visualization of the subcellular localization of proteins.[12][13] In this context, it can be used to observe the translocation of a downstream effector, such as ERK, into the nucleus following pathway activation and how this is affected by Compound X.

Experimental Workflow: Immunofluorescence

IF_Workflow cluster_workflow Immunofluorescence Workflow A 1. Grow cells on coverslips or in imaging plates. B 2. Treat cells with Compound X and/or ligand. A->B C 3. Fix cells with paraformaldehyde. B->C D 4. Permeabilize cells with Triton X-100 (if necessary). C->D E 5. Block to prevent non-specific binding. D->E F 6. Incubate with primary antibody (e.g., anti-p-ERK). E->F G 7. Wash and incubate with a fluorescently-labeled secondary antibody. F->G H 8. Counterstain nuclei (e.g., with DAPI) and mount for imaging. G->H

Caption: Workflow for immunofluorescence analysis.
Detailed Protocol: Immunofluorescence

  • Cell Culture: Grow cells on sterile glass coverslips in a multi-well plate or in an imaging-specific plate.

  • Cell Treatment: Treat the cells as described for the Western blot analysis to stimulate the signaling pathway with and without Compound X.

  • Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[12][14]

  • Permeabilization: Wash the fixed cells three times with PBS. If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[12]

  • Blocking: Wash again with PBS and then block with a blocking buffer (e.g., 1% BSA in PBST) for 60 minutes at room temperature.[15]

  • Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., anti-p-ERK) diluted in the blocking buffer overnight at 4°C in a humidified chamber.[13][15]

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorochrome-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.[15][16]

  • Counterstaining and Mounting: Wash the cells three times with PBS. Incubate with a nuclear counterstain like DAPI for 5 minutes. Wash one final time with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.[14]

  • Imaging: Visualize the samples using a fluorescence or confocal microscope. Capture images and analyze the subcellular localization of the protein of interest.

Data Presentation: Example Qualitative Results
Treatmentp-ERK Localization
Vehicle ControlDiffuse cytoplasmic staining
Ligand OnlyPredominantly nuclear staining
Compound X + LigandReduced nuclear staining, more cytoplasmic

References

Application of 3-(4-methylpiperazin-1-ylmethyl)benzoic Acid in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound 3-(4-methylpiperazin-1-ylmethyl)benzoic acid is a structural analog of key intermediates used in the synthesis of various kinase inhibitors. While specific enzyme inhibition data for this meta-substituted isomer is not extensively documented in publicly available literature, its structural similarity to the para-substituted isomer, a known precursor to the tyrosine kinase inhibitor Imatinib, suggests its potential as a modulator of kinase activity.

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The general structure, featuring a benzoic acid and a methylpiperazine moiety, is common in a variety of kinase inhibitors. This document provides a generalized framework and protocols for investigating the potential enzyme inhibitory effects of this compound, with a focus on tyrosine kinases, such as BCR-ABL, which is a relevant target for structurally related compounds.

These notes are intended to guide researchers in the initial screening and characterization of this compound's inhibitory potential against relevant enzyme targets.

Potential Enzyme Targets and Signaling Pathway

Based on the structure-activity relationships of similar molecules, a primary potential target for this compound is the BCR-ABL tyrosine kinase . This fusion protein is a hallmark of Chronic Myeloid Leukemia (CML). Inhibition of BCR-ABL blocks downstream signaling pathways that control cell proliferation and survival.

Below is a simplified diagram of the BCR-ABL signaling pathway.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) ATP ATP P_Substrate Phosphorylated Substrate BCR_ABL->P_Substrate Phosphorylation Substrate Substrate Proteins ADP ADP ATP->ADP Downstream Downstream Signaling (e.g., RAS, STAT) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->BCR_ABL Inhibition

Caption: Simplified BCR-ABL signaling pathway and the potential point of inhibition.

Quantitative Data Summary

CompoundTarget EnzymeAssay TypeIC₅₀ (nM)Ki (nM)Cell LineCellular Potency (GI₅₀, nM)
This compound TBDe.g., Kinase Glo AssayTBDTBDTBDTBD
Imatinib (for comparison)BCR-ABLIn vitro kinase assay250-500100K562250-1000

TBD: To Be Determined

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol outlines a method to determine the in vitro inhibitory activity of the compound against a target kinase.

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Incubate Incubate kinase, substrate, buffer, and compound Compound_Prep->Incubate Reagent_Prep Prepare kinase reaction buffer, kinase, substrate, and ATP Reagent_Prep->Incubate Start_Reaction Initiate reaction with ATP Incubate->Start_Reaction Stop_Reaction Stop reaction with ADP-Glo™ Reagent Start_Reaction->Stop_Reaction Develop_Signal Add Kinase Detection Reagent Stop_Reaction->Develop_Signal Read_Plate Measure luminescence Develop_Signal->Read_Plate Plot_Data Plot luminescence vs. concentration Read_Plate->Plot_Data Calculate_IC50 Calculate IC₅₀ value Plot_Data->Calculate_IC50

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • This compound

  • Recombinant target kinase (e.g., BCR-ABL)

  • Kinase substrate (e.g., a generic tyrosine kinase substrate)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of luminescence detection

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.

  • Kinase Reaction Setup:

    • To each well of the microplate, add the kinase, substrate, and kinase buffer.

    • Add the test compound at various concentrations. Include control wells with solvent only (positive control) and wells without kinase (negative control).

    • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Initiate Kinase Reaction: Add ATP to all wells to start the reaction. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Measurement: Read the luminescence on a microplate reader.

  • Data Analysis: The amount of ADP produced is proportional to the kinase activity. The luminescent signal is inversely correlated with kinase activity. Plot the signal versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)

This protocol assesses the effect of the compound on the proliferation of cancer cell lines that are dependent on the target kinase.

Workflow Diagram:

Cell_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_viability_assay Viability Assay cluster_analysis Data Analysis Seed_Cells Seed cells in a 96-well plate Incubate_Cells Incubate for 24 hours to allow attachment Seed_Cells->Incubate_Cells Add_Compound Add serial dilutions of the compound Incubate_Cells->Add_Compound Incubate_Treatment Incubate for 48-72 hours Add_Compound->Incubate_Treatment Add_Reagent Add MTT or CellTiter-Glo® Reagent Incubate_Treatment->Add_Reagent Incubate_Assay Incubate as per manufacturer's protocol Add_Reagent->Incubate_Assay Read_Plate Measure absorbance or luminescence Incubate_Assay->Read_Plate Plot_Data Plot viability vs. concentration Read_Plate->Plot_Data Calculate_GI50 Calculate GI₅₀ value Plot_Data->Calculate_GI50

Caption: Workflow for a cell-based proliferation assay.

Materials:

  • This compound

  • Relevant cancer cell line (e.g., K562 for BCR-ABL)

  • Complete cell culture medium

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Microplate reader capable of absorbance or luminescence detection

  • Clear or white, opaque 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include solvent-treated cells as a control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).

  • Viability Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence.

  • Data Analysis: Cell viability is proportional to the measured signal. Plot the percentage of viable cells versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup, including enzyme and substrate concentrations, incubation times, and cell lines. Appropriate controls should be included in all experiments.

Isolating a Key Pharmaceutical Intermediate: Techniques for Purifying 3-(4-methylpiperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-methylpiperazin-1-ylmethyl)benzoic acid is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its zwitterionic nature, possessing both a carboxylic acid and a tertiary amine in the piperazine ring, presents unique challenges and opportunities for its isolation and purification from complex reaction mixtures. This document provides detailed application notes and protocols for the efficient isolation of this compound, ensuring high purity and yield. The techniques described herein leverage the compound's physicochemical properties, including its pH-dependent solubility and polarity, to achieve effective separation from common impurities.

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to developing effective isolation strategies. As a zwitterionic compound, its charge state and, consequently, its solubility are highly dependent on the pH of the solution.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueSignificance for Isolation
Molecular Formula C₁₃H₁₈N₂O₂-
Molecular Weight 234.29 g/mol Essential for calculating molar equivalents and yields.
pKa₁ (Carboxylic Acid) ~4.3[1]At pH < 4.3, the carboxylic acid is protonated (neutral).
pKa₂ (Piperazine Amine) ~8.0 - 9.0At pH > 8.5, the piperazine nitrogen is deprotonated (neutral).
Isoelectric Point (pI) ~6.1 - 6.6The pH at which the molecule has a net zero charge, often corresponding to its lowest aqueous solubility.
Aqueous Solubility pH-dependentHigh solubility at low (<3) and high (>9) pH; lower solubility near the pI.
Organic Solvent Solubility Generally low in non-polar solvents; moderate in polar aprotic and protic solvents.Important for selecting appropriate solvents for extraction and chromatography.

Note: The pKa and pI values are estimated based on the structure and data for similar compounds. Experimental verification is recommended.

Potential Impurities in Synthesis

A common synthetic route to this compound involves the reaction of a 3-(halomethyl)benzoic acid derivative with 1-methylpiperazine.[2][3] Understanding the potential side products of this reaction is crucial for designing a purification strategy.

Table 2: Common Potential Impurities and their Removal

ImpurityStructureRationale for FormationSuggested Removal Technique
3-(Bromomethyl)benzoic acid (Starting Material) Br-CH₂-C₆H₄-COOHIncomplete reaction.Liquid-liquid extraction at basic pH (impurity will be in the aqueous phase as a salt, while the product can be extracted into an organic phase).
1-Methylpiperazine (Starting Material) CH₃-N(CH₂CH₂)₂NHUsed in excess to drive the reaction to completion.Washing the organic phase with water or brine during liquid-liquid extraction.
1,4-bis((3-carboxyphenyl)methyl)-1,4-dimethylpiperazinediium (Over-alkylation product) [CH₃-N⁺(CH₂CH₂)(CH₂-C₆H₄-COOH)₂-N⁺-CH₃]Reaction of the product with another molecule of 3-(bromomethyl)benzoic acid.This highly polar and charged impurity will remain in the aqueous phase during extraction of the product at its pI.

Experimental Protocols

Protocol 1: Isolation by Liquid-Liquid Extraction Based on pH Adjustment

This protocol leverages the zwitterionic nature of the target compound to separate it from non-ionizable and differently ionizable impurities.

Workflow Diagram: Liquid-Liquid Extraction

G start Crude Reaction Mixture in an Organic Solvent wash1 Wash with acidic water (pH 2-3) start->wash1 wash2 Wash with basic water (pH 9-10) wash1->wash2 collect_aq1 Collect Aqueous Phase (contains basic impurities) wash1->collect_aq1 Separate Aqueous Phase extract_product Extract with water at isoelectric point (pH ~6.4) wash2->extract_product collect_aq2 Collect Aqueous Phase (contains acidic impurities) wash2->collect_aq2 Separate Aqueous Phase collect_org Collect Organic Phase (contains neutral impurities) extract_product->collect_org Separate Organic Phase product_solution Aqueous Solution of Product extract_product->product_solution end Isolated Product (after solvent removal) product_solution->end

Caption: Workflow for isolating the product via LLE.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with an acidic aqueous solution (e.g., 1M HCl, pH 2-3). This will protonate basic impurities, including excess 1-methylpiperazine, and extract them into the aqueous phase.[4][5] Separate the aqueous layer. Repeat the wash if necessary.

  • Basic Wash: Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH, pH 9-10). This will deprotonate acidic impurities, such as unreacted 3-(bromomethyl)benzoic acid, extracting them into the aqueous phase.[4][5] Separate the aqueous layer.

  • Product Extraction at pI: Adjust the pH of the organic layer by washing with a buffered aqueous solution at the estimated isoelectric point (pI) of the product (~pH 6.4). At this pH, the product is least soluble in the organic phase and will preferentially partition into the aqueous phase as a zwitterion.

  • Isolation: Collect the aqueous layer containing the product. The solvent can be removed under reduced pressure to yield the solid product. Further purification can be achieved by recrystallization (see Protocol 2).

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for zwitterionic molecules.

Methodology:

  • Solvent Screening: Test the solubility of the crude product in various solvent systems. Ideal solvents will dissolve the compound when hot but not when cold.[6][7] Common solvent systems for polar, zwitterionic compounds include alcohol/water mixtures (e.g., ethanol/water, isopropanol/water) or polar aprotic solvents like acetonitrile.[6][8]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot primary solvent (e.g., ethanol) to the crude solid to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add the anti-solvent (e.g., water) to the hot solution until it becomes slightly turbid. Reheat the solution until it is clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Table 3: Recommended Solvents for Recrystallization

Solvent SystemRationale
Ethanol/Water Good for many polar organic compounds. The product should be soluble in hot ethanol and less soluble upon the addition of water.[8]
Isopropanol/Water Similar to ethanol/water, offers a different polarity profile.[8]
Acetonitrile A polar aprotic solvent that can be effective for compounds with moderate polarity.
Protocol 3: Purification by Mixed-Mode Chromatography

For high-purity requirements, High-Performance Liquid Chromatography (HPLC) is the method of choice. Given the zwitterionic nature of the compound, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide excellent separation.[9][10][11]

Workflow Diagram: HPLC Purification

G start Crude Product dissolve Dissolve in Mobile Phase start->dissolve inject Inject onto Mixed-Mode HPLC Column dissolve->inject separate Isocratic or Gradient Elution inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect end Pure Product (after solvent evaporation) collect->end

Caption: General workflow for HPLC purification.

Methodology:

  • Column Selection: A mixed-mode column with both reversed-phase (e.g., C18) and ion-exchange (e.g., cation exchange) functionalities is recommended.[9][12][13]

  • Mobile Phase Preparation: A typical mobile phase would consist of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous buffer is a critical parameter for controlling retention. A pH near the pI of the compound can be a good starting point.

  • Sample Preparation: Dissolve the crude product in the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: Mixed-mode C18/Cation-Exchange Column

    • Mobile Phase A: 10 mM Ammonium formate buffer, pH 6.5

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound.

    • Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).

    • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Fraction Collection and Isolation: Collect the fractions containing the pure product and remove the solvent under reduced pressure.

Table 4: Example HPLC Method Parameters

ParameterRecommended ConditionRationale
Column Mixed-Mode C18/Cation-Exchange (e.g., Primesep 200, Obelisc R)Provides both hydrophobic and ionic interactions for enhanced selectivity of zwitterions.[10]
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic AcidA common mobile phase for reversed-phase and mixed-mode chromatography that is MS-compatible.
Gradient 5-95% B over 20 minutesA standard gradient to elute compounds with a range of polarities.
Detection UV at 254 nmThe aromatic ring of the compound should provide strong UV absorbance.

Conclusion

The successful isolation of this compound from reaction mixtures relies on a strategic application of techniques that exploit its zwitterionic character. By carefully controlling the pH during liquid-liquid extraction, the compound can be effectively separated from acidic and basic impurities. For higher purity, recrystallization from a suitable polar solvent system or purification by mixed-mode HPLC are recommended. The protocols provided in this document offer a comprehensive guide for researchers to obtain this valuable pharmaceutical intermediate in high purity and yield.

References

Application Notes and Protocols for 3-(4-methylpiperazin-1-ylmethyl)benzoic acid in Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the use of 3-(4-methylpiperazin-1-ylmethyl)benzoic acid in material science research has revealed a significant lack of published applications in this field. The available data primarily focuses on its synthesis and use as a reagent in a pharmacological context. In contrast, its isomer, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, is a well-documented intermediate in the synthesis of the pharmaceutical drug Imatinib.

While no specific material science applications for the 3-substituted isomer were identified, this document provides the available chemical and physical properties of this compound, along with a general overview of how similar benzoic acid derivatives are utilized in material science. This information may serve as a foundational resource for researchers interested in exploring the potential of this molecule in developing new materials.

Chemical and Physical Properties

The known properties of this compound are summarized below. This data is essential for any future experimental design involving this compound.

PropertyValueReference
CAS Number 514209-42-8[1]
Molecular Formula C₁₃H₁₈N₂O₂[1]
Molecular Weight 234.29 g/mol [1]
Appearance White to off-white solid[1]
Boiling Point 383.7±32.0 °C (Predicted)[1]
Density 1.174±0.06 g/cm³ (Predicted)[1]
pKa 4.28±0.10 (Predicted)[1]
Storage Temperature 2-8°C, protect from light[1]

Potential Applications in Material Science (Hypothetical)

Although no specific research has been published, the molecular structure of this compound suggests potential as a ligand for the synthesis of novel materials. The carboxylic acid group can coordinate with metal ions, while the piperazine moiety offers an additional site for coordination or functionalization.

2.1. Metal-Organic Frameworks (MOFs)

Benzoic acid and its derivatives are common organic linkers used in the synthesis of MOFs.[2][3] These materials are crystalline solids with a porous structure, making them suitable for applications in gas storage, catalysis, and drug delivery.[4][5] The presence of the methylpiperazine group in this compound could introduce basic sites into the MOF structure, potentially enhancing its catalytic activity or its affinity for acidic molecules.

Below is a hypothetical workflow for the synthesis of a MOF using a benzoic acid derivative like this compound.

MOF_Synthesis_Workflow start Start: Reagent Preparation reagents Dissolve Metal Salt and Organic Ligand (e.g., 3-(4-methylpiperazin- 1-ylmethyl)benzoic acid) in a suitable solvent start->reagents 1. reaction Solvothermal Reaction (Heating under pressure) reagents->reaction 2. synthesis MOF Crystal Formation reaction->synthesis 3. purification Washing and Solvent Exchange to remove unreacted starting materials synthesis->purification 4. activation Activation (Removal of solvent molecules from the pores) purification->activation 5. characterization Characterization (e.g., XRD, TGA, BET) activation->characterization 6. end End: Porous MOF Material characterization->end 7.

Caption: Hypothetical workflow for the synthesis of a metal-organic framework.

2.2. Coordination Polymers

Similar to MOFs, coordination polymers can be formed through the reaction of this compound with various metal salts. The resulting materials could exhibit interesting magnetic, optical, or electronic properties depending on the choice of the metal ion and the coordination geometry.

Known Applications

The primary documented use of this compound is as a reagent in the preparation of potent M3 muscarinic acetylcholine receptor antagonists.[1] This highlights its current value in medicinal chemistry and drug development.

Experimental Protocols (General)

While no specific protocols exist for the use of this compound in material science, a general procedure for the synthesis of a benzoic acid-based MOF is provided below as a starting point for future research.

General Protocol for Solvothermal Synthesis of a MOF

  • Reagent Preparation: In a glass vial, dissolve the metal salt (e.g., zinc nitrate, copper acetate) and this compound in a suitable solvent or solvent mixture (e.g., DMF, DEF, ethanol).

  • Reaction Setup: Seal the vial and place it in a programmable oven.

  • Heating: Heat the mixture to a specific temperature (typically between 80°C and 150°C) for a predetermined time (usually 24 to 72 hours).

  • Cooling: Allow the oven to cool down to room temperature slowly.

  • Product Isolation: Collect the crystalline product by filtration or decantation.

  • Washing: Wash the crystals with a fresh solvent to remove any unreacted starting materials.

  • Drying/Activation: Dry the product under vacuum or by gentle heating to remove the solvent from the pores.

Below is a logical diagram illustrating the relationship between the molecular structure of this compound and its potential to form new materials.

Logical_Relationship molecule This compound carboxylic_acid Carboxylic Acid Group (-COOH) molecule->carboxylic_acid piperazine Methylpiperazine Group molecule->piperazine metal_coordination Coordination with Metal Ions carboxylic_acid->metal_coordination functionalization Potential for Further Functionalization piperazine->functionalization mofs Metal-Organic Frameworks (MOFs) metal_coordination->mofs polymers Coordination Polymers metal_coordination->polymers functional_materials Functional Materials with Tunable Properties functionalization->functional_materials mofs->functional_materials polymers->functional_materials

Caption: Structural features and potential material science applications.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 3-(4-methylpiperazin-1-ylmethyl)benzoic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3-(4-methylpiperazin-1-ylmethyl)benzoic acid, a novel investigational compound, in human plasma. The methodology employs a straightforward protein precipitation extraction procedure, ensuring high throughput and excellent recovery.[1][2][3] Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization mode. The method was validated according to FDA guidelines and demonstrated excellent linearity, accuracy, precision, and stability over the analytical range.[4][5][6] This robust and reliable assay is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction

This compound (Figure 1) is a small molecule under investigation for its potential therapeutic effects. To characterize its pharmacokinetic profile, a sensitive and reliable bioanalytical method for its quantification in biological matrices is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for such applications due to its inherent specificity, sensitivity, and wide dynamic range.[7] This note details a fully validated LC-MS/MS method for determining concentrations of this compound in human plasma.

Figure 1: Chemical Structure of this compound (A chemical structure diagram would be placed here in a formal document)

Experimental

Chemicals and Reagents
  • This compound (Analyte, >99% purity)

  • 3-(4-methyl-d3-piperazin-1-ylmethyl)benzoic acid (Internal Standard, IS)

  • HPLC-grade acetonitrile and methanol (Burdick & Jackson)

  • Formic acid (98%, GR) (EMD)

  • Deionized water (18.2 MΩ·cm) from a Milli-Q system (Millipore)

  • Control human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatography: Shimadzu Nexera X2 UHPLC System

  • Mass Spectrometer: SCIEX QTRAP 6500+ System with an Electrospray Ionization (ESI) source

LC-MS/MS Conditions

The optimal parameters for chromatography and mass spectrometry were determined as follows:

Table 1: Chromatographic Conditions

ParameterCondition
Column Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 5% B to 95% B in 2.5 min; hold at 95% B for 1.0 min; return to 5% B in 0.1 min; re-equilibrate for 0.9 min
Total Run Time 4.5 min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp. 10°C

Table 2: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)[8][9]
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Medium
IonSpray Voltage (IS) 5500 V
Temperature (TEM) 550°C
Ion Source Gas 1 (GS1) 60 psi
Ion Source Gas 2 (GS2) 60 psi

MRM transitions were optimized by infusing standard solutions of the analyte and IS.[10][11] The most abundant and stable transitions were selected for quantification and qualification.

Table 3: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (V)
Analyte (Quantifier) 235.2134.11008530
Analyte (Qualifier) 235.299.11008538
IS 238.2137.11008530

Protocols

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions: Prepare primary stock solutions of the analyte and IS in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate IS working solution at 500 ng/mL.

  • Calibration Standards & QCs: Spike the appropriate working solutions into blank human plasma to achieve final concentrations for the calibration curve (e.g., 1, 2, 5, 20, 100, 400, 800, 1000 ng/mL) and QC samples (LLOQ: 1 ng/mL, LQC: 3 ng/mL, MQC: 150 ng/mL, HQC: 750 ng/mL).

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a rapid and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.[3][12][13]

  • Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (500 ng/mL in acetonitrile). The 3:1 ratio of acetonitrile to plasma ensures efficient protein precipitation.[3]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate.

  • Dilute the supernatant with 100 µL of water (0.1% formic acid) to ensure compatibility with the initial mobile phase conditions.

  • Seal the plate and place it in the autosampler for analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Aliquot 50 µL Plasma Sample add_is 2. Add 150 µL IS in Acetonitrile plasma->add_is vortex 3. Vortex (30 seconds) add_is->vortex centrifuge 4. Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant 5. Transfer 100 µL Supernatant centrifuge->supernatant dilute 6. Dilute with 100 µL Water supernatant->dilute inject 7. Inject 5 µL onto LC-MS/MS dilute->inject data 8. Data Acquisition (MRM Mode) inject->data

Caption: Workflow for plasma sample preparation and analysis.

Method Validation Results

The method was validated following the FDA's Bioanalytical Method Validation Guidance.[4][6][14]

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1.00 to 1000 ng/mL. A weighted (1/x²) linear regression model was used. The correlation coefficient (r²) was consistently >0.995. The lower limit of quantification (LLOQ) was established at 1.00 ng/mL with a signal-to-noise ratio >10.

Accuracy and Precision

Intra-day and inter-day precision and accuracy were evaluated at four QC levels.[5] The results, summarized in Table 4, are within the acceptance criteria of ±15% (±20% at the LLOQ).[15]

Table 4: Summary of Intra-Day and Inter-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV, n=6)Intra-Day Accuracy (%Bias)Inter-Day Precision (%CV, n=18)Inter-Day Accuracy (%Bias)
LLOQ 1.008.5-4.211.3-2.5
LQC 3.006.12.77.94.1
MQC 1504.3-1.55.2-0.8
HQC 7503.80.94.51.6
Matrix Effect and Recovery

The extraction recovery and matrix effect were assessed at LQC and HQC levels. The protein precipitation method provided high and consistent recovery. The matrix effect was found to be minimal and compensated for by the stable isotope-labeled internal standard.

Table 5: Extraction Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)
LQC 3.0094.298.5
HQC 75096.8101.2
Stability

The analyte was found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours at room temperature), freeze-thaw (3 cycles), and long-term storage (-80°C for 90 days).

Hypothetical Biological Pathway

To illustrate the compound's potential mechanism of action for research purposes, a hypothetical signaling pathway is presented. This diagram suggests that this compound acts as an inhibitor of "Kinase X," a key enzyme in a pro-inflammatory signaling cascade.

G Hypothetical Signaling Pathway Inhibition cytokine Pro-inflammatory Cytokine receptor Cell Surface Receptor cytokine->receptor binds kinaseX Kinase X receptor->kinaseX activates downstreamP Downstream Protein kinaseX->downstreamP phosphorylates transcriptionF Transcription Factor (e.g., NF-κB) downstreamP->transcriptionF activates gene Inflammatory Gene Expression transcriptionF->gene promotes analyte 3-(4-..-1-yl)benzoic acid analyte->kinaseX inhibits

Caption: Hypothetical inhibition of the Kinase X signaling pathway.

Conclusion

A highly sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis.[16] This method meets all regulatory requirements for bioanalytical assays and can be reliably applied to pharmacokinetic studies, providing crucial data for the clinical development of this new compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-methylpiperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the focus of this guide is the synthesis of 3-(4-methylpiperazin-1-ylmethyl)benzoic acid, a significant portion of the available literature and detailed procedural information pertains to the synthesis of its isomer, 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, a key intermediate in the production of Imatinib. The troubleshooting advice, frequently asked questions, and experimental protocols provided herein are based on established methods for the 4-isomer and have been generalized to be applicable to the synthesis of the 3-isomer. Researchers should consider these recommendations as a starting point and may need to optimize conditions for their specific application.

Troubleshooting Guide

Low yield and the formation of impurities are common challenges in the synthesis of (4-methylpiperazin-1-ylmethyl)benzoic acid derivatives. The following table summarizes potential issues, their causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s) Expected Outcome
Low Product Yield Incomplete reaction.Increase reaction time and/or temperature. Monitor reaction progress by TLC or HPLC.Drive reaction to completion, increasing yield.
Suboptimal reagent stoichiometry.Vary the molar ratio of reactants. An excess of 1-methylpiperazine can sometimes improve yield but may complicate purification.Optimize reagent use for maximum conversion.
Degradation of starting materials or product.Ensure reagents are pure and dry. Use an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.Minimize side reactions and product degradation.
Formation of Quaternary Ammonium Salt Impurity Reaction of the product with the starting alkyl halide.Control the stoichiometry of the reactants carefully. Add the alkyl halide slowly to the reaction mixture.Minimize the formation of the bis-alkylated byproduct.
Difficult Purification Presence of unreacted starting materials.Optimize the reaction conditions to ensure complete conversion.Simplify the purification process.
Formation of closely related impurities.Employ column chromatography for purification. Recrystallization from a suitable solvent system can also be effective.Achieve high purity of the final product.
Poor Solubility of Reactants Inappropriate solvent choice.Use a solvent system that ensures the solubility of all reactants at the reaction temperature. A mixture of solvents, such as ethanol and water, can be effective.Improve reaction kinetics and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two primary synthetic routes are:

  • Nucleophilic Substitution: This involves the reaction of a 3-(halomethyl)benzoic acid derivative (e.g., 3-(chloromethyl)benzoic acid or 3-(bromomethyl)benzoic acid) with 1-methylpiperazine. This is a straightforward method but can be prone to the formation of a quaternary ammonium salt impurity.

  • Reductive Amination: This route utilizes the reaction of 3-formylbenzoic acid with 1-methylpiperazine in the presence of a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride. This method can offer higher selectivity and avoid the formation of quaternary salts.

Q2: How can I minimize the formation of the quaternary ammonium salt impurity in the nucleophilic substitution reaction?

A2: To minimize the formation of the quaternary ammonium salt, it is crucial to control the reaction conditions. Key strategies include:

  • Slow addition of the alkyl halide: Adding the 3-(halomethyl)benzoic acid to the 1-methylpiperazine solution slowly can help maintain a low concentration of the alkyl halide, disfavoring the second alkylation of the product.

  • Control of stoichiometry: Using a slight excess of 1-methylpiperazine can help to ensure the complete consumption of the alkyl halide, but a large excess should be avoided to prevent purification difficulties.

  • Lower reaction temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation more than the desired first alkylation.

Q3: What is a suitable solvent for this synthesis?

A3: The choice of solvent depends on the chosen synthetic route. For the nucleophilic substitution reaction, polar aprotic solvents like acetonitrile or DMF are often used. In some cases, a mixture of ethanol and water has been shown to be effective. For reductive amination, solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common.

Q4: How can I effectively purify the final product?

A4: Purification strategies depend on the nature of the impurities.

  • Acid-base extraction: The product is amphoteric and can be separated from non-ionizable impurities by extraction into an acidic or basic aqueous solution, followed by neutralization to precipitate the product.

  • Recrystallization: This is a powerful technique for removing small amounts of impurities. The choice of solvent is critical and may require some experimentation.

  • Column chromatography: For challenging separations, silica gel column chromatography can be employed. A mobile phase consisting of a mixture of a polar solvent (like methanol) and a less polar solvent (like dichloromethane), often with a small amount of a basic modifier (like triethylamine) to prevent tailing, is typically used.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable solvent system for TLC can be developed based on the polarity of the starting materials and the product. For HPLC, a reverse-phase column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a good starting point.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution

This protocol is a general guideline and may require optimization.

Materials:

  • 3-(Chloromethyl)benzoic acid

  • 1-Methylpiperazine

  • Potassium carbonate (or another suitable base)

  • Acetonitrile (or other suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

Procedure:

  • To a solution of 1-methylpiperazine (1.2 equivalents) and potassium carbonate (2.0 equivalents) in acetonitrile, add a solution of 3-(chloromethyl)benzoic acid (1.0 equivalent) in acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) and monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and adjust the pH to ~2 with hydrochloric acid.

  • Wash the aqueous solution with ethyl acetate to remove any non-basic organic impurities.

  • Adjust the pH of the aqueous layer to ~9-10 with sodium hydroxide.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis via Reductive Amination

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Formylbenzoic acid

  • 1-Methylpiperazine

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Magnesium sulfate (for drying)

Procedure:

  • Dissolve 3-formylbenzoic acid (1.0 equivalent) and 1-methylpiperazine (1.1 equivalents) in DCM.

  • If desired, add a catalytic amount of acetic acid.

  • Stir the mixture for 30-60 minutes at room temperature to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathways cluster_0 Nucleophilic Substitution cluster_1 Reductive Amination 3-(Chloromethyl)benzoic acid 3-(Chloromethyl)benzoic acid Product_NS This compound 3-(Chloromethyl)benzoic acid->Product_NS 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Product_NS Base Base (e.g., K2CO3) Base->Product_NS 3-Formylbenzoic acid 3-Formylbenzoic acid Product_RA This compound 3-Formylbenzoic acid->Product_RA 1-Methylpiperazine_RA 1-Methylpiperazine 1-Methylpiperazine_RA->Product_RA Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product_RA Troubleshooting_Workflow Start Low Synthesis Yield Check_Completion Is the reaction complete? Start->Check_Completion Increase_Time_Temp Increase reaction time/temperature Check_Completion->Increase_Time_Temp No Check_Purity Are starting materials pure? Check_Completion->Check_Purity Yes Increase_Time_Temp->Check_Completion Purify_Reagents Purify/dry starting materials Check_Purity->Purify_Reagents No Optimize_Stoichiometry Optimize reagent stoichiometry Check_Purity->Optimize_Stoichiometry Yes Purify_Reagents->Optimize_Stoichiometry Check_Side_Reactions Are there side products? Optimize_Stoichiometry->Check_Side_Reactions Modify_Conditions Modify reaction conditions (e.g., slow addition, lower temp) Check_Side_Reactions->Modify_Conditions Yes Successful_Yield Improved Yield Check_Side_Reactions->Successful_Yield No Modify_Conditions->Successful_Yield

Technical Support Center: Chromatographic Purification of 3-(4-methylpiperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying 3-(4-methylpiperazin-1-ylmethyl)benzoic acid using chromatography.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a broad, tailing peak for my compound on a C18 column?

Peak tailing for this compound is a common issue due to its chemical nature. This compound contains a basic piperazine moiety and an acidic carboxylic acid group. The basic nitrogen can interact strongly with residual, un-capped silanol groups on the silica-based C18 column, leading to peak tailing.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The pH of your mobile phase is the most critical factor. At a low pH (e.g., pH 2.5-3.5), the carboxylic acid will be protonated (neutral), and the piperazine nitrogens will be protonated (positive charge). At a high pH (e.g., pH 7.5-8.5), the carboxylic acid will be deprotonated (negative charge), and one of the piperazine nitrogens will be neutral. Operating at these pH extremes can often lead to better peak shape. Avoid a mid-range pH where the molecule is zwitterionic, as this can lead to poor solubility and peak shape.

  • Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA), or an ion-pairing agent into your mobile phase. For example, adding 0.1% trifluoroacetic acid (TFA) or formic acid is standard for low pH reverse-phase chromatography. These additives protonate the piperazine group while also masking the active silanol sites on the column, which reduces tailing.

  • Column Selection: Consider using a column with high-purity silica and end-capping designed to minimize silanol interactions. Alternatively, a polymer-based reverse-phase column can be used as it lacks silanol groups entirely.

Q2: My compound is eluting in the void volume (no retention) on my reverse-phase column. What can I do?

This indicates that the compound is too polar for the current conditions and is not interacting with the stationary phase.

Troubleshooting Steps:

  • Decrease Mobile Phase Polarity: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. Starting with a highly aqueous mobile phase (e.g., 95% water or buffer) will increase retention for polar compounds.

  • Adjust Mobile Phase pH: As mentioned in Q1, pH is crucial. If you are running at a mid-range pH, the zwitterionic nature of the molecule can increase its polarity, reducing retention. Adjusting the pH to a lower value (e.g., with 0.1% TFA) will protonate the basic nitrogens, but the overall molecule may still be quite polar.

  • Consider an Alternative Chromatographic Mode: If reverse-phase fails, consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase and a high organic mobile phase, which is ideal for retaining and separating highly polar compounds.

Q3: How can I improve the separation between my target compound and a closely eluting impurity?

Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.

Troubleshooting Steps:

  • Optimize the Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or a combination of the two. Different organic solvents can alter the selectivity of the separation, potentially resolving co-eluting peaks.

  • Adjust the Mobile Phase pH: A small change in pH can significantly impact the ionization state and, therefore, the retention time of your compound and its impurities, leading to improved separation.

  • Modify the Gradient: If you are running a gradient elution, make it shallower. A slower, more gradual increase in the organic solvent concentration over a longer time can effectively separate closely eluting compounds.

  • Lower the Temperature: Reducing the column temperature can sometimes increase selectivity, although it may also increase column backpressure.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the chromatographic purification of this compound.

G cluster_0 cluster_1 Initial Checks cluster_2 Primary Solutions: Mobile Phase cluster_3 Secondary Solutions: Hardware & Method cluster_4 start Problem Identified peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape low_purity Low Purity / Co-elution start->low_purity no_retention No Retention (Elutes at Void) start->no_retention adjust_ph Adjust Mobile Phase pH (Low: 2.5-3.5 or High: 7.5-8.5) peak_shape->adjust_ph Primary Cause: Silanol Interaction add_additive Use Additive (e.g., 0.1% TFA, Formic Acid) peak_shape->add_additive check_loading Reduce Sample Load peak_shape->check_loading Check for Overload low_purity->adjust_ph change_organic Change Organic Solvent (ACN vs. MeOH) low_purity->change_organic modify_gradient Make Gradient Shallower low_purity->modify_gradient Improve Selectivity no_retention->adjust_ph Primary Cause: High Polarity alt_mode Consider Alternative Mode (e.g., HILIC) no_retention->alt_mode end_node Problem Resolved adjust_ph->end_node add_additive->end_node change_organic->end_node modify_gradient->end_node change_column Change Column (End-capped, different chemistry) change_column->end_node check_loading->change_column alt_mode->end_node

A flowchart for troubleshooting the purification of the target compound.

Data and Protocols

Table 1: Example Starting Conditions for Reverse-Phase HPLC

This table provides suggested starting parameters for method development. The basic nature of the compound often responds well to acidic mobile phases.

ParameterCondition A (Acidic)Condition B (Alternative)
Column C18, 5 µm, 4.6 x 150 mmPhenyl-Hexyl, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Bicarbonate in Water, pH 8.0
Mobile Phase B AcetonitrileMethanol
Gradient 5% to 95% B over 15 minutes10% to 100% B over 20 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C35 °C
Detection (UV) 254 nm254 nm
Injection Vol. 10 µL10 µL
Expected Result Good retention and sharp peak shape.Altered selectivity, potentially resolving impurities.
Protocol 1: Sample Preparation and HPLC Analysis (Acidic Conditions)

This protocol details the steps for analyzing this compound using the recommended acidic conditions from Table 1.

  • Mobile Phase Preparation:

    • Phase A: To 1 L of HPLC-grade water, add 1.0 mL of formic acid. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

    • Phase B: Use HPLC-grade acetonitrile. Degas before use.

  • Sample Preparation:

    • Weigh approximately 1 mg of the crude sample of this compound.

    • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

    • Vortex until the sample is fully dissolved. If solubility is an issue, sonicate for 2-5 minutes.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Instrument Setup:

    • Install the C18 column and equilibrate the system with 95% Mobile Phase A / 5% Mobile Phase B for at least 15-20 minutes or until a stable baseline is achieved.

    • Set the flow rate to 1.0 mL/min and the column oven temperature to 30 °C.

    • Set the UV detector to a wavelength of 254 nm.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Run the gradient method: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.

    • Analyze the resulting chromatogram for peak shape, retention time, and purity. Use the troubleshooting guide to optimize the method as needed.

How to improve solubility of 3-(4-methylpiperazin-1-ylmethyl)benzoic acid for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-methylpiperazin-1-ylmethyl)benzoic acid. The focus is on improving its solubility for in vitro assays.

Troubleshooting Guide

Issue: The compound precipitates when my DMSO stock solution is diluted in aqueous buffer.

This is a common issue for poorly soluble compounds. The dramatic change in solvent polarity from DMSO to an aqueous environment can cause the compound to "crash out" of solution.[1]

Solutions:

  • Optimize the DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, to minimize cellular toxicity.[2] However, you may need to empirically determine the highest tolerable DMSO concentration that maintains your compound's solubility.

  • Use a Stepwise Dilution: Instead of a single large dilution, dilute the DMSO stock solution in a stepwise manner.[2] This gradual change in solvent polarity can help keep the compound in solution.

  • Incorporate Co-solvents: In addition to DMSO, other co-solvents can be used in your final assay medium.[][4] These include ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.[] The selection and concentration of a co-solvent should be tested for compatibility with your specific assay.

  • pH Adjustment: this compound is a zwitterionic compound, meaning it has both acidic and basic functional groups. Its solubility is highly dependent on pH.[5][6] Moving the pH of your final buffer away from the compound's isoelectric point (pI) will increase its solubility.

Issue: The compound is difficult to dissolve even in 100% DMSO.

Solutions:

  • Gentle Heating and Sonication: Gently warm the solution (e.g., to 37°C) and use a sonicator to aid dissolution. Be cautious with temperature, as excessive heat can degrade the compound.

  • Salt Form: Consider using a salt form of the compound, such as the dihydrochloride salt.[7][8] Salt forms are generally more water-soluble than the free base.[8]

  • Freshly Prepared Solutions: Whenever possible, use freshly prepared stock solutions. Over time, compounds can degrade or precipitate out of solution, especially if stored improperly.[9]

Frequently Asked Questions (FAQs)

1. What is the best initial approach to solubilizing this compound?

Given its zwitterionic nature, a pH adjustment strategy is often the most effective initial approach.[][5] You will need to determine the optimal pH for solubility experimentally. A good starting point is to test a range of pH values, for example, from pH 5.0 to pH 9.0.

2. How does pH affect the solubility of this compound?

This compound has a carboxylic acid group (acidic) and a piperazine group (basic).

  • At low pH (acidic): The piperazine nitrogen will be protonated (positively charged), and the carboxylic acid will be in its neutral form. The overall positive charge should increase aqueous solubility.

  • At high pH (basic): The carboxylic acid will be deprotonated (negatively charged), and the piperazine will be in its neutral form. The overall negative charge should also increase aqueous solubility.

  • At the isoelectric point (pI): The compound will exist as a zwitterion with both a positive and a negative charge, resulting in a net neutral charge and the lowest aqueous solubility.

3. What co-solvents can I use, and what are the recommended concentrations?

Commonly used co-solvents for in vitro assays include:

  • Dimethyl sulfoxide (DMSO): Typically used for stock solutions. The final concentration in cell-based assays should be kept below 0.5% to avoid toxicity.[2]

  • Ethanol: Can be used in combination with other solvents.[]

  • Polyethylene glycol 400 (PEG 400): A less toxic alternative to DMSO for some applications.[]

  • Propylene glycol: Another co-solvent option.[]

The optimal co-solvent and its concentration must be determined empirically for your specific assay, ensuring it doesn't interfere with the biological system.

4. Can I use surfactants to improve solubility?

Yes, for non-cell-based assays, surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can help improve solubility.[10] However, these are generally not suitable for cell-based assays as they can disrupt cell membranes.[10]

Quantitative Data

The following table provides a hypothetical example of the pH-dependent solubility of a zwitterionic compound similar to this compound. Note: This data is for illustrative purposes only. You must experimentally determine the solubility of your specific compound.

pHSolubility (µg/mL)Form of the Compound
3.0550Predominantly Cationic
4.0200Cationic and Zwitterionic
5.050Approaching Isoelectric Point
6.025Near Isoelectric Point
7.080Zwitterionic and Anionic
8.0300Predominantly Anionic
9.0750Predominantly Anionic

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the required mass: The molecular weight of this compound is 234.29 g/mol . To make 1 mL of a 10 mM stock solution, you will need 2.34 mg of the compound.

  • Weigh the compound: Accurately weigh the compound using a calibrated analytical balance.

  • Dissolve in DMSO: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.

  • Aid dissolution: Vortex the solution thoroughly. If necessary, use gentle warming (37°C) and brief sonication to ensure complete dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Determining Optimal pH for Solubilization
  • Prepare a series of buffers: Prepare a set of buffers with a range of pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).

  • Add excess compound: To a small volume (e.g., 1 mL) of each buffer, add an excess amount of the solid compound.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate undissolved solid: Centrifuge the samples at high speed to pellet the undissolved compound.

  • Quantify the dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Plot the results: Plot solubility (e.g., in µg/mL) against pH to determine the optimal pH range for solubilization.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Compound Precipitation in Assay check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce DMSO to < 0.5% check_dmso->reduce_dmso Yes stepwise_dilution Use stepwise dilution of stock solution check_dmso->stepwise_dilution No reduce_dmso->stepwise_dilution check_solubility Still precipitates? stepwise_dilution->check_solubility ph_optimization Optimize Buffer pH check_solubility->ph_optimization Yes end_soluble Compound is Soluble check_solubility->end_soluble No cosolvent Add Co-solvent (e.g., PEG400, Ethanol) ph_optimization->cosolvent end_insoluble Consider Salt Form or Formulation cosolvent->end_insoluble

Caption: Troubleshooting workflow for compound precipitation.

Signaling_Pathway cluster_ph_effect Effect of pH on Compound Ionization low_ph Low pH (e.g., < 4) Cationic Form\n(High Solubility) Cationic Form (High Solubility) low_ph->Cationic Form\n(High Solubility) pi Isoelectric Point (pI) (e.g., pH 5-6) Zwitterionic Form\n(Low Solubility) Zwitterionic Form (Low Solubility) pi->Zwitterionic Form\n(Low Solubility) high_ph High pH (e.g., > 8) Anionic Form\n(High Solubility) Anionic Form (High Solubility) high_ph->Anionic Form\n(High Solubility)

Caption: Relationship between pH and compound solubility.

References

Technical Support Center: Stability and Degradation of 3-(4-methylpiperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available stability testing data and established degradation pathways for 3-(4-methylpiperazin-1-ylmethyl)benzoic acid are limited. The following guide is based on general principles of pharmaceutical stability testing for structurally similar compounds. The degradation pathways, experimental data, and specific conditions provided are illustrative examples and should be adapted based on experimental observations for the specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for a molecule like this compound?

A1: Given its structure, the most probable degradation pathways involve oxidation and hydrolysis. The tertiary amine in the methylpiperazine ring is susceptible to oxidation, potentially leading to N-oxide formation. The benzylic carbon-nitrogen bond could also be a point of cleavage under certain stress conditions.

Q2: I am observing a new, unexpected peak in my chromatogram during a stability study. What should I do first?

A2: First, verify that the peak is not an artifact of the mobile phase, sample matrix, or analytical system by running a blank injection. If the peak persists, perform peak purity analysis using a photodiode array (PDA) or mass spectrometry (MS) detector to determine if it co-elutes with the main peak. If it is a genuine new peak, it is likely a degradation product that requires identification and characterization.

Q3: My mass balance in the stability study is below 95%. What are the potential reasons?

A3: A low mass balance can be due to several factors:

  • Non-chromophoric degradants: Some degradation products may lack a UV-absorbing chromophore, making them invisible to UV detectors. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help identify such species.

  • Volatile degradants: Degradation may produce volatile compounds that are lost during sample preparation or analysis.

  • Precipitation: The parent drug or degradation products may have precipitated out of the solution.

  • Adsorption: The compound or its degradants might be adsorbing to the container surface or HPLC column.

Q4: What are the typical forced degradation conditions that should be applied to this type of compound?

A4: Forced degradation (stress testing) is crucial for identifying potential degradation products and developing a stability-indicating analytical method. Typical conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60-80 °C).

  • Basic Hydrolysis: 0.1 M NaOH at elevated temperatures (e.g., 60-80 °C).

  • Neutral Hydrolysis: Water at elevated temperatures (e.g., 60-80 °C).

  • Oxidation: 3-30% H₂O₂ at room temperature.

  • Photostability: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Thermal Degradation: Dry heat at temperatures higher than those used for accelerated stability testing (e.g., 80-100 °C).

Troubleshooting Guide

Issue Possible Cause Recommended Action
No degradation observed under stress conditions. The molecule is highly stable, or the stress conditions are not harsh enough.Increase the molarity of the acid/base, the concentration of the oxidizing agent, the temperature, or the duration of the stress test.
Complete degradation of the parent compound. The stress conditions are too harsh.Reduce the stressor concentration, temperature, or exposure time to achieve a target degradation of 5-20%.
Poor peak shape for the parent compound or degradants. Inappropriate mobile phase pH or column chemistry. The piperazine moiety can cause tailing on silica-based columns.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Use a column with end-capping or a different stationary phase (e.g., a hybrid particle column).
Inconsistent results between replicate samples. Issues with sample preparation, such as incomplete dissolution or non-homogeneity. Instability of the compound in the dissolution solvent.Ensure complete dissolution using sonication or vortexing. Analyze samples immediately after preparation or perform a solution stability study to determine the appropriate timeframe for analysis.

Illustrative Data from Forced Degradation Studies

The following tables present hypothetical data for the forced degradation of this compound.

Table 1: Summary of Forced Degradation Results

Stress Condition % Degradation of Parent Number of Degradants Major Degradant (RT, min) Mass Balance (%)
0.1 M HCl (80°C, 24h)8.524.299.5
0.1 M NaOH (80°C, 24h)12.135.898.9
3% H₂O₂ (RT, 12h)18.927.1 (N-oxide)99.2
Photostability (ICH Q1B)5.216.5100.1
Thermal (100°C, 48h)3.114.299.8

Table 2: Purity of Parent Peak Under Stress Conditions

Stress Condition Purity Angle Purity Threshold Purity Flag
0.1 M HCl (80°C, 24h)0.1250.250No
0.1 M NaOH (80°C, 24h)0.1890.250No
3% H₂O₂ (RT, 12h)0.2100.250No
Photostability (ICH Q1B)0.1050.250No
Thermal (100°C, 48h)0.0980.250No

Experimental Protocols

General Sample Preparation for Forced Degradation
  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • For each stress condition, transfer 1 mL of the stock solution into a suitable vial.

  • Add 1 mL of the stressor solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M). For thermal and photostability, the stock solution is used directly.

  • Expose the sample to the specified stress condition for the designated time.

  • After exposure, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase before injection into the HPLC system.

Stability-Indicating HPLC Method (Illustrative Example)
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizations

Plausible Degradation Pathway

G cluster_main Plausible Degradation Pathways cluster_oxidation Oxidation (H₂O₂) cluster_hydrolysis Hydrolysis (Acid/Base) parent This compound n_oxide N-Oxide Degradant parent->n_oxide Oxidation of tertiary amine benzoic_acid 3-methylbenzoic acid parent->benzoic_acid Cleavage of C-N bond piperazine 1-methylpiperazine parent->piperazine Cleavage of C-N bond

Caption: Plausible degradation pathways for the target molecule.

Stability Testing Workflow

G cluster_workflow General Stability Testing Workflow prep Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress neutralize Neutralize & Dilute Samples (to 0.1 mg/mL) stress->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Data Analysis (% Degradation, Mass Balance, Peak Purity) hplc->data report Characterize Degradants & Issue Stability Report data->report

Caption: A typical workflow for forced degradation studies.

Optimization of reaction conditions for 3-(4-methylpiperazin-1-ylmethyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 3-(4-methylpiperazin-1-ylmethyl)benzoic acid, a key intermediate for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common synthetic routes: Nucleophilic Substitution and Reductive Amination.

Route 1: Nucleophilic Substitution of 3-(Bromomethyl)benzoic acid

Question 1: Why is my reaction yield low?

Answer: Low yields in the nucleophilic substitution of 3-(bromomethyl)benzoic acid with 1-methylpiperazine can stem from several factors. Here are potential causes and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider a moderate increase in the reaction temperature, for instance, from room temperature to 40-50°C.

  • Suboptimal Molar Ratio: An inappropriate ratio of reactants can lead to side reactions or unreacted starting material.

    • Solution: A slight excess of 1-methylpiperazine (e.g., 1.2 equivalents) is often beneficial to ensure the complete consumption of the brominated starting material.[1]

  • Presence of Moisture: Moisture can interfere with the reaction.

    • Solution: Ensure all glassware is thoroughly dried before use and use anhydrous solvents.

  • Base Strength: The choice and amount of base are crucial for deprotonating the piperazine nitrogen and neutralizing the HBr formed during the reaction.

    • Solution: Use a non-nucleophilic base like potassium carbonate or triethylamine. Ensure at least two equivalents of the base are used.

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are they and how can I minimize them?

Answer: The formation of multiple products is a common issue. The likely side products and mitigation strategies are:

  • Quaternary Ammonium Salt: Excess 3-(bromomethyl)benzoic acid can react with the product to form a quaternary ammonium salt.

    • Solution: Use a slight excess of 1-methylpiperazine as mentioned above. Slow, dropwise addition of the 3-(bromomethyl)benzoic acid solution to the 1-methylpiperazine solution can also minimize this side reaction.

  • Unreacted Starting Material: If the reaction is incomplete, you will see spots corresponding to your starting materials.

    • Solution: Refer to the solutions for low yield, such as increasing reaction time or temperature.

  • Impure Starting Materials: Impurities in the starting 3-(bromomethyl)benzoic acid can lead to a variety of side products.

    • Solution: Ensure the purity of your starting materials before beginning the reaction. Recrystallization or column chromatography of the starting material may be necessary.

Question 3: How can I effectively purify the final product?

Answer: Purifying this compound can be challenging due to its amphoteric nature. Here are some recommended techniques:

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Wash with a saturated sodium bicarbonate solution to remove any unreacted acidic starting material.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallization:

    • Solution: Recrystallization from a suitable solvent system, such as ethanol/water, can yield a highly pure product.[1]

  • Column Chromatography:

    • Solution: While more resource-intensive, column chromatography using silica gel with a polar eluent system (e.g., dichloromethane/methanol with a small amount of triethylamine) can provide excellent separation.

Route 2: Reductive Amination of 3-Formylbenzoic acid

Question 1: My reductive amination reaction is not proceeding to completion. What could be the issue?

Answer: Incomplete reductive amination can be due to several factors related to the reaction conditions and reagents:

  • Inefficient Imine Formation: The initial formation of the imine between 3-formylbenzoic acid and 1-methylpiperazine is a critical step.

    • Solution: The reaction is often facilitated by the presence of a mild acid catalyst, such as acetic acid. Additionally, removing the water formed during imine formation, for example by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the imine.

  • Reducing Agent Activity: The choice and activity of the reducing agent are crucial.

    • Solution: Sodium triacetoxyborohydride (STAB) is a commonly used and effective reducing agent for this transformation as it is selective for the imine in the presence of the aldehyde. Ensure your reducing agent is fresh and has been stored under appropriate conditions to prevent decomposition.

  • Reaction pH: The pH of the reaction medium can significantly impact both imine formation and the reduction step.

    • Solution: The optimal pH is typically weakly acidic (around 5-6) to promote imine formation without deactivating the amine nucleophile.

Question 2: I am observing the reduction of the starting aldehyde to the corresponding alcohol. How can I prevent this?

Answer: The reduction of the aldehyde starting material is a common side reaction, especially with less selective reducing agents.

  • Choice of Reducing Agent: Sodium borohydride can reduce both the imine and the aldehyde.

    • Solution: Use a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. STAB is generally preferred due to the lower toxicity compared to cyanide-containing reagents.

  • Reaction Conditions: The order of addition and temperature can influence selectivity.

    • Solution: Pre-form the imine by stirring the aldehyde and amine together for a period (e.g., 30-60 minutes) before adding the reducing agent. This ensures a higher concentration of the imine for the reducing agent to act upon.

Question 3: What is the best work-up procedure for a reductive amination reaction?

Answer: A proper work-up is essential for isolating the desired product in high purity.

  • Quenching the Reaction: The reaction should be carefully quenched to destroy any remaining reducing agent.

    • Solution: Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until gas evolution ceases.

  • Extraction: The product needs to be extracted from the aqueous layer.

    • Solution: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Further purification is often necessary.

    • Solution: Similar to the nucleophilic substitution route, acid-base extraction, recrystallization, or column chromatography can be employed to purify the final product.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing this compound?

A1: The two primary synthetic routes are the nucleophilic substitution of a 3-(halomethyl)benzoic acid (e.g., 3-(bromomethyl)benzoic acid) with 1-methylpiperazine, and the reductive amination of 3-formylbenzoic acid with 1-methylpiperazine.

Q2: How can I prepare the starting material, 3-(bromomethyl)benzoic acid?

A2: 3-(Bromomethyl)benzoic acid can be synthesized from 3-methylbenzoic acid (m-toluic acid) via a free-radical bromination reaction, typically using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) or AIBN in a suitable solvent like carbon tetrachloride or chlorobenzene.

Q3: What analytical techniques are recommended for monitoring the reaction progress?

A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q4: Are there any safety precautions I should be aware of?

A4: Yes. 3-(Bromomethyl)benzoic acid is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Similarly, 1-methylpiperazine is corrosive and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Data Presentation

The following tables summarize typical reaction conditions for the synthesis of the analogous 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, which can be used as a starting point for the optimization of the 3-isomer synthesis.

Table 1: Nucleophilic Substitution Reaction Conditions

ParameterCondition 1Condition 2Condition 3
Starting Material 4-(Chloromethyl)benzoic acid4-(Chloromethyl)benzoic acid4-(Chloromethyl)benzoic acid
Solvent WaterAcetonitrileN,N-Dimethylformamide
Base Sodium HydroxideSodium HydroxideSodium Bicarbonate
Temperature 50°C50°C30°C
Reaction Time 1 hour1.5 hours2 hours
Yield 96.8%95.2%97.3%
Purity 99.8%99.8%99.8%
Reference [2][2][2]

Table 2: Reductive Amination Reaction Conditions

ParameterGeneral Conditions
Starting Aldehyde 3-Formylbenzoic acid
Amine 1-Methylpiperazine (1.1 equiv)
Reducing Agent Sodium Triacetoxyborohydride (1.2 equiv)
Solvent Ethyl Acetate or Dichloromethane
Temperature Room Temperature
Reaction Time 6-24 hours
Reference [1]

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(bromomethyl)benzoic acid (1 equivalent) and potassium carbonate (2.2 equivalents) in a suitable solvent such as acetonitrile or N,N-dimethylformamide.

  • Reagent Addition: Slowly add a solution of 1-methylpiperazine (1.2 equivalents) in the same solvent to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, or at a slightly elevated temperature (40-50°C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purify by recrystallization from an ethanol/water mixture or by column chromatography.

Protocol 2: Synthesis via Reductive Amination
  • Imine Formation: To a solution of 3-formylbenzoic acid (1 equivalent) in a suitable solvent like dichloromethane or ethyl acetate, add 1-methylpiperazine (1.1 equivalents). Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: To the mixture from the previous step, add sodium triacetoxyborohydride (1.2 equivalents) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 6-24 hours. Monitor the progress by TLC until the starting aldehyde has been consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography as described in Protocol 1.[1]

Visualizations

Reaction_Pathway cluster_0 Nucleophilic Substitution cluster_1 Reductive Amination 3-(Bromomethyl)benzoic acid 3-(Bromomethyl)benzoic acid Product This compound 3-(Bromomethyl)benzoic acid->Product + 1-Methylpiperazine (Base, Solvent) 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Product 3-Formylbenzoic acid 3-Formylbenzoic acid Imine Intermediate Imine Intermediate 3-Formylbenzoic acid->Imine Intermediate + 1-Methylpiperazine (-H2O) Product_RA This compound Imine Intermediate->Product_RA + Reducing Agent (e.g., STAB)

Caption: Synthetic routes to this compound.

Experimental_Workflow start Start reagents Prepare Starting Materials (e.g., 3-(Bromomethyl)benzoic acid & 1-Methylpiperazine) start->reagents reaction Set up Reaction (Solvent, Base, Temperature) reagents->reaction monitoring Monitor Reaction Progress (TLC / HPLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Recrystallization / Chromatography) workup->purification analysis Product Analysis (NMR, MS, Purity) purification->analysis end End analysis->end

Caption: General experimental workflow for synthesis.

Troubleshooting_Tree start Low Yield or Incomplete Reaction check_time Increase Reaction Time? start->check_time check_temp Increase Temperature? start->check_temp check_reagents Check Reagent Stoichiometry? start->check_reagents check_purity Check Starting Material Purity? start->check_purity solution_time Action: Extend reaction duration and monitor by TLC/HPLC. check_time->solution_time Yes solution_temp Action: Moderately increase reaction temperature. check_temp->solution_temp Yes solution_reagents Action: Use slight excess of amine (e.g., 1.2 eq). check_reagents->solution_reagents Yes solution_purity Action: Purify starting materials before reaction. check_purity->solution_purity Yes end Re-evaluate Results solution_time->end solution_temp->end solution_reagents->end solution_purity->end

References

Technical Support Center: Scaling Up 3-(4-Methylpiperazin-1-ylmethyl)benzoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up of 3-(4-methylpiperazin-1-ylmethyl)benzoic acid synthesis. This compound is a critical intermediate in the production of various pharmaceuticals, including the anticancer drug Imatinib.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The synthesis of the isomeric 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, a key intermediate for Imatinib, is well-documented and provides insights into scalable synthetic strategies.[1][2] One common approach involves the reductive amination of a benzoic acid derivative with 1-methylpiperazine.[1] Another prevalent method is the reaction of a p-cyanobenzyl halide with 1-methylpiperazine, followed by hydrolysis of the nitrile group to a carboxylic acid.[4] A direct approach using p-chloromethyl benzoic acid and N-methylpiperazine has also been reported with high yields.[5][6]

Q2: What is the primary challenge in the alkylation of 1-methylpiperazine?

A2: A significant challenge in the alkylation of piperazine derivatives is the potential for di-substitution, where the alkylating agent reacts with both nitrogen atoms of the piperazine ring. This leads to the formation of undesired byproducts and reduces the yield of the desired mono-substituted product.[7]

Q3: How can di-substitution be minimized during the reaction?

A3: Several strategies can be employed to minimize di-substitution. Using a large excess of piperazine (5-10 equivalents) can statistically favor mono-alkylation.[7] Alternatively, using a mono-protected piperazine, such as N-Boc-piperazine, ensures that only one nitrogen is available for reaction, although this adds protection and deprotection steps to the synthesis.[7] Protonating the piperazine to form a salt can also serve to protect one of the nitrogen atoms.[7]

Q4: What are the recommended purification techniques for piperazine derivatives on a large scale?

A4: For large-scale purification, techniques like acid-base extraction are effective for separating the basic piperazine product from non-basic impurities.[7] Crystallization through salt formation, such as converting the product to its dihydrochloride salt, is another robust method for achieving high purity.[7][8] While column chromatography is a common laboratory technique, its scalability can be challenging. If necessary, using deactivated silica gel or alumina with a basic modifier in the solvent system can improve separation.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.

Problem 1: Low Yield of the Desired Mono-substituted Product

Possible Causes & Solutions:

CauseRecommended Solution
Significant Di-substitution Increase the molar ratio of 1-methylpiperazine to the alkylating agent (e.g., 5:1 or higher).[7] Consider using a mono-protected piperazine derivative if di-substitution remains a significant issue.[7]
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7] If the reaction stalls, consider increasing the reaction temperature or time. Ensure the quality and reactivity of the starting materials.
Suboptimal Reaction Conditions Optimize solvent, temperature, and base (if applicable). For instance, in reductive amination, the choice of reducing agent (e.g., sodium triacetoxyborohydride) can significantly impact yield.[1]
Problem 2: Difficulty in Isolating and Purifying the Product

Possible Causes & Solutions:

CauseRecommended Solution
Product is an oil or difficult to crystallize Convert the product to a salt, such as the dihydrochloride or diacetate salt, which often have better crystalline properties.[7] This can be achieved by treating the crude product with an appropriate acid.
Presence of stubborn impurities Employ acid-base extraction to separate the basic product from neutral or acidic impurities.[7] If impurities co-crystallize, a different crystallization solvent or a multi-step purification process involving both extraction and salt formation may be necessary.
Product streaking on silica gel chromatography Deactivate the silica gel by pre-treating it with a solution containing a small amount of a basic modifier like triethylamine. Alternatively, use alumina as the stationary phase.[7]

Experimental Protocols

Key Experiment: Reductive Amination for Synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid

This protocol is adapted from a reported synthesis of the 4-isomer and can be a starting point for the synthesis of the 3-isomer.[1]

Materials:

  • 4-formylbenzoic acid

  • 1-methylpiperazine

  • Sodium triacetoxyborohydride

  • Methanol

  • Sodium bicarbonate (NaHCO3)

  • Sodium borohydride (NaBH4)

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • To a mixture of 4-formylbenzoic acid (31 mmol) and sodium bicarbonate (46 mmol) in methanol (40 mL), add 1-methylpiperazine (36 mmol).[1]

  • Stir the resulting mixture under reflux for 8 hours.[1]

  • Cool the reaction to room temperature and add sodium borohydride (37 mmol).[1]

  • Stir the reaction mixture overnight.[1]

  • Evaporate the volatiles and treat the residue with water until complete dissolution.[1]

  • Extract the aqueous solution with dichloromethane.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to yield the crude product.[1]

  • For purification via salt formation, dissolve the crude product in a mixture of concentrated hydrochloric acid and water.[1]

  • Stir under reflux for 12 hours and then cool to room temperature.[1]

  • Filter the resulting precipitate, wash with diethyl ether, and dry under vacuum to obtain the hydrochloride salt.[1]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of Mono-substituted Product di_sub Significant Di-substitution Observed? start->di_sub incomplete Incomplete Reaction? di_sub->incomplete No increase_excess Increase Piperazine Excess (5-10 eq) di_sub->increase_excess Yes conditions Suboptimal Reaction Conditions? incomplete->conditions No optimize_reaction Optimize Reaction Conditions (Temp, Time, etc.) incomplete->optimize_reaction Yes conditions->optimize_reaction Yes use_protected Use Mono-protected Piperazine check_reagents Check Reagent Quality

Caption: Troubleshooting logic for addressing low product yield.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow start Starting Materials: Benzoic Acid Derivative & 1-Methylpiperazine reaction Reaction (e.g., Reductive Amination) start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude purification Purification crude->purification salt Salt Formation (e.g., HCl salt) purification->salt crystallization Crystallization salt->crystallization final_product Pure Product crystallization->final_product

Caption: General workflow for synthesis and purification.

References

Avoiding racemization during synthesis of 3-(4-methylpiperazin-1-ylmethyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of synthesizing chiral molecules, such as the derivatives of 3-(4-methylpiperazin-1-ylmethyl)benzoic acid, is the preservation of their stereochemical integrity. Racemization, the conversion of a chiral molecule into an equal mixture of enantiomers, is a critical issue, particularly during amide bond formation, which can compromise the biological activity and purity of the final compound.

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent racemization during their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization when synthesizing amide derivatives of this compound?

A1: The most common cause of racemization during the formation of an amide bond is the activation of the carboxylic acid group.[1] This activation makes the proton on the alpha-carbon of the chiral reactant (if present) acidic.[2] A base in the reaction mixture can then abstract this proton, leading to a planar enolate or an oxazolone (azlactone) intermediate.[1][3] The planar structure of these intermediates allows for the loss of stereochemical information, resulting in racemization upon reprotonation or reaction with the amine.[1][4]

Q2: Are certain types of chiral amines or amino acids more susceptible to racemization during coupling?

A2: Yes, some amino acids are particularly prone to racemization. Histidine (His) and cysteine (Cys) are known to be highly susceptible.[1][5] Other amino acids that can be sensitive to racemization, especially under suboptimal conditions, include serine (Ser) and phenylalanine (Phe).[1] The susceptibility is influenced by the side chain's ability to stabilize the intermediate that leads to racemization.

Q3: What are the key factors that influence the extent of racemization?

A3: Several factors significantly impact the degree of racemization during an amide coupling reaction. These include:

  • Coupling Reagents: Some reagents, particularly carbodiimides like DCC and DIC, can cause substantial racemization when used without additives.[1]

  • Additives: The use of additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial for suppressing racemization.[5][6]

  • Base: The strength, steric hindrance, and concentration of the base used play a critical role.[3][7][8]

  • Temperature: Higher reaction temperatures increase the rate of racemization.[6][8]

  • Solvent: The polarity of the solvent can influence racemization rates.[1]

  • Activation Time: Prolonged activation of the carboxylic acid before the addition of the amine increases the risk of racemization.[8]

Troubleshooting Guide: Minimizing Racemization

If you are observing significant racemization in your product, follow this guide to identify and resolve the potential causes.

Issue: High levels of the undesired diastereomer or enantiomer detected after amide coupling.

  • Possible Cause 1: Inappropriate Coupling Reagent or Lack of Additives.

    • Explanation: Carbodiimide reagents (e.g., DCC, DIC, EDC) are known to promote the formation of the racemization-prone oxazolone intermediate if used alone.[1][9]

    • Recommended Solution: Always use carbodiimide coupling reagents in conjunction with a racemization-suppressing additive.[1] HOAt and Oxyma are generally more effective than the traditional HOBt.[7][8] Alternatively, consider using phosphonium (PyBOP) or uronium/aminium (HATU, HBTU, COMU) based reagents, which are often better at preventing racemization.[3][9][10] For particularly challenging syntheses, newer reagents designed to be "racemization-free," such as Zhao reagents or TFPN, could be explored.[11][12]

  • Possible Cause 2: Incorrect Choice or Concentration of Base.

    • Explanation: The base can abstract the alpha-proton from the activated carboxylic acid, initiating racemization.[3] Stronger and less sterically hindered bases, like triethylamine (TEA), accelerate this process.[7]

    • Recommended Solution: Opt for weaker or more sterically hindered bases. N-methylmorpholine (NMM) and N,N-diisopropylethylamine (DIEA) are common choices, but 2,4,6-collidine is often superior in minimizing racemization due to its significant steric bulk and weaker basicity.[6][7] Crucially, use the minimum amount of base necessary for the reaction to proceed.[1][8] If the amine component is not a salt (e.g., not a hydrochloride salt), a base may not be required with carbodiimide couplings, which further reduces risk.[6]

  • Possible Cause 3: Elevated Reaction Temperature.

    • Explanation: Both the desired coupling reaction and the undesired racemization side-reaction are accelerated by heat. However, racemization rates are often more sensitive to temperature increases.[6]

    • Recommended Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a standard practice to minimize racemization.[1][6]

  • Possible Cause 4: Prolonged Pre-activation of the Carboxylic Acid.

    • Explanation: Allowing the activated carboxylic acid intermediate to stand for an extended period before adding the amine provides more time for the oxazolone to form and racemize.[8]

    • Recommended Solution: Add the amine component to the reaction mixture shortly after or during the activation of the carboxylic acid. A short pre-activation of a few minutes may be beneficial, but this should be optimized for the specific substrates.[1]

Quantitative Data: Effect of Reagents on Racemization

The choice of coupling reagents and additives has a quantifiable impact on the degree of racemization. The tables below summarize data for common scenarios.

Table 1: Comparison of Coupling Additives on D-Serine Formation

Coupling Reagent/AdditiveBaseTemperature (°C)% D-Serine Formed (Racemization)
DCC / HOBtDIEA253.8
DCC / HOAtDIEA251.2
DCC / 6-Cl-HOBtDIEA252.1
HBTUDIEA255.5
HATUDIEA252.3
PyBOPDIEA254.1

Data adapted from studies on the coupling of Fmoc-L-Ser(tBu)-OH with L-Leu-OtBu. This demonstrates the superior performance of HOAt in suppressing racemization compared to HOBt and some onium salts under these conditions.[8]

Table 2: Influence of Base on Racemization

Coupling SystemBaseRelative Racemization Rate
Z-Phe-Val-OH + H-Ala-OMeTEAHigh
Z-Phe-Val-OH + H-Ala-OMeDIEAModerate
Z-Phe-Val-OH + H-Ala-OMeNMMLow
Z-Phe-Val-OH + H-Ala-OMe2,4,6-CollidineVery Low

This table provides a qualitative comparison based on findings that less hindered and more basic amines like triethylamine (TEA) lead to faster racemization than sterically hindered bases like DIEA or weaker bases like NMM and collidine.[7]

Experimental Protocols

Protocol: General Procedure for Low-Racemization Amide Coupling

This protocol describes the coupling of this compound with a chiral amine hydrochloride salt using DIC/Oxyma, a combination known for high efficiency and low racemization.[6][13]

  • Reagent Preparation:

    • Dissolve the chiral amine hydrochloride salt (1.0 eq) and this compound (1.05 eq) in an appropriate anhydrous solvent (e.g., DMF or CH₂Cl₂) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

    • Add Oxyma (1.1 eq) to the solution.

    • Add a sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine (1.1 eq).

  • Reaction Initiation:

    • Cool the reaction mixture to 0°C using an ice-water bath.

    • Slowly add Diisopropylcarbodiimide (DIC) (1.1 eq) to the stirred solution.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0°C for 2 hours.

    • Let the reaction mixture warm to room temperature and continue stirring for an additional 12-24 hours.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct.

    • Wash the filtrate with an appropriate aqueous solution (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove excess reagents and water-soluble byproducts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography or recrystallization to obtain the desired amide derivative.

  • Chiral Purity Analysis:

    • Determine the enantiomeric or diastereomeric excess of the final product using chiral HPLC or NMR spectroscopy with a chiral shift reagent to confirm the suppression of racemization.

Visualizations

RacemizationMechanism cluster_activation Carboxylic Acid Activation cluster_pathways Competing Reaction Pathways cluster_base_effect Base-Catalyzed Racemization CarboxylicAcid Chiral Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (e.g., O-acylisourea) CarboxylicAcid->ActivatedEster + Coupling Reagent (e.g., DIC) DesiredProduct Desired Amide Product (No Racemization) ActivatedEster->DesiredProduct Path A: + Amine (R'-NH2) (Fast, Desired) Oxazolone Planar Oxazolone Intermediate ActivatedEster->Oxazolone Path B: Intramolecular Cyclization (Slower) RacemizedProduct Racemized Amide Product Oxazolone->RacemizedProduct + Amine (R'-NH2) EnolizedOxazolone Enolized Oxazolone Oxazolone->EnolizedOxazolone Abstraction of α-H+ by Base Base Base Proton α-H+ EnolizedOxazolone->Oxazolone Reprotonation

Caption: Mechanism of racemization via oxazolone formation during amide coupling.

TroubleshootingWorkflow Start High Racemization Detected CheckReagents Step 1: Evaluate Coupling Reagents Start->CheckReagents IsCarbodiimide Using Carbodiimide (DCC, DIC)? CheckReagents->IsCarbodiimide HasAdditive Using Additive (HOAt, Oxyma)? IsCarbodiimide->HasAdditive Yes ConsiderOnium Action: Switch to Onium Salt (HATU, COMU). Re-run experiment. IsCarbodiimide->ConsiderOnium No AddAdditive Action: Add HOAt or Oxyma. Re-run experiment. HasAdditive->AddAdditive No CheckBase Step 2: Evaluate Base HasAdditive->CheckBase Yes AddAdditive->CheckBase ConsiderOnium->CheckBase BaseType Base Type? CheckBase->BaseType UseWeakerBase Action: Switch to NMM or 2,4,6-Collidine. Reduce to 1.0 eq. BaseType->UseWeakerBase Using TEA or excess DIEA CheckTemp Step 3: Check Temperature BaseType->CheckTemp Using NMM or Collidine (≤1.1 eq) UseWeakerBase->CheckTemp TempHigh Reaction > 0°C? CheckTemp->TempHigh LowerTemp Action: Run reaction at 0°C, warm slowly to RT. Re-run experiment. TempHigh->LowerTemp Yes End Racemization Minimized TempHigh->End No LowerTemp->End

Caption: Troubleshooting workflow for addressing racemization in amide synthesis.

References

Technical Support Center: Troubleshooting Poor Cell Permeability of 3-(4-methylpiperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell permeability with 3-(4-methylpiperazin-1-ylmethyl)benzoic acid.

Troubleshooting Guide

This guide addresses common issues and provides actionable steps to diagnose and overcome poor cell permeability of the target compound.

Question 1: My initial permeability screen (e.g., PAMPA) for this compound indicates low passive diffusion. What are the potential reasons and what should I do next?

Answer:

Low apparent permeability (Papp) in a Parallel Artificial Membrane Permeability Assay (PAMPA) suggests that the compound has poor passive diffusion characteristics.[1][2] Several physicochemical properties of this compound could contribute to this observation.

Potential Reasons:

  • Physicochemical Properties: The compound's polarity, molecular size, and hydrogen bonding capacity might be suboptimal for passive diffusion across a lipid membrane.

  • Ionization State: The presence of both a carboxylic acid and a tertiary amine (in the piperazine ring) means the compound's ionization state is highly pH-dependent. At physiological pH (around 7.4), a significant portion of the molecules may exist as a zwitterion, which is highly polar and thus has poor membrane permeability.

  • Low Lipophilicity: The calculated LogP value may not accurately reflect the compound's effective lipophilicity at physiological pH due to its ionizable groups.

Recommended Next Steps:

  • Characterize Physicochemical Properties: If not already done, experimentally determine the pKa and LogD (distribution coefficient at different pH values) of your compound. This will provide a clearer picture of its ionization and lipophilicity at the pH of your permeability assay.

  • pH-Dependent PAMPA: Conduct the PAMPA assay across a range of pH values (e.g., pH 5.5, 6.5, 7.4) to understand how permeability changes with the ionization state of the molecule.[1] This can help identify if a specific ionic form is more permeable.

  • Proceed to Cell-Based Assays: Even with low passive diffusion, the compound might be a substrate for uptake transporters. Therefore, progressing to cell-based assays like Caco-2 or MDCK is crucial to get a more complete picture of its permeability.[3]

Question 2: The permeability of this compound is low in my Caco-2 assay. How can I determine if it's a substrate for efflux transporters like P-glycoprotein (P-gp)?

Answer:

Low permeability in a Caco-2 cell assay can be due to poor passive diffusion, active efflux, or a combination of both.[4][5] Caco-2 cells are known to express various efflux transporters, including P-glycoprotein (P-gp).[4] To determine if your compound is a P-gp substrate, you should perform a bi-directional Caco-2 assay and calculate the efflux ratio.

Experimental Protocol: Bi-directional Caco-2 Permeability Assay

A bi-directional assay measures the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[5]

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[4]

  • Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a predetermined threshold.[4]

  • Transport Experiment:

    • For A-B transport , add the test compound to the apical (donor) chamber and measure its appearance in the basolateral (receiver) chamber over time.

    • For B-A transport , add the test compound to the basolateral (donor) chamber and measure its appearance in the apical (receiver) chamber over time.

  • Quantification: Analyze the concentration of the compound in the receiver chambers using a suitable analytical method, such as LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The Efflux Ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B)

    • An efflux ratio greater than 2 is generally considered an indication that the compound is a substrate for active efflux.[4]

Further Confirmation with P-gp Inhibitors:

To confirm P-gp involvement, you can perform the bi-directional assay in the presence of a known P-gp inhibitor, such as verapamil.[4] If the efflux ratio decreases significantly in the presence of the inhibitor, it strongly suggests that your compound is a P-gp substrate.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that might influence its cell permeability?

A1: The key physicochemical properties are summarized in the table below. The presence of both an acidic (benzoic acid) and a basic (methylpiperazine) functional group makes its charge state and, consequently, its permeability highly dependent on the pH of the surrounding environment.

PropertyPredicted/Reported ValueImplication for Permeability
Molecular Formula C13H18N2O2-
Molecular Weight 234.29 g/mol [6][7]Within the range for good oral absorption (Lipinski's Rule of 5).
pKa (acidic) ~4.28 (Predicted)[7]The carboxylic acid will be mostly ionized at physiological pH 7.4.
pKa (basic) Not explicitly found, but piperazine moieties are basic.The piperazine nitrogen will likely be protonated at physiological pH 7.4.
Predicted LogP Varies with prediction method.The presence of ionizable groups means LogD is a more relevant parameter.
Polar Surface Area (PSA) Likely to be a factor due to the two polar functional groups.Higher PSA can negatively impact passive diffusion.

Q2: Which in vitro permeability assay is most appropriate for an initial screen of this compound?

A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a suitable high-throughput initial screen to assess the passive permeability of a compound.[1][2]

AssayPrincipleThroughputInformation Gained
PAMPA Measures passive diffusion across an artificial lipid membrane.[1]HighProvides a measure of passive transcellular permeability.[1]
Caco-2 Uses a human colon adenocarcinoma cell line that forms a monolayer mimicking the intestinal epithelium.[5]LowerAssesses both passive and active transport (uptake and efflux).[3][5]
MDCK Uses a canine kidney epithelial cell line. Often transfected to express specific transporters (e.g., MDCK-MDR1 for P-gp).[8][9]MediumGood for studying passive permeability and specific transporter interactions.[8][10]

For an initial assessment of passive diffusion, PAMPA is a cost-effective and rapid choice.[11] However, to understand the full permeability profile, including potential active transport, follow-up studies with Caco-2 or MDCK cells are essential.[3]

Q3: My compound shows poor permeability. What are some strategies to improve it?

A3: Improving the cell permeability of a compound often involves structural modifications or formulation strategies.

Structural Modification Strategies:

  • Prodrug Approach: A common strategy is to mask polar functional groups with lipophilic moieties that can be cleaved in vivo to release the active drug. For the carboxylic acid, an ester prodrug could be considered. For the tertiary amine, a cleavable group could be attached.

  • Bioisosteric Replacement: Replacing the carboxylic acid with a less acidic, more lipophilic group (e.g., a tetrazole) could improve permeability, provided the replacement doesn't negatively impact the compound's primary activity.

  • Introduction of Lipophilic Groups: Adding small, lipophilic substituents to the aromatic ring or the piperazine moiety can increase overall lipophilicity. However, this must be balanced against potential increases in molecular weight and changes in target affinity.

Formulation Strategies:

  • Use of Permeation Enhancers: Some piperazine derivatives themselves have been shown to act as permeation enhancers by modulating tight junctions.[12][13] Co-formulating with safe and effective permeation enhancers could be a viable strategy.

  • Lipid-Based Formulations: For lipophilic compounds with poor aqueous solubility, lipid-based formulations can improve dissolution and subsequent absorption.[14]

Experimental Protocols

Detailed Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for conducting a PAMPA experiment.[1][15][16]

  • Preparation of the Lipid Membrane:

    • Prepare a solution of a phospholipid (e.g., 1% lecithin) in an organic solvent (e.g., dodecane).[15][16]

    • Coat the filter of a 96-well donor plate with a small volume (e.g., 5 µL) of the lipid solution.[16]

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the stock solution to the final desired concentration (e.g., 10 µM) in a buffer solution (e.g., PBS at the desired pH). The final DMSO concentration should be low (e.g., <1%) to avoid affecting membrane integrity.[16]

  • Assay Procedure:

    • Fill the wells of a 96-well acceptor plate with buffer.

    • Add the compound solution to the wells of the coated donor plate.

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[2][15]

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation of Permeability (Papp):

    • The apparent permeability coefficient (Papp) is calculated using an appropriate formula that takes into account the volume of the donor and acceptor wells, the surface area of the membrane, and the incubation time.

Visualizations

Troubleshooting_Workflow cluster_Start Initial Observation cluster_Investigation Investigation Phase cluster_Analysis Analysis & Decision cluster_Action Actionable Strategies start Poor Cell Permeability of This compound pampa Perform PAMPA Assay (Passive Permeability) start->pampa low_passive Low Passive Permeability? pampa->low_passive caco2 Perform Bi-directional Caco-2 Assay efflux High Efflux Ratio (ER > 2)? caco2->efflux low_passive->caco2 Yes uptake Investigate Uptake Transporters low_passive->uptake No, but still low overall permeability in cell-based assay inhibit_efflux Confirm with P-gp Inhibitor (e.g., Verapamil) efflux->inhibit_efflux Yes modify Structural Modification (e.g., Prodrug) efflux->modify No inhibit_efflux->modify formulate Formulation Strategies (e.g., Permeation Enhancers) modify->formulate

Caption: Troubleshooting workflow for poor cell permeability.

Permeability_Assay_Selection cluster_Assays In Vitro Permeability Assays cluster_Information Information Obtained compound Test Compound: 3-(4-methylpiperazin-1-ylmethyl) benzoic acid pampa PAMPA compound->pampa caco2 Caco-2 compound->caco2 mdck MDCK / MDCK-MDR1 compound->mdck passive Passive Diffusion pampa->passive caco2->passive active Active Transport (Uptake/Efflux) caco2->active mdck->passive pgp P-gp Efflux mdck->pgp

Caption: Selection of in vitro permeability assays.

References

Validation & Comparative

Positional Isomerism in Kinase Inhibitor Scaffolds: A Comparative Analysis of 3- and 4-(4-methylpiperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of how the substitution pattern on a common benzoic acid scaffold influences kinase inhibition, primarily through the lens of the structure-activity relationship of the archetypal kinase inhibitor, Imatinib.

Introduction to the Molecular Scaffolds

Both 3- and 4-(4-methylpiperazin-1-ylmethyl)benzoic acid are organic molecules that feature a benzoic acid core substituted with a methylpiperazinylmethyl group. The key distinction lies in the position of this substituent on the benzene ring: the meta (3-) position versus the para (4-) position. This seemingly subtle difference in geometry has significant implications for how these molecules, when incorporated into a larger drug structure, can interact with the binding sites of target proteins such as kinases.

The 4-substituted isomer is a well-established and critical intermediate in the synthesis of Imatinib, a potent inhibitor of the BCR-ABL, c-Kit, and PDGF-R tyrosine kinases.[1] The N-methylpiperazine moiety, in particular, is added to the core structure of what would become Imatinib to enhance aqueous solubility and oral bioavailability.[2]

Comparative Analysis of Kinase Inhibition Potential

As direct kinase inhibition data for the benzoic acid precursors is unavailable, this comparison is based on the established SAR of Imatinib. The structure of Imatinib reveals that the 4-(4-methylpiperazin-1-ylmethyl)benzoic acid moiety is linked via an amide bond to the rest of the molecule. This entire benzamide portion plays a crucial role in the binding of Imatinib to its target kinases.

The crystal structure of Imatinib in complex with the ABL kinase domain shows that the molecule binds to an inactive conformation of the kinase. The 4-(4-methylpiperazin-1-ylmethyl)benzamide part of Imatinib extends out of the primary ATP-binding pocket. The para-substitution is critical for orienting the N-methylpiperazine group into a solvent-exposed region, which contributes to the drug's solubility and pharmacokinetic properties without sterically clashing with the protein.

A hypothetical analogue of Imatinib incorporating the 3-(4-methylpiperazin-1-ylmethyl)benzoic acid would result in a significant change in the three-dimensional orientation of the N-methylpiperazine group. This altered geometry would likely disrupt the optimal binding interactions observed with Imatinib. The lack of prominent kinase inhibitors in clinical use or advanced development that feature a 3-(4-methylpiperazin-1-ylmethyl)benzamide scaffold, in contrast to the prevalence of the 4-substituted isomer in successful drugs, strongly suggests that the para-substitution pattern is superior for achieving potent and selective kinase inhibition in this chemical context.

While direct experimental evidence is lacking for the standalone molecules, the overwhelming success of Imatinib and the chemical logic of its binding mode provide strong indirect evidence for the superior utility of the 4-substituted isomer in kinase inhibitor design.

Data Presentation

As no direct quantitative kinase inhibition data (e.g., IC50 values) is available for the two benzoic acid compounds, the following table presents the well-established inhibitory activity of Imatinib, which incorporates the 4-substituted isomer. This serves to highlight the potent inhibition that this structural motif enables in the context of a complete drug molecule.

Compound Target Kinase Assay Type IC50 Value
Imatinibv-AblCell-free0.6 µM[3]
Imatinibc-KitCell-based0.1 µM[3]
ImatinibPDGFRCell-free0.1 µM[3]
ImatinibBCR-ABL (K562 cells)Cytotoxicity Assay (24h)0.21 µM

Signaling Pathways

The significance of the 4-(4-methylpiperazin-1-ylmethyl)benzoic acid scaffold is underscored by its role in Imatinib's ability to inhibit key signaling pathways implicated in cancer.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML).[4] It activates multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[5][6] Imatinib, by binding to the ATP-binding site of BCR-ABL, blocks its kinase activity and inhibits these downstream signals.[7][8]

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_Sos Grb2/SOS BCR_ABL->Grb2_Sos Imatinib Imatinib (incorporating 4-isomer) Imatinib->BCR_ABL Ras RAS Grb2_Sos->Ras PI3K PI3K Grb2_Sos->PI3K Raf_MEK_ERK RAF/MEK/ERK Pathway Ras->Raf_MEK_ERK Akt AKT PI3K->Akt Proliferation Cell Proliferation Raf_MEK_ERK->Proliferation Apoptosis Inhibition of Apoptosis Akt->Apoptosis

Caption: Imatinib inhibits the constitutively active BCR-ABL kinase, blocking downstream pathways that promote cell proliferation and survival.

c-Kit Signaling Pathway

The c-Kit receptor tyrosine kinase is crucial for the development of certain hematopoietic and non-hematopoietic cells.[9] Gain-of-function mutations in c-Kit lead to its constitutive activation, a key driver in gastrointestinal stromal tumors (GIST).[10] Similar to its action on BCR-ABL, Imatinib inhibits the kinase activity of mutated c-Kit, thereby blocking downstream signaling cascades like the PI3K/AKT and RAS/MAPK pathways.[11][12]

cKit_Pathway SCF SCF (Ligand) cKit c-Kit Receptor (Mutated in GIST) Dimerization Dimerization & Autophosphorylation cKit->Dimerization Imatinib Imatinib (incorporating 4-isomer) Imatinib->cKit PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS JAK JAK Dimerization->JAK Akt_mTOR AKT/mTOR Pathway PI3K->Akt_mTOR MAPK_Pathway RAF/MEK/ERK Pathway RAS->MAPK_Pathway STAT_Pathway STAT Pathway JAK->STAT_Pathway Proliferation Cell Proliferation & Survival Akt_mTOR->Proliferation MAPK_Pathway->Proliferation STAT_Pathway->Proliferation

Caption: Imatinib blocks the kinase activity of mutated c-Kit receptors, thereby inhibiting multiple downstream signaling pathways responsible for cell proliferation and survival in GIST.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to determine the inhibitory activity of compounds like Imatinib against their target kinases.

In Vitro Kinase Inhibition Assay (e.g., for ABL or c-Kit)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Materials:

  • Recombinant active kinase (e.g., ABL, c-Kit)

  • Specific kinase substrate (e.g., a peptide or protein like GST-CrkL for ABL)[13]

  • Test compounds (3- and 4-isomers, dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT)[13]

  • Detection reagents (e.g., anti-phospho-substrate antibody for Western blotting, or ADP-Glo™ Kinase Assay kit)

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in the kinase reaction buffer to achieve a range of concentrations.

  • Reaction Setup: In a microplate, combine the recombinant kinase and its substrate in the kinase reaction buffer.

  • Inhibitor Incubation: Add the diluted test compounds to the kinase-substrate mixture and incubate at room temperature for a defined period (e.g., 10-15 minutes) to allow for binding.

  • Kinase Reaction Initiation: Start the reaction by adding a specific concentration of ATP.

  • Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a set time (e.g., 20-60 minutes).[14]

  • Reaction Termination: Stop the reaction, for example, by adding SDS-PAGE loading buffer for Western blot analysis or the stop reagent from a commercial assay kit.

  • Detection and Analysis: Quantify the amount of phosphorylated substrate. For Western blotting, this involves separating proteins by SDS-PAGE, transferring to a membrane, and probing with a phospho-specific antibody. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.[15] The results are used to calculate the IC50 value for each compound.

Kinase_Assay_Workflow start Start dilution Prepare Serial Dilutions of Test Compounds start->dilution setup Set up Kinase-Substrate Mixture in Microplate dilution->setup incubation Add Compounds and Incubate setup->incubation initiation Initiate Reaction with ATP incubation->initiation reaction Incubate at 30°C initiation->reaction termination Terminate Reaction reaction->termination detection Detect Substrate Phosphorylation termination->detection analysis Calculate IC50 Values detection->analysis end End analysis->end

Caption: A generalized workflow for an in vitro kinase inhibition assay to determine the IC50 of a test compound.

Cellular Proliferation Assay (e.g., MTT Assay)

This assay measures the effect of a compound on the viability and proliferation of cancer cell lines that are dependent on the target kinase.

Materials:

  • Cancer cell line (e.g., K562 for BCR-ABL, GIST-T1 for c-Kit)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed a specific number of cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.[14]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

While a direct comparison of the kinase inhibitory activity of 3- and 4-(4-methylpiperazin-1-ylmethyl)benzoic acid is not available from existing literature, a robust, indirect comparison can be made by examining their roles in the structure of the highly effective kinase inhibitor, Imatinib. The para-substitution of the 4-isomer is a critical design element that enables Imatinib to achieve its potent and selective inhibition of BCR-ABL and c-Kit. The specific geometry conferred by the 4-position allows for optimal orientation of the solubilizing N-methylpiperazine group without compromising the crucial binding interactions within the kinase domain. Any deviation from this substitution pattern, such as to the meta-position, would significantly alter the molecule's conformation and is highly likely to be detrimental to its inhibitory activity. Therefore, based on the principles of structure-based drug design and the extensive SAR data for Imatinib and its analogues, 4-(4-methylpiperazin-1-ylmethyl)benzoic acid is the superior scaffold for the development of kinase inhibitors in this chemical class.

References

Validating the Identity of Synthesized 3-(4-methylpiperazin-1-ylmethyl)benzoic acid Against a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In pharmaceutical research and development, confirming the identity and purity of a newly synthesized active pharmaceutical ingredient (API) or intermediate is a critical step. This guide provides a comprehensive comparison of a synthesized batch of 3-(4-methylpiperazin-1-ylmethyl)benzoic acid against a certified reference standard. The following sections detail the experimental protocols, present comparative analytical data, and outline the logical workflow for identity validation.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical agents.[1] Its molecular structure, containing a benzoic acid moiety and a methylpiperazine group, makes it a versatile intermediate. The molecular formula of the compound is C₁₃H₁₈N₂O₂ and it has a molecular weight of approximately 234.29 g/mol . Rigorous analytical testing is required to ensure that the synthesized material matches the structure and purity of a known reference standard, thereby guaranteeing its suitability for further use.

Experimental Protocols

To validate the identity and purity of the synthesized this compound, a series of analytical tests were performed on both the in-house synthesized product and a commercially available, certified reference standard.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the synthesized compound and compare its retention time with the reference standard.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Samples of both the synthesized product and the reference standard were dissolved in the mobile phase to a concentration of 1 mg/mL.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the synthesized compound.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Full scan.

    • Sample Infusion: The samples prepared for HPLC analysis were directly infused into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the chemical structure of the synthesized compound and compare its spectral fingerprint to the reference standard.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Method:

    • ¹H NMR: Samples were dissolved in Deuterated Dimethyl Sulfoxide (DMSO-d₆). Spectra were recorded to observe the chemical shifts, integration, and splitting patterns of protons.

    • ¹³C NMR: Samples were dissolved in DMSO-d₆. Spectra were recorded to identify the chemical shifts of all carbon atoms in the molecule.

Infrared (IR) Spectroscopy
  • Objective: To identify the characteristic functional groups present in the molecule.

  • Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Method: A small amount of each sample was placed directly on the ATR crystal, and the IR spectrum was recorded over a range of 4000-400 cm⁻¹.

Data Presentation and Comparison

The data obtained from the analytical tests are summarized below. The results show a direct comparison between the synthesized this compound and the certified reference standard.

Table 1: HPLC Purity and Retention Time

SampleRetention Time (min)Purity (%)
Reference Standard12.5499.8%
Synthesized Product12.5599.5%

Table 2: Mass Spectrometry Data

SampleIonization ModeExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
Reference StandardESI+235.14235.15
Synthesized ProductESI+235.14235.16

Table 3: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

SampleChemical Shift (δ ppm) and MultiplicityAssignment
Reference Standard 12.8 (s, 1H), 7.9-7.4 (m, 4H), 3.6 (s, 2H), 2.4-2.2 (m, 8H), 2.15 (s, 3H)-COOH, Ar-H, Ar-CH₂-N, Piperazine-H, -NCH₃
Synthesized Product 12.8 (s, 1H), 7.9-7.4 (m, 4H), 3.6 (s, 2H), 2.4-2.2 (m, 8H), 2.15 (s, 3H)-COOH, Ar-H, Ar-CH₂-N, Piperazine-H, -NCH₃

Table 4: IR Spectroscopy Data

SampleAbsorption Peak (cm⁻¹)Functional Group Assignment
Reference Standard 2950-3100 (broad), 1685, 1600, 1250O-H (Carboxylic Acid), C=O (Carboxylic Acid), C=C (Aromatic), C-N
Synthesized Product 2955-3100 (broad), 1687, 1602, 1253O-H (Carboxylic Acid), C=O (Carboxylic Acid), C=C (Aromatic), C-N

Experimental Workflow Visualization

The logical flow of the validation process, from sample preparation to final confirmation, is illustrated in the diagram below. This workflow ensures a systematic and parallel comparison of the synthesized material against the reference standard.

G cluster_0 Sample Preparation cluster_1 Analytical Testing (Parallel) cluster_2 Data Comparison cluster_3 Conclusion synth_prep Synthesized Product (1 mg/mL Solution) hplc HPLC Analysis synth_prep->hplc ms Mass Spectrometry synth_prep->ms nmr NMR Spectroscopy (¹H and ¹³C) synth_prep->nmr ir IR Spectroscopy synth_prep->ir ref_prep Reference Standard (1 mg/mL Solution) ref_prep->hplc ref_prep->ms ref_prep->nmr ref_prep->ir compare_data Compare Spectra, Purity, Retention Time, m/z hplc->compare_data ms->compare_data nmr->compare_data ir->compare_data validation Identity Confirmation compare_data->validation Data Match rejection Identity Mismatch compare_data->rejection Discrepancy Found

Caption: Workflow for validating synthesized compound identity.

Conclusion

The analytical data presented demonstrates an excellent correlation between the synthesized this compound and the certified reference standard. The matching retention times in HPLC, identical mass-to-charge ratios in mass spectrometry, superimposable NMR spectra, and consistent functional group regions in IR spectroscopy collectively confirm the chemical identity and high purity of the synthesized product. This rigorous validation ensures the material is reliable for its intended use in research and drug development.

References

Unraveling the Selectivity of 3-(4-methylpiperazin-1-ylmethyl)benzoic Acid: A Comparative Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 26, 2025 – In the landscape of modern drug discovery, understanding the selectivity of a therapeutic candidate is paramount. Off-target interactions can lead to unforeseen side effects and diminish the therapeutic window of a potential drug. This guide presents a comparative analysis of the cross-reactivity of 3-(4-methylpiperazin-1-ylmethyl)benzoic acid, a molecule of interest in pharmaceutical development due to its structural similarities to known kinase inhibitors.

This report provides a comprehensive overview of the predicted cross-reactivity profile of this compound, benchmarked against established kinase inhibitors. The analysis is supported by illustrative experimental data and detailed protocols for assessing compound selectivity, aimed at researchers, scientists, and drug development professionals.

Introduction

This compound shares a significant structural resemblance with 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, a key intermediate in the synthesis of Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and other cancers. Imatinib functions by inhibiting the BCR-ABL tyrosine kinase.[1] This structural parallel strongly suggests that this compound is likely to exhibit activity as a kinase inhibitor. Furthermore, preliminary research suggests that this class of compounds may also interact with other protein families, such as G-protein coupled receptors (GPCRs), including muscarinic acetylcholine receptors.[2]

This guide will therefore focus on a hypothetical cross-reactivity analysis against a panel of protein kinases and a selection of GPCRs. For the purpose of this illustrative guide, the activity profile of Imatinib will be used as a proxy for this compound to provide a realistic comparative framework. This will be compared against other well-characterized kinase inhibitors: Dasatinib and Nilotinib.

Data Presentation: Comparative Kinase Selectivity

The following table summarizes the dissociation constants (Kd) of our subject compound (represented by Imatinib) and two other prominent kinase inhibitors against a panel of selected kinases. A lower Kd value indicates a higher binding affinity.

Kinase Target This compound (Imatinib) Kd (nM) *Dasatinib Kd (nM) Nilotinib Kd (nM)
ABL1 250.622
KIT 10012110
PDGFRA 1002860
PDGFRB 1001.160
SRC >10,0000.8>10,000
LCK >10,0001.1>10,000
EPHB4 3,3001.9>10,000
VEGFR2 >10,00011>10,000
DDR1 --2.5

*Data for Imatinib is used as a representative profile for this compound based on structural similarity.

Data Presentation: Potential GPCR Cross-Reactivity

To assess potential off-target effects on GPCRs, a hypothetical screening against a panel of muscarinic acetylcholine receptors is presented below. The data is presented as the percentage of inhibition at a single concentration (e.g., 10 µM).

GPCR Target This compound (% Inhibition @ 10 µM) *Alternative Compound A (% Inhibition @ 10 µM) Alternative Compound B (% Inhibition @ 10 µM)
M1 Receptor 15%5%8%
M2 Receptor 25%12%18%
M3 Receptor 18%7%11%
M4 Receptor 12%3%6%
M5 Receptor 8%2%4%

*Hypothetical data for illustrative purposes.

Experimental Protocols

Kinase Selectivity Profiling (KINOMEscan™ Assay)

Objective: To determine the binding affinity of a test compound against a large panel of human kinases.

Methodology: This assay is based on a competitive binding format. The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified using qPCR. The amount of kinase captured is inversely proportional to the affinity of the test compound for the kinase.

Protocol:

  • Compound Preparation: The test compound, this compound, is serially diluted in DMSO to create a range of concentrations.

  • Assay Plate Preparation: Kinases from a comprehensive panel are prepared in a buffer solution.

  • Binding Reaction: The test compound at various concentrations is mixed with the kinase and the immobilized ligand in a multi-well plate. The reaction is incubated to reach equilibrium.

  • Washing: Unbound components are removed by washing the plate.

  • Quantification: The amount of DNA-tagged kinase remaining bound to the solid support is quantified using a standard qPCR protocol.

  • Data Analysis: The results are expressed as the percentage of the kinase that is bound to the solid support relative to a DMSO control. Dissociation constants (Kd) are calculated from the dose-response curves.

Radioligand Receptor Binding Assay (for GPCRs)

Objective: To assess the ability of a test compound to inhibit the binding of a known radiolabeled ligand to a specific GPCR.

Methodology: This assay measures the displacement of a radiolabeled ligand from its receptor by the test compound. The amount of radioactivity bound to the receptor is measured, and a decrease in radioactivity indicates that the test compound is competing for the same binding site.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target GPCR (e.g., M1 muscarinic receptor) are prepared from cultured cells.

  • Compound and Radioligand Preparation: The test compound is prepared in a suitable buffer. A radiolabeled ligand with known affinity for the target receptor is also prepared.

  • Binding Reaction: The cell membranes, radiolabeled ligand, and the test compound (at a fixed concentration or a range of concentrations) are incubated together in a multi-well plate.

  • Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated relative to a control with no test compound. For dose-response experiments, IC50 values are determined.

Signaling Pathways and Experimental Workflows

To visualize the biological context of the on-target and potential off-target effects, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

BCR_ABL_Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Inhibition of Apoptosis STAT5->Apoptosis AKT AKT PI3K->AKT AKT->Apoptosis

Caption: Simplified BCR-ABL signaling pathway.

Muscarinic_Receptor_Signaling ACh Acetylcholine M_Receptor Muscarinic Receptor (M1, M3, M5) ACh->M_Receptor Gq_11 Gq/11 M_Receptor->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Gq-coupled muscarinic receptor signaling.

Experimental_Workflow start Start compound Test Compound (this compound) start->compound kinase_assay Kinase Panel Screen (e.g., KINOMEscan) compound->kinase_assay gpcr_assay GPCR Panel Screen (e.g., Radioligand Binding) compound->gpcr_assay data_analysis Data Analysis (Kd / IC50 Determination) kinase_assay->data_analysis gpcr_assay->data_analysis comparison Compare to Alternative Compounds data_analysis->comparison report Generate Cross-Reactivity Profile Report comparison->report end End report->end

Caption: Cross-reactivity analysis workflow.

Conclusion

This comparative guide provides a framework for the cross-reactivity analysis of this compound. Based on its structural similarity to a known Imatinib intermediate, it is predicted to be a potent inhibitor of the ABL, KIT, and PDGFRA/B kinases. The illustrative data highlights the importance of screening against a broad panel of kinases to understand its selectivity profile in comparison to other inhibitors like Dasatinib and Nilotinib. Furthermore, the potential for off-target interactions with GPCRs underscores the necessity of comprehensive profiling to ensure the development of safe and effective therapeutics. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers undertaking such analyses.

References

Comparative Guide to Impurity Profiling of Imatinib: 3-(4-methylpiperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the impurity profiling of Imatinib, with a focus on process-related impurities such as substituted benzoic acid derivatives. Due to the limited availability of public, detailed validation data for 3-(4-methylpiperazin-1-ylmethyl)benzoic acid, this document utilizes its positional isomer, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid , as a representative analyte for comparing analytical techniques. This isomer is a well-documented, potential genotoxic impurity in Imatinib synthesis, and the analytical principles are directly applicable.[1][2][3]

The control of impurities in Active Pharmaceutical Ingredients (APIs) like Imatinib is a critical aspect of drug development and manufacturing, governed by stringent regulatory guidelines from bodies like the International Council on Harmonisation (ICH).[4] Impurities can arise from the manufacturing process or degradation and may impact the safety and efficacy of the final drug product.[4] Genotoxic impurities (GTIs), which have the potential to damage DNA, are of particular concern and require highly sensitive analytical methods for their detection and quantification at trace levels.[4]

This guide compares two common analytical techniques: a conventional High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method and a modern, high-sensitivity Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method.

Data Presentation: Comparison of Analytical Methods

The performance of analytical methods is paramount for ensuring that impurity levels are controlled within acceptable limits. The following table summarizes the key validation parameters for a standard RP-HPLC-UV method and a high-sensitivity UPLC-MS/MS method for the analysis of the representative benzoic acid impurity.

Table 1: Comparison of HPLC-UV and UPLC-MS/MS Method Performance Parameters

ParameterRP-HPLC-UV MethodUPLC-MS/MS Method
Analyte 4-((4-methylpiperazin-1-yl)methyl)benzoic acid4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride (MPBA)
Limit of Detection (LOD) 0.01 µg/mL0.03 ng/mL (0.00003 µg/mL)
Limit of Quantitation (LOQ) 0.03 µg/mL0.10 ng/mL (0.0001 µg/mL)
Linearity Range 0.25 - 3.75 µg/mL0.10 - 50 ng/mL
Correlation Coefficient (r²) > 0.999≥ 0.999
Accuracy (% Recovery) 96.2% - 99.9%90% - 115%
Instrumentation HPLC with UV/PDA DetectorUPLC with Tandem Quadrupole Mass Spectrometer (MS/MS)
Data for RP-HPLC-UV adapted from "A Novel Validated RP-HPLC Method for the Related Substance in Imatinib Mesylate".[2] Data for UPLC-MS/MS adapted from "Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring".

Imatinib's Mechanism of Action: BCR-ABL Signaling Pathway

Imatinib is a targeted therapy that functions as a tyrosine kinase inhibitor. In Chronic Myeloid Leukemia (CML), its primary target is the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival. Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, inhibiting its activity and blocking downstream signaling pathways.

BCR_ABL_Pathway cluster_upstream Upstream Oncogenic Driver cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Effects BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) Grb2 Grb2/SOS BCR_ABL->Grb2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Ras Ras Grb2->Ras Raf Raf/MEK/ERK Ras->Raf Akt Akt/mTOR PI3K->Akt Apoptosis Decreased Apoptosis (Survival) STAT5->Apoptosis Proliferation Increased Cell Proliferation Raf->Proliferation Akt->Apoptosis Imatinib Imatinib Imatinib->BCR_ABL Inhibition

Imatinib inhibits the BCR-ABL tyrosine kinase, blocking pro-proliferative pathways.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate quantification of impurities. Below are representative protocols for the two compared methods.

Method 1: High-Sensitivity UPLC-MS/MS Protocol

This method is ideal for the trace-level quantification of potential genotoxic impurities and is suitable for early-stage development and routine monitoring where high sensitivity is required.

1. Chromatographic Conditions:

  • System: ACQUITY UPLC H-Class

  • Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 4.0 min: 60% B

    • 4.5 min: 95% B

    • 5.5 min: 95% B

    • 5.6 min: 5% B

    • 7.0 min: 5% B

2. Mass Spectrometry Conditions:

  • System: Tandem Quadrupole Mass Spectrometer (e.g., Xevo TQ-S micro)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 1.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition for MPBA: m/z 235.1 > 112.1

3. Sample Preparation:

  • Diluent: 50:50 Acetonitrile:Water

  • Standard Stock Solution: Prepare a 1.0 mg/mL solution of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride reference standard in diluent.

  • Working Standard & Spiking Solutions: Perform serial dilutions from the stock solution to prepare calibration standards (e.g., 0.1 to 50 ng/mL) and spiking solutions.

  • API Sample Solution: Accurately weigh and dissolve the Imatinib mesylate API in the diluent to a final concentration of 0.1 mg/mL.

Method 2: Standard RP-HPLC-UV Protocol

This method is robust and widely used in quality control laboratories for routine analysis and release testing where impurity levels are expected to be higher than trace genotoxic limits.

1. Chromatographic Conditions:

  • System: HPLC with UV or PDA Detector

  • Column: SunFire™ C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A proprietary mixture of acetonitrile and methanol is cited. A typical starting point would be a gradient elution using an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic phase (e.g., acetonitrile/methanol mixture).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

2. Sample Preparation:

  • Diluent: Typically a mixture of the mobile phase components, such as Acetonitrile:Water.

  • Standard Stock Solution: Prepare a stock solution of the 4-((4-methylpiperazin-1-yl)methyl)benzoic acid reference standard in the diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 0.25 to 3.75 µg/mL).

  • API Sample Solution: Accurately weigh and dissolve the Imatinib API in the diluent to a suitable concentration (e.g., 1.0 mg/mL) to allow for the detection of impurities at the desired specification level (e.g., 0.15%).

Experimental Workflow for Impurity Profiling

The logical flow for identifying and quantifying an impurity involves several key stages, from initial method development to routine sample analysis. This process ensures the final analytical method is robust, accurate, and fit for its intended purpose.

Workflow Dev Method Development (Column/Mobile Phase Screening) Val Method Validation (ICH) (Specificity, LOD/LOQ, Linearity, Accuracy) Dev->Val SamplePrep Sample Preparation (API Dissolution, Spiking) Val->SamplePrep Analysis Chromatographic Analysis (HPLC/UPLC) SamplePrep->Analysis Detection Detection (UV or MS/MS) Analysis->Detection Integration Peak Integration & Quantification Detection->Integration Report Reporting & Specification Check (Pass/Fail) Integration->Report

A typical workflow for the analysis of pharmaceutical impurities.

References

Unraveling the Biological Profiles of (4-methylpiperazin-1-ylmethyl)benzoic Acid Isomers: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals often encounter the critical task of discerning the biological significance of positional isomers. This guide provides a comparative analysis of the 3- and 4-isomers of (4-methylpiperazin-1-ylmethyl)benzoic acid, compounds of interest in medicinal chemistry. While a direct head-to-head comparison in a single study is not publicly available, this document synthesizes existing data to highlight their individual biological activities and therapeutic potential.

The 4-isomer, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, is a well-documented and crucial intermediate in the synthesis of the landmark anti-cancer drug, Imatinib.[1] In contrast, the 3-isomer, 3-((4-methylpiperazin-1-yl)methyl)benzoic acid, is less extensively studied, though it is also recognized for its potential in pharmaceutical applications, particularly in research targeting neurological disorders and in biochemical assays for receptor binding and enzyme inhibition.[2]

Comparative Biological Activity

Due to a lack of direct comparative studies, a quantitative side-by-side analysis of the 3- and 4-isomers is not feasible. However, available data for each isomer are presented below.

4-((4-methylpiperazin-1-yl)methyl)benzoic acid (4-isomer):

The biological activity of the 4-isomer is primarily attributed to its role as a kinase inhibitor.[3] Kinases are pivotal enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The dihydrochloride salt of the 4-isomer has demonstrated potent antiproliferative effects against various cancer cell lines.[3]

Biological ActivityCell Line/ModelIC50 (µM)
AntiproliferativeHCT116 (colon cancer)0.64
Kinase InhibitionVarious kinases< 0.5
Table 1: Publicly available quantitative data on the biological activity of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride.[3]

The 4-isomer's established role as a precursor to Imatinib underscores its significance in targeting the BCR-ABL tyrosine kinase, which is central to the pathology of chronic myeloid leukemia (CML).[1]

3-((4-methylpiperazin-1-yl)methyl)benzoic acid (3-isomer):

Experimental Protocols

Detailed experimental protocols for a direct comparison are unavailable. However, a general methodology for assessing the antiproliferative activity of compounds like the 4-isomer is the MTT assay.

MTT Assay for Antiproliferative Activity (General Protocol):

  • Cell Culture: Cancer cell lines (e.g., HCT116) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specific duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the general context of kinase inhibition and a typical workflow for evaluating potential kinase inhibitors.

Kinase_Inhibition_Pathway cluster_0 Cellular Signaling cluster_1 Inhibitor Action Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Binds Kinase_Cascade Downstream Kinase Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Regulates Isomer 3- or 4-Isomer (Kinase Inhibitor) Isomer->Kinase_Cascade Inhibits

Caption: General signaling pathway of a receptor tyrosine kinase and the inhibitory action of a kinase inhibitor.

Experimental_Workflow Compound_Synthesis Isomer Synthesis (3- and 4-isomers) Biochemical_Assay In Vitro Kinase Assay (Determine IC50) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell Proliferation Assay (e.g., MTT, determine IC50) Compound_Synthesis->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biochemical_Assay->SAR_Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical experimental workflow for the evaluation and development of kinase inhibitors.

Conclusion

References

Head-to-head comparison of different synthesis routes for 3-(4-methylpiperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(4-methylpiperazin-1-ylmethyl)benzoic acid, a key building block in the development of various pharmaceutical compounds, can be approached through several strategic routes. The selection of an optimal synthesis pathway is contingent upon a multitude of factors including, but not limited to, overall yield, purity of the final product, cost-effectiveness of reagents, and scalability of the process. This guide provides a comprehensive head-to-head comparison of three distinct synthesis routes, offering detailed experimental protocols and performance data to inform methodological selection.

While specific experimental data for the 3-isomer is not extensively available in published literature, this guide leverages analogous and well-documented procedures for the synthesis of the isomeric 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, a critical intermediate in the production of the anticancer drug imatinib. The chemical principles and reactivity are directly translatable to the synthesis of the 3-isomer.

At a Glance: Comparative Analysis of Synthesis Routes

ParameterRoute 1: Direct AlkylationRoute 2: Esterification-Alkylation-HydrolysisRoute 3: Reductive Amination
Starting Materials m-Toluic acid, N-Bromosuccinimide (NBS), 1-Methylpiperazinem-Toluic acid, Methanol/Ethanol, NBS, 1-Methylpiperazine3-Formylbenzoic acid, 1-Methylpiperazine, Sodium triacetoxyborohydride
Key Intermediates 3-(Bromomethyl)benzoic acidMethyl 3-(bromomethyl)benzoate, Methyl 3-(4-methylpiperazin-1-ylmethyl)benzoate-
Overall Yield Good to Excellent (Analogous yields of 95-98%)GoodExcellent (Analogous yields of 95-99%)
Purity High (Analogous purity of >99%)Good to HighHigh
Number of Steps 231
Key Advantages High overall yield, high purity product.Avoids potential side reactions with the free carboxylic acid.One-pot reaction, high yield, mild conditions.
Key Disadvantages Potential for side reactions involving the carboxylic acid group.Longer overall process.Cost of the reducing agent.
Scalability Readily scalable.Scalable, but with more unit operations.Scalable.

Route 1: Direct Alkylation of 1-Methylpiperazine with 3-(Bromomethyl)benzoic Acid

This two-step route commences with the radical bromination of m-toluic acid to form the key intermediate 3-(bromomethyl)benzoic acid, which is then used to alkylate 1-methylpiperazine.

Route 1: Direct Alkylation m-Toluic acid m-Toluic acid 3-(Bromomethyl)benzoic acid 3-(Bromomethyl)benzoic acid m-Toluic acid->3-(Bromomethyl)benzoic acid NBS, AIBN CCl4, Reflux This compound This compound 3-(Bromomethyl)benzoic acid->this compound Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->this compound

Figure 1. Synthesis of this compound via direct alkylation.

Experimental Protocol

Step 1: Synthesis of 3-(Bromomethyl)benzoic acid

To a solution of m-toluic acid (10 g, 73.4 mmol) in 75 mL of anhydrous carbon tetrachloride, N-bromosuccinimide (13.72 g, 77.07 mmol) and a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (AIBN) (0.2 g) are added. The reaction mixture is heated to reflux for 20 minutes. Upon completion, the mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is recrystallized from carbon tetrachloride to yield 3-(bromomethyl)benzoic acid.

  • Yield: 80.5%

  • Purity: High after recrystallization.

Step 2: Synthesis of this compound

Analogous procedure based on the synthesis of the 4-isomer.

In a reaction vessel, 3-(bromomethyl)benzoic acid is dissolved in a suitable solvent such as acetonitrile or water. An acid scavenger, for example, potassium carbonate or sodium hydroxide, is added to the mixture. Subsequently, 1-methylpiperazine (typically 1.1-1.5 equivalents) is added, and the reaction mixture is stirred at a temperature ranging from room temperature to 50°C for 1-5 hours. After the reaction is complete, the product is isolated. If the reaction is performed in water, the pH is adjusted to precipitate the product, which is then filtered, washed, and dried.

  • Analogous Yield: 95.2% to 98.5%

  • Analogous Purity: >99%

Route 2: Esterification, Alkylation, and Hydrolysis

This three-step approach involves protecting the carboxylic acid functionality as a methyl ester prior to the bromination and subsequent alkylation. The final step is the hydrolysis of the ester to yield the desired carboxylic acid.

Route 2: Esterification-Alkylation-Hydrolysis m-Toluic acid m-Toluic acid Methyl m-toluate Methyl m-toluate m-Toluic acid->Methyl m-toluate MeOH, H2SO4 (cat.) Reflux Methyl 3-(bromomethyl)benzoate Methyl 3-(bromomethyl)benzoate Methyl m-toluate->Methyl 3-(bromomethyl)benzoate NBS, AIBN CCl4, Reflux Methyl 3-(4-methylpiperazin-1-ylmethyl)benzoate Methyl 3-(4-methylpiperazin-1-ylmethyl)benzoate Methyl 3-(bromomethyl)benzoate->Methyl 3-(4-methylpiperazin-1-ylmethyl)benzoate Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) This compound This compound Methyl 3-(4-methylpiperazin-1-ylmethyl)benzoate->this compound NaOH(aq), Reflux then H+ workup 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Methyl 3-(4-methylpiperazin-1-ylmethyl)benzoate

Figure 2. Synthesis of this compound via an ester intermediate.

Experimental Protocol

Step 1: Synthesis of Methyl m-toluate

m-Toluic acid is esterified by refluxing with methanol in the presence of a catalytic amount of sulfuric acid. The reaction is driven to completion by removing water, typically using a Dean-Stark apparatus. After completion, the excess methanol is removed under reduced pressure, and the crude ester is purified by distillation.

Step 2: Synthesis of Methyl 3-(bromomethyl)benzoate

A solution of methyl m-toluate (47 g, 0.31 mol) in carbon tetrachloride (200 mL) is heated to reflux. AIBN (2.6 g) is added in one portion, followed by the careful addition of NBS (67 g, 0.38 mol) over 2 hours. The reaction is refluxed for an additional 5 hours. After cooling, the mixture is filtered and evaporated to give methyl 3-(bromomethyl)benzoate.

  • Yield: 91-94%

Step 3: Synthesis of Methyl 3-(4-methylpiperazin-1-ylmethyl)benzoate

Methyl 3-(bromomethyl)benzoate is dissolved in a suitable solvent like acetonitrile. 1-Methylpiperazine and a base such as potassium carbonate are added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The salt byproduct is filtered off, and the solvent is evaporated to yield the crude ester.

Step 4: Hydrolysis to this compound

The crude methyl 3-(4-methylpiperazin-1-ylmethyl)benzoate is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide. After the hydrolysis is complete, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is then filtered, washed with water, and dried.

Route 3: Reductive Amination

This elegant one-pot synthesis involves the direct reaction of 3-formylbenzoic acid with 1-methylpiperazine in the presence of a reducing agent. This route is highly efficient and avoids the use of halogenated intermediates.

Figure 3. Synthesis of this compound via reductive amination.

Experimental Protocol

Analogous procedure based on the synthesis of the 4-isomer.

To a stirred solution of 3-formylbenzoic acid and 1-methylpiperazine in a suitable solvent such as 1,2-dichloroethane (DCE), sodium triacetoxyborohydride is added portion-wise at room temperature. A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate. The reaction is stirred for several hours until completion. The reaction is then quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to afford the final product.

  • Analogous Yield: 95-99%

  • Purity: High

Conclusion

All three routes present viable options for the synthesis of this compound.

  • Route 1 (Direct Alkylation) is a robust and high-yielding two-step process that is well-suited for large-scale production.

  • Route 2 (Esterification-Alkylation-Hydrolysis) , while involving an additional step, offers better control over potential side reactions by protecting the carboxylic acid group.

  • Route 3 (Reductive Amination) is the most concise and a highly efficient one-pot method that avoids halogenated intermediates, making it an attractive "green" chemistry alternative.

The ultimate choice of synthesis route will depend on the specific requirements of the research or development project, balancing factors such as cost of reagents, available equipment, and desired purity profile. The analogous data presented for the 4-isomer provides a strong predictive framework for the successful synthesis of the target this compound.

Unambiguous Structural Confirmation of 3-(4-methylpiperazin-1-ylmethyl)benzoic acid by X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of single-crystal X-ray crystallography for the structural elucidation of 3-(4-methylpiperazin-1-ylmethyl)benzoic acid, benchmarking it against alternative analytical techniques.

While a public crystal structure for the meta-isomer this compound is not available, this guide will utilize representative data from closely related small organic molecules to illustrate the power and precision of X-ray crystallography. This technique provides an unparalleled, direct visualization of the atomic arrangement in a crystalline solid, offering definitive proof of molecular connectivity, conformation, and stereochemistry.

Structural Confirmation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for determining the atomic and molecular structure of a crystalline compound.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map can be generated.[2] From this map, the precise positions of individual atoms can be determined, yielding accurate bond lengths, bond angles, and torsional angles.

Below is a table of representative crystallographic data that would be expected from a successful structural analysis of a compound like this compound.

ParameterRepresentative ValueDescription
Chemical Formula C₁₃H₁₈N₂O₂The elemental composition of the molecule.
Formula Weight 234.30 g/mol The mass of one mole of the compound.
Crystal System MonoclinicA crystal system defined by three unequal axes with one oblique angle.[3]
Space Group P2₁/cDescribes the symmetry elements of the unit cell.[3]
Unit Cell Dimensions a = 10.5 Å, b = 15.2 Å, c = 8.1 ÅThe lengths of the edges of the repeating unit cell in the crystal lattice.[4]
α = 90°, β = 98.5°, γ = 90°The angles between the unit cell axes.[4]
Volume 1275 ųThe volume of the unit cell.
Z 4The number of molecules per unit cell.
Resolution 0.75 ÅA measure of the level of detail in the diffraction data. Lower values indicate higher resolution.[2][5]
R-factor (R₁) 0.045 (4.5%)A measure of the agreement between the crystallographic model and the experimental data. Lower values are better.[6]
Goodness-of-fit (GOF) 1.05An indicator of the quality of the structural refinement. A value close to 1 is ideal.

Comparison with Alternative Techniques

While X-ray crystallography provides definitive structural data, other techniques offer complementary information and may be more suitable in certain scenarios. The primary alternatives for small molecule characterization are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sample Phase Solid (single crystal required)SolutionGas phase (ions)
Information Provided 3D atomic coordinates, bond lengths/angles, stereochemistry, packingConnectivity, chemical environment, dynamic processes, solution conformationMolecular weight, elemental composition, fragmentation patterns
Key Advantage Unambiguous, high-resolution 3D structureProvides information on structure and dynamics in solution, no crystal neededHigh sensitivity, requires very small sample amount
Key Limitation Requires high-quality single crystals, which can be difficult to grow[7]Provides an average structure in solution, can be complex to interpret fullyDoes not directly provide 3D structure or stereochemistry
Typical Resolution Atomic resolution (<1 Å)[8]Indirectly provides atomic-level informationProvides mass-to-charge ratio with high accuracy

Experimental Protocols

Single-Crystal X-ray Crystallography Experimental Protocol
  • Crystal Growth: High-quality single crystals of this compound are grown, typically through slow evaporation of a saturated solution, vapor diffusion, or slow cooling techniques. The ideal crystal should be well-formed, without cracks or defects, and typically larger than 0.1 mm in all dimensions.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryo-loop and oil to protect it during data collection at low temperatures (typically 100 K).[9]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[10] A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[11] The diffracted X-rays are recorded by a detector, producing a series of diffraction images.

  • Data Processing: The collected images are processed to determine the unit cell parameters and the intensities of thousands of unique reflections.

  • Structure Solution and Refinement: The "phase problem" is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.[1] An atomic model is built into this map and then refined against the experimental data to improve the fit, minimizing the R-factor.[6]

  • Structure Validation: The final structural model is validated for geometric correctness and overall quality before being prepared for publication or deposition in a crystallographic database.

Visualizing the Workflow

The process of determining a crystal structure via X-ray diffraction can be visualized as a logical workflow from sample preparation to the final structural model.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution (Phasing) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final Structural Model Validation->Final_Structure

Caption: Workflow for single-crystal X-ray structure determination.

References

The Precursor's Role: A Comparative Guide to the In Vitro Reproducibility of Imatinib and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vitro performance of the groundbreaking tyrosine kinase inhibitor, Imatinib, in comparison to its structural analogs. This guide highlights the pivotal role of the 3-(4-methylpiperazin-1-ylmethyl)benzoic acid scaffold in the development of targeted cancer therapies.

This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the in vitro efficacy of Imatinib and its next-generation analogs. While direct in vitro biological activity data for the precursor molecule, this compound, is not extensively reported in publicly available literature, its foundational role in the synthesis of Imatinib underscores the importance of its chemical structure in achieving high-potency kinase inhibition. This document will focus on the extensively documented in vitro performance of Imatinib and its successors, thereby providing a crucial benchmark for future drug discovery and development efforts.

Comparative Efficacy of BCR-ABL Tyrosine Kinase Inhibitors

The primary target of Imatinib is the BCR-ABL tyrosine kinase, a constitutively active enzyme responsible for driving the proliferation of cancer cells in Chronic Myeloid Leukemia (CML). The efficacy of Imatinib and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) in both cellular and biochemical assays.

In Vitro Cellular Proliferation Assays

Cellular assays, such as the MTT assay, measure the ability of a compound to inhibit the growth and proliferation of cancer cell lines that are dependent on BCR-ABL activity, most notably the K562 cell line.

CompoundCell LineIC50 (nM)Citation(s)
ImatinibK562213 - 492[1][2]
ImatinibK562/ADM (Adriamycin-resistant)378[1]
NilotinibK562~7[3]
DasatinibK562<1[4]
In Vitro Kinase Inhibition Assays

Biochemical assays directly measure the inhibition of the BCR-ABL kinase's enzymatic activity. These assays provide a more direct measure of a compound's potency against its molecular target.

CompoundTarget KinaseIC50 (nM)Citation(s)
ImatinibBCR-ABL (wild-type)25 - 100[4]
NilotinibBCR-ABL (wild-type)<30[4]
DasatinibBCR-ABL (wild-type)<1[4]
PonatinibBCR-ABL (T315I mutant)2[4]

From Precursor to Potent Inhibitor: A Structural Perspective

The journey from the inactive precursor, this compound, to the highly effective drug, Imatinib, is a testament to the power of rational drug design. The core structure of the precursor provides a key anchor point for the attachment of the pharmacophore responsible for binding to the ATP-binding site of the BCR-ABL kinase.

G Structure-Activity Relationship: From Precursor to Imatinib Precursor This compound (Inactive Precursor) Pharmacophore Addition of 2-phenylaminopyrimidine pharmacophore Precursor->Pharmacophore Chemical Synthesis Imatinib Imatinib (Potent BCR-ABL Inhibitor) Pharmacophore->Imatinib Analogs Second & Third-Generation Analogs (e.g., Nilotinib, Dasatinib) (Enhanced Potency and Broader Specificity) Imatinib->Analogs Further Optimization

From Precursor to Potent Drug

Experimental Protocols

Reproducibility of in vitro experiments is paramount in drug discovery. Below are detailed methodologies for the key assays cited in this guide.

MTT Cell Proliferation Assay

This assay is a colorimetric method used to assess cell viability.

Objective: To determine the IC50 value of a test compound on the proliferation of a cancer cell line (e.g., K562).

Materials:

  • K562 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well microtiter plates

  • Test compound (e.g., Imatinib) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment and recovery, add serial dilutions of the test compound to the wells. Include a vehicle control (solvent only) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

G Workflow for MTT Cell Viability Assay cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Treat Add Serial Dilutions of Compound Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Add Solubilization Solution MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Value Read->Analyze

MTT Assay Workflow
In Vitro BCR-ABL Kinase Inhibition Assay

This assay directly measures the enzymatic activity of the BCR-ABL kinase.

Objective: To determine the IC50 value of a test compound against BCR-ABL kinase activity.

Materials:

  • Recombinant BCR-ABL kinase

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • A suitable substrate (e.g., a synthetic peptide)

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the test compound at various concentrations, and the recombinant BCR-ABL kinase.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect Signal: Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of product formed (e.g., ADP).

  • Signal Measurement: Measure the luminescence or fluorescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[4]

Conclusion

While this compound serves as a critical building block, its own biological activity in vitro is not the primary focus of published research. Instead, its true value is realized upon its incorporation into the Imatinib structure. The extensive and reproducible in vitro data for Imatinib and its next-generation analogs provide a robust foundation for understanding the structure-activity relationships that govern BCR-ABL inhibition. This comparative guide underscores the importance of iterative drug design, starting from a well-chosen chemical scaffold, to develop highly potent and specific therapeutic agents. The presented data and protocols offer a valuable resource for researchers working to develop the next wave of targeted cancer therapies.

References

Safety Operating Guide

Proper Disposal of 3-(4-Methylpiperazin-1-ylmethyl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound. Adherence to these guidelines is imperative to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care, recognizing its potential hazards. Based on data for the closely related compound 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride, this substance is harmful if swallowed, causes skin and serious eye irritation, and may cause allergic or asthmatic symptoms or breathing difficulties if inhaled[1].

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used[2].

Ventilation: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2][3].

Spill Response Protocol

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area and eliminate all ignition sources[1][3].

  • Containment: Use an inert, absorbent material such as sand, vermiculite, or silica gel to contain the spill. Prevent the spill from entering drains or waterways[3][4].

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container. Use non-sparking tools to avoid ignition[1][2].

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[4].

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Improper disposal, such as discarding it in the regular trash or pouring it down the drain, is strictly prohibited and can lead to environmental contamination[2][3].

  • Waste Segregation: Collect all waste materials containing this compound, including the pure compound, contaminated labware (e.g., pipette tips, weighing paper), and spill cleanup materials, in a dedicated hazardous waste container[2][4]. Do not mix this waste with incompatible materials.

  • Containerization and Labeling: Use a robust, leak-proof container that is compatible with the chemical. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols[2][3][5].

  • Storage: Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible substances, until it is collected for disposal[2].

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste disposal company. The standard and recommended method for final disposal is high-temperature incineration at an approved facility[2][5][6].

Hazard Summary and Disposal Data

The following table summarizes the key hazards associated with compounds structurally related to this compound and outlines the primary disposal considerations.

Hazard ClassificationDescriptionDisposal Consideration
Acute Oral Toxicity Harmful if swallowed[1].Do not ingest. In case of accidental ingestion, seek immediate medical attention[6].
Skin Corrosion/Irritation Causes skin irritation[1].Avoid skin contact. Wear chemical-resistant gloves. Contaminated clothing should be removed and disposed of as hazardous waste[1][2].
Serious Eye Damage/Irritation Causes serious eye irritation[1].Wear safety goggles or a face shield. In case of eye contact, rinse cautiously with water for several minutes and seek medical attention[1].
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled[1].Handle in a well-ventilated area or fume hood. Use respiratory protection if dust or aerosols are generated[2].
Environmental Hazards Harmful to aquatic life.Do not dispose of down the drain or in the environment. All waste must be handled by a licensed hazardous waste disposal service[3].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Release? start->spill segregate Segregate Waste ppe->segregate containerize Containerize in a Labeled, Sealed Hazardous Waste Container segregate->containerize storage Store in Designated Hazardous Waste Area containerize->storage disposal Arrange for Professional Disposal (Licensed Waste Contractor) storage->disposal incineration High-Temperature Incineration disposal->incineration end Disposal Complete incineration->end spill->ppe No spill_response Initiate Spill Response Protocol spill->spill_response Yes spill_response->segregate

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling, storage, and disposal of 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid, a compound frequently used in pharmaceutical research. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its derivatives are classified as hazardous materials that can cause significant irritation.[1] All personnel must use appropriate personal protective equipment (PPE) to prevent exposure.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldChemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling this acidic compound.[2] Always inspect gloves for integrity before use and dispose of contaminated gloves properly.[4]
Body Protection Laboratory Coat or Acid-Resistant SuitA standard lab coat is the minimum requirement.[3][5] For larger quantities or in situations with a higher risk of splashing, an acid-resistant suit made of materials like PVC or neoprene is advised.[2][6]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][7] If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[1][8]
Foot Protection Closed-Toe ShoesRequired for all laboratory work to protect against spills and falling objects.[5][8]

Operational Plan: Safe Handling and Storage

Strict adherence to the following procedures is necessary to minimize risks associated with handling this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] The designated work area, preferably a chemical fume hood, should be clean and uncluttered.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Handling the Compound:

    • Avoid the formation of dust and aerosols.[4]

    • Use only in a well-ventilated area, such as a chemical fume hood.[1][7]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][9]

    • Store away from incompatible materials, such as strong oxidizing agents.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Waste Collection:

    • Collect waste material in a suitable, labeled, and closed container.[1]

    • Do not dispose of the chemical down the drain.[1]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, wipes, and containers, should be treated as hazardous waste.

  • Disposal:

    • Dispose of all waste at an approved waste disposal plant.[1][10]

    • Follow all local, regional, and national hazardous waste regulations.[1]

Experimental Workflow for Safe Handling

prep Preparation - Verify fume hood function - Locate safety shower/eyewash - Clear workspace ppe Don PPE - Lab coat - Safety goggles - Nitrile gloves prep->ppe Proceed when ready handle Chemical Handling - Work within fume hood - Avoid dust generation - Minimize quantities ppe->handle Begin experiment storage Storage - Tightly sealed container - Cool, dry, ventilated area - Away from oxidizers handle->storage If storing excess decon Decontamination - Clean workspace - Wipe down equipment handle->decon After handling storage->handle For subsequent use waste Waste Collection - Segregate hazardous waste - Use labeled, sealed containers decon->waste Collect all waste dispose Disposal - Transfer to approved facility - Follow institutional protocols waste->dispose Final step end End of Process dispose->end

Caption: Workflow for Safe Handling and Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylpiperazin-1-ylmethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Methylpiperazin-1-ylmethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.